Product packaging for 3-methyl-1H-pyrazole-4-carbonitrile(Cat. No.:CAS No. 131661-41-1)

3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B182807
CAS No.: 131661-41-1
M. Wt: 107.11 g/mol
InChI Key: SBHYNBAKHDSUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-methyl-1H-pyrazole-4-carbonitrile (CAS 131661-41-1) is a valuable nitrogen-containing heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a carbonitrile functional group at the 4-position of its pyrazole ring, a structure known to be a versatile precursor for the synthesis of more complex heterocycles . Pyrazole derivatives are extensively utilized as ligands in coordination chemistry and are renowned for their diverse pharmacological activities, which include serving as key intermediates in developing compounds with anti-inflammatory, antimicrobial, antioxidant, and anticancer properties . As a research chemical, its primary value lies in its role as a synthetic intermediate. The reactive nitrile group allows for further functionalization, making it a useful scaffold for constructing more complex molecules . The molecular formula is C5H5N3, and it has a molecular weight of 107.11 g/mol . The available safety information indicates a warning signal word with the hazard statement H302 (Harmful if swallowed) . Researchers can leverage this compound to explore new pathways in drug discovery and materials science. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3 B182807 3-methyl-1H-pyrazole-4-carbonitrile CAS No. 131661-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHYNBAKHDSUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362548
Record name 3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131661-41-1
Record name 3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-methyl-1H-pyrazole-4-carbonitrile starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-pyrazole-4-carbonitrile: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a pivotal heterocyclic building block in modern drug discovery and development. Pyrazole derivatives are integral to a wide array of pharmaceuticals, and the specific substitution pattern of this target molecule offers significant versatility for further chemical elaboration.[1][2] This document is structured for researchers, chemists, and drug development professionals, offering an in-depth analysis of the foundational synthetic principles, a detailed exploration of the most efficient starting materials and reaction pathways, step-by-step experimental protocols, and a discussion of alternative methodologies. The core focus is on the cyclocondensation reaction, a robust and widely adopted method for pyrazole ring formation, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in the design of therapeutic agents. Blockbuster drugs such as the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant all feature a pyrazole core, highlighting the broad therapeutic applicability of this heterocycle.[3][4]

This compound, in particular, serves as a highly versatile intermediate. The methyl group at the C3 position and the carbonitrile function at the C4 position provide orthogonal handles for subsequent chemical modifications, making it an ideal precursor for constructing complex molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[5]

Foundational Principle: The Cyclocondensation Pathway

The most classic and reliable method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[1][3] This approach, rooted in the pioneering work of Knorr, involves the sequential nucleophilic attack of the two nitrogen atoms of hydrazine onto two electrophilic carbon centers, followed by dehydration to form the aromatic pyrazole ring.[6]

The choice of the 1,3-dielectrophile is critical as it dictates the final substitution pattern on the pyrazole ring. These precursors can be 1,3-diketones, β-ketoesters, α,β-unsaturated ketones, or functional equivalents that possess two electrophilic sites separated by a single carbon atom.[6][7]

Knorr_Synthesis General Pyrazole Synthesis via Cyclocondensation cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Hydrazine Hydrazine (N-N Nucleophile) Reaction Cyclocondensation (-2H₂O) Hydrazine->Reaction Dicarbonyl 1,3-Dielectrophile (e.g., 1,3-Diketone) Dicarbonyl->Reaction Pyrazole Substituted Pyrazole Reaction->Pyrazole

Caption: The fundamental cyclocondensation reaction for pyrazole synthesis.

Primary Synthetic Route: From an Activated Acrylonitrile Precursor

The most direct and efficient synthesis of this compound utilizes a specifically designed α,β-unsaturated nitrile that incorporates the required methyl and nitrile functionalities. The key starting material for this pathway is 2-cyano-3-ethoxy-2-butenenitrile (commonly derived from ethyl acetoacetate) or, more commonly in practice, an intermediate formed from precursors that build this structure in situ. A highly effective and analogous method involves the reaction of hydrazine with (1-ethoxyethylidene)malononitrile .

This precursor contains all the necessary carbon atoms and functional groups arranged in a manner that facilitates regioselective cyclization with hydrazine.

Reaction Mechanism

The reaction proceeds through a well-established addition-elimination mechanism:

  • Michael Addition: The more nucleophilic nitrogen of hydrazine attacks the β-carbon of the activated double bond. This is the initial carbon-nitrogen bond formation step.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on the nitrile carbon.

  • Tautomerization & Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent elimination of ethanol and water to yield the stable, aromatic this compound.

Synthesis_Workflow Primary Synthesis Workflow SM1 Ethyl Acetoacetate + Malononitrile Intermediate Formation of (1-Ethoxyethylidene)malononitrile (or equivalent intermediate) SM1->Intermediate [1] Acetic Anhydride SM2 Hydrazine Hydrate Reaction Cyclocondensation Reaction (Reflux in Ethanol) SM2->Reaction [2] Intermediate->Reaction Workup Reaction Quench & Precipitation Reaction->Workup Cooling Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Step-wise workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous pyrazole syntheses and should be adapted and optimized based on laboratory conditions and scale.[8][9]

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Triethyl orthoacetate

  • Acetic anhydride

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Deionized water

Procedure:

Step 1: Synthesis of the Intermediate (1-Ethoxyethylidene)malononitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq) and triethyl orthoacetate (1.1 eq).

  • Add acetic anhydride (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature. Remove the volatile components (acetic anhydride, ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude intermediate, which can often be used directly in the next step.

Step 2: Cyclocondensation to form this compound

  • Dissolve the crude intermediate from Step 1 in absolute ethanol (5-10 mL per gram of intermediate) in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the intermediate by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • If precipitation is slow, slowly add cold water to the reaction mixture until a solid forms.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by cold water.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Yield 75-90%Dependent on purity of starting materials and reaction scale.
Reaction Time 6-10 hours (total)Can be optimized with temperature control.
Purity (crude) >95%Often high due to precipitation from the reaction mixture.
Melting Point ~148-150 °CLiterature values should be consulted for confirmation.
Solvent EthanolProvides good solubility for reactants and allows for product precipitation upon cooling.

Alternative Synthetic Approaches

While the primary route is highly effective, other methods can be employed, particularly in the context of library synthesis or when alternative starting materials are more accessible.

Three-Component Reaction

One-pot, three-component reactions are highly valued for their efficiency.[10][11][12] In principle, this compound could be synthesized from acetaldehyde, malononitrile, and hydrazine.

  • Knoevenagel Condensation: Acetaldehyde and malononitrile react to form ethylidenemalononitrile.

  • Michael Addition & Cyclization: Hydrazine adds to the ethylidenemalononitrile intermediate, which then cyclizes and aromatizes to form the pyrazole.

Causality and Challenges: This route often suffers from poor regioselectivity and can lead to the formation of 5-amino-pyrazole derivatives as major byproducts.[13][14] The initial condensation and subsequent cyclization must be carefully controlled to favor the desired isomer.

Synthesis from Dicyanoketene Acetal

Another viable set of starting materials involves the use of ketene dithioacetals, such as those derived from the reaction of carbon disulfide and acetylacetone, followed by alkylation. These intermediates can then be reacted with hydrazine to yield the pyrazole core. This method offers flexibility but involves more synthetic steps compared to the primary route.[15]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the cyclocondensation of hydrazine with an activated acrylonitrile precursor, such as (1-ethoxyethylidene)malononitrile. This method is high-yielding, proceeds under mild conditions, and provides excellent regiochemical control, making it ideal for both laboratory-scale synthesis and potential scale-up. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, ensures that this valuable building block remains readily available to the scientific community for the continued development of novel therapeutics and other advanced materials.

References

The Definitive Spectroscopic Guide to 3-Methyl-1H-pyrazole-4-carbonitrile: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a cornerstone of innovation. Its inherent biological activities and versatile chemical nature make it a privileged structure in the design of novel therapeutic agents. Among its many derivatives, 3-methyl-1H-pyrazole-4-carbonitrile emerges as a pivotal building block, offering a unique combination of structural rigidity and functional handles for further chemical elaboration. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the identity and purity of this critical compound. Understanding these spectral signatures is paramount for researchers and scientists dedicated to the meticulous process of drug design and development.

Unveiling the Molecular Architecture: A Multi-Spectroscopic Approach

The unequivocal identification of this compound, with a molecular formula of C₅H₅N₃ and a molecular weight of 107.11 g/mol , relies on a synergistic application of modern spectroscopic techniques.[1] Each method provides a unique piece of the structural puzzle, and together they create a detailed molecular portrait. The relationship between these techniques and the information they provide is illustrated below.

Caption: Interconnectivity of spectroscopic techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~13.5 (broad)br s1HN-H
2~8.0s1HC5-H
3~2.4s3H-CH₃

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

The broad singlet observed at a significantly downfield shift (~13.5 ppm) is characteristic of the N-H proton of the pyrazole ring. Its breadth is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding. The singlet at ~8.0 ppm is assigned to the lone proton on the pyrazole ring at the C5 position. Its singlet nature indicates no adjacent protons for coupling. The upfield singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the C3 position.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

SignalChemical Shift (δ, ppm)Assignment
1~145C3
2~138C5
3~115C≡N
4~90C4
5~12-CH₃

Note: Precise chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

The quaternary carbon C3, attached to two nitrogen atoms, is the most deshielded carbon of the pyrazole ring, appearing around 145 ppm. The C5 carbon, bonded to a single nitrogen and a proton, resonates at approximately 138 ppm. The carbon of the nitrile group (C≡N) typically appears in the 115-125 ppm range. The C4 carbon, to which the nitrile is attached, is found further upfield around 90 ppm. The methyl carbon provides the most upfield signal at ~12 ppm.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Caption: A streamlined workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3300Medium, BroadN-H Stretch
~2900-3000Weak-MediumC-H Stretch (Aromatic and Alkyl)
~2230Strong, SharpC≡N Stretch (Nitrile)
~1500-1600MediumC=N and C=C Stretch (Pyrazole Ring)

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption around 2230 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The broad absorption in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening due to hydrogen bonding. The weaker absorptions in the 2900-3000 cm⁻¹ range are attributed to the C-H stretching of the methyl group and the pyrazole ring. The absorptions in the fingerprint region, particularly between 1500-1600 cm⁻¹, correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.

Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 107.0483 (calculated for C₅H₅N₃)

  • Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of HCN or N₂. For this compound, characteristic fragments would likely arise from the loss of the nitrile group (CN) or cleavage of the pyrazole ring.

Interpretation and Causality:

The molecular ion peak at m/z 107 confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition. The fragmentation pattern can further corroborate the proposed structure. For instance, the loss of a hydrogen atom followed by the expulsion of two nitrogen molecules is a common fragmentation pathway for pyrazoles.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the low ppm or ppb range, depending on the sensitivity of the instrument.

Data Acquisition:

  • The sample is introduced into the ion source where it is vaporized and ionized.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion: A Foundation for Future Discovery

The spectroscopic data presented in this guide provide a definitive fingerprint for this compound. A thorough understanding and application of these analytical techniques are fundamental for any researcher working with this versatile building block. By ensuring the identity and purity of starting materials, scientists can proceed with confidence in the synthesis of more complex molecules with the potential to become the next generation of innovative therapeutics. The protocols and interpretations detailed herein serve as a self-validating system, empowering researchers to consistently and accurately characterize this important chemical entity.

References

solubility of 3-methyl-1H-pyrazole-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-methyl-1H-pyrazole-4-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data summary, this document elucidates the fundamental physicochemical principles governing its dissolution in various organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties to build a predictive framework for solubility. This guide also includes a detailed, field-proven protocol for the experimental determination of solubility, ensuring that researchers can validate these principles in their own laboratories. The content is structured to provide not just data, but a deep, mechanistic understanding essential for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Significance of this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The unique combination of a methyl group, a nitrile moiety, and the pyrazole core imparts specific electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2] Understanding its solubility is a critical first step in its practical application.[3] Poor solubility can hinder reaction kinetics, complicate purification processes like crystallization, and create significant challenges in formulation and bioavailability for final drug products. This guide serves to demystify the solubility behavior of this important compound.

Physicochemical Properties:

  • Molecular Formula: C₅H₅N₃[4]

  • Molecular Weight: 107.11 g/mol [4]

  • Appearance: Typically a white to off-white solid.

  • Core Structure: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[5][6] The dissolution process requires overcoming the lattice energy of the solid (solute-solute interactions) and disrupting the intermolecular forces within the solvent (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.[5] The foundational principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][7]

Let's analyze the molecular structure of this compound to understand its interaction potential.

cluster_molecule This compound cluster_interactions Key Interaction Sites mol H_Donor N-H (Amine) Hydrogen Bond Donor H_Donor->p1 Potential for H-bonding with protic solvents N_Acceptor Pyrazole Nitrogens (sp2) Hydrogen Bond Acceptor N_Acceptor->p2 Potential for H-bonding with protic solvents CN_Dipole Nitrile Group (C≡N) Strong Dipole & H-Bond Acceptor CN_Dipole->p3 Strong dipole-dipole interactions Me_Group Methyl Group (C-H) Nonpolar / van der Waals Me_Group->p4 Weak interactions with nonpolar solvents

Caption: Molecular structure and key sites for intermolecular interactions.

Analysis of Functional Groups:

  • Pyrazole Ring (N-H Group): The secondary amine (N-H) in the pyrazole ring is a potent hydrogen bond donor. This is a critical feature that strongly suggests favorable interactions with solvents capable of accepting hydrogen bonds (e.g., alcohols, ethers, ketones).[6]

  • Pyrazole Ring (sp² Nitrogens): The other nitrogen atom in the ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor.

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. The nitrogen atom's lone pair also makes it an effective hydrogen bond acceptor. This group significantly enhances the molecule's overall polarity.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will primarily engage in weaker London dispersion forces. Its small size, however, means its influence is limited compared to the highly polar functional groups.[5][7]

Collectively, these features render this compound a polar molecule with both hydrogen bond donating and accepting capabilities.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the molecular features identified above, we can predict the solubility of this compound across different solvent classes.

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Methanol (CH₃OH) Polar ProticHigh Methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the pyrazole N-H, ring nitrogens, and nitrile group.
Ethanol (C₂H₅OH) Polar ProticHigh Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. Solubility may be slightly lower due to the larger nonpolar ethyl group.[5]
Acetone (CH₃COCH₃) Polar AproticHigh The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with the pyrazole N-H. Strong dipole-dipole interactions are also present.
Acetonitrile (CH₃CN) Polar AproticModerate to High As a polar aprotic solvent, it engages in strong dipole-dipole interactions with the nitrile group. It is a weaker H-bond acceptor than acetone.
Dimethylformamide (DMF) Polar AproticHigh A highly polar solvent with a strong hydrogen bond accepting carbonyl group, making it an excellent solvent for polar compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High DMSO is a powerful, highly polar solvent and a strong hydrogen bond acceptor, capable of disrupting the crystal lattice of the solute effectively.
Ethyl Acetate (EtOAc) Moderately PolarModerate Possesses hydrogen bond accepting carbonyl groups but also a larger nonpolar component, leading to intermediate polarity and solubility.
Dichloromethane (DCM) Moderately PolarLow to Moderate Lacks hydrogen bonding capability and is less polar than the solvents listed above. Solvation relies on weaker dipole-dipole interactions.
Toluene Nonpolar AromaticLow / Insoluble The significant mismatch in polarity and the inability of toluene to form hydrogen bonds result in weak solute-solvent interactions.
Hexane Nonpolar AliphaticInsoluble Dominated by weak London dispersion forces, which are insufficient to overcome the strong intermolecular forces within the polar solute's crystal lattice.[5][6]

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

This protocol describes a robust and reliable method for quantifying the solubility of this compound. The principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then determine the concentration of the dissolved solute in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid solute to a known volume of solvent in a sealed vial. B Prepare multiple vials for each solvent/temperature combination. A->B C Place vials in a temperature-controlled shaker bath. B->C D Agitate at constant temperature for a sufficient time (e.g., 24-48h) to ensure equilibrium. C->D E Stop agitation and allow solid to settle. D->E F Withdraw an aliquot of the clear supernatant using a pre-heated/pre-cooled syringe. E->F G Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a tared vial. F->G H Determine the mass of the filtered solution. G->H I Evaporate the solvent under vacuum or nitrogen stream. H->I J Determine the mass of the residual solid solute. I->J K Calculate solubility (e.g., in mg/mL or mol/L). J->K

Caption: Workflow for experimental solubility determination.

A. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated positive displacement pipettes or glass syringes

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Heating block or vacuum oven for solvent evaporation

  • High-Performance Liquid Chromatography (HPLC) system (for an alternative, more sensitive quantification method)

B. Step-by-Step Procedure

  • Preparation: To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the desired solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium, which is visually confirmed.

  • Sealing: Tightly cap the vials to prevent solvent evaporation, especially with volatile solvents.

  • Equilibration: Place the vials in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can determine the minimum time required.

  • Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe. To avoid premature crystallization, the syringe can be pre-warmed to the experimental temperature.

  • Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic solid particles.

  • Quantification (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent using a stream of nitrogen or a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. c. Reweigh the vial to determine the mass of the dissolved solute.

  • Calculation:

    • Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

    • Alternatively, using masses: Solubility (g / 100 g solvent) = [ (mass of solute) / (mass of solution - mass of solute) ] * 100

C. Self-Validating System and Trustworthiness

  • Equilibrium Confirmation: Run parallel experiments at different time points (e.g., 24h, 48h, 72h). If the calculated solubility values are consistent, it indicates that equilibrium has been reached.

  • Reproducibility: Perform each measurement in triplicate to ensure the precision and reliability of the results. The relative standard deviation should be within acceptable limits (e.g., <5%).

  • Purity Analysis: The purity of the starting material should be confirmed (e.g., by HPLC, NMR) as impurities can significantly affect solubility measurements.

Conclusion and Field Insights

The structural analysis of this compound reveals its identity as a polar, crystalline solid with significant hydrogen bonding potential. This strongly dictates its solubility profile, favoring polar protic and polar aprotic solvents while showing poor affinity for nonpolar media. For researchers in drug development, this means that solvents like methanol, acetone, and DMSO are excellent starting points for reaction chemistry and initial purification screens. Conversely, nonpolar solvents like hexane or heptane would be ideal anti-solvents for inducing crystallization. The provided experimental protocol offers a standardized and reliable method for generating the precise, quantitative data needed to optimize these critical laboratory and scale-up processes.

References

A Technical Guide to the Discovery and Enduring Legacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive exploration of the discovery and history of pyrazole and its derivatives, a class of heterocyclic compounds that has become a cornerstone of medicinal chemistry. We delve into the seminal work of Ludwig Knorr in 1883, examining the historical context of 19th-century organic chemistry that set the stage for his groundbreaking synthesis. The narrative follows the evolution from the serendipitous discovery of the pyrazolone analgesic, Antipyrine, to the isolation of the parent pyrazole ring. Core synthetic methodologies, particularly the classical Knorr pyrazole synthesis, are detailed with mechanistic insights and step-by-step protocols. The guide further explores the explosive growth of pyrazole chemistry, highlighting the discovery of key bioactive molecules and their profound impact on therapeutics, from anti-inflammatory agents to modern targeted therapies. Through detailed diagrams, protocols, and a foundation in authoritative references, this document serves as an in-depth resource for professionals seeking to understand the origins and developmental trajectory of this vital chemical scaffold.

The Genesis of a Scaffold: Pyrazoles in the Context of 19th-Century Chemistry

The late 19th century was a period of fervent discovery in organic chemistry, largely fueled by the burgeoning coal tar industry. This industrial byproduct provided a rich and accessible source of aromatic compounds, such as benzene, aniline, and phenylhydrazine, which became the fundamental building blocks for a new era of synthetic chemistry. It was within this environment that chemists began to systematically investigate the reactions of these building blocks, leading to the creation of novel molecular architectures. A primary driver of this research was the search for synthetic alternatives to natural medicines, such as quinine, an antimalarial and antipyretic agent. It was in the pursuit of a quinine substitute that Ludwig Knorr, a student of the renowned Emil Fischer, embarked on the experiments that would lead to an entirely new class of heterocyclic compounds.[1][2]

The Landmark Discovery: Knorr's Synthesis of a Pyrazolone Derivative

In 1883, while attempting to synthesize a quinoline derivative, German chemist Ludwig Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[3][4] The unexpected product was not a quinoline but a novel five-membered heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[3] This discovery, detailed in his publication "Einwirkung von Acetessigester auf Phenylhydrazin," marked the first synthesis of a pyrazole derivative and laid the foundation for what is now famously known as the Knorr pyrazole synthesis.[3][5]

The significance of this initial discovery was twofold. First, it introduced a robust and versatile method for creating a new heterocyclic ring system.[3] Second, a methylated derivative of this initial compound, which Knorr named Antipyrine (also known as phenazone), was found to possess potent analgesic and antipyretic properties.[1][6] Antipyrine quickly became the first wholly synthetic drug to achieve widespread commercial success, dominating the pharmaceutical market until the rise of aspirin.[1][7] This success cemented the importance of the pyrazole scaffold in the nascent field of medicinal chemistry.

The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[8][9] The choice of reactants by Knorr was a direct consequence of the available chemical feedstock of the era; both phenylhydrazine and ethyl acetoacetate were readily accessible.

The generally accepted mechanism proceeds through several key steps:

  • Imine/Hydrazone Formation: The reaction initiates with the acid-catalyzed attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[5][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[8][10]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[10][11]

The intense thermodynamic driving force towards the formation of the aromatic pyrazole ring contributes to the high yields and reliability of this reaction.[10]

Caption: Workflow of the Knorr Pyrazole Synthesis.

From Derivative to Parent: The Isolation of Pyrazole

While Knorr's work established the pyrazolone class, the parent pyrazole ring itself was first synthesized in 1889 by German chemist Hans von Pechmann. He achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[12] This fundamental discovery allowed for a more thorough investigation of the physicochemical properties of the core pyrazole structure.

Physicochemical Properties of the Pyrazole Ring

Pyrazole is a colorless solid with a pyridine-like odor.[13] It is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[14] This unique arrangement confers a distinct set of properties that are critical to its function in medicinal chemistry.

PropertyValueSource
Molecular FormulaC₃H₄N₂[15]
Molar Mass68.08 g/mol [15]
Melting Point69-70 °C[12][13]
Boiling Point186-188 °C[13]
pKa (of conjugate acid)~2.5[14]
pKb11.5[13]

The pyrazole ring is aromatic, possessing a delocalized 6π-electron system.[13] It contains two distinct nitrogen atoms: one is a pyrrole-like nitrogen (N1), which is weakly acidic, and the other is a pyridine-like nitrogen (N2), which is basic.[14] This dual nature allows the pyrazole moiety to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets.[16]

Experimental Protocol: The Classical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational 1883 publication by Ludwig Knorr, providing a procedural basis for the synthesis that launched the field of pyrazole chemistry.[3]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (for recrystallization)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Apparatus for vacuum filtration

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heating: Heat the reaction mixture under reflux at approximately 100-110°C for 1-2 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate. If precipitation is slow, cooling in an ice bath may be necessary.

  • Purification: Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization: Purify the product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure crystals of 1-phenyl-3-methyl-5-pyrazolone.

  • Drying and Characterization: Dry the purified crystals and determine the melting point and yield. The expected melting point is approximately 127-130°C.

Causality of Protocol Choices:

  • Excess Ethyl Acetoacetate: A slight excess of the β-ketoester is often used to ensure the complete consumption of the more expensive or reactive hydrazine starting material.

  • Acetic Acid Catalyst: The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[9]

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and dehydration steps, ensuring a reasonable reaction rate.

  • Recrystallization from Ethanol: Ethanol is a suitable solvent because the pyrazolone product has high solubility at high temperatures but lower solubility at room temperature, allowing for effective purification by crystallization.

The Proliferation of Pyrazoles in Medicinal Chemistry

The initial success of Antipyrine spurred decades of research into pyrazole derivatives, revealing a vast spectrum of biological activities.[12][17] The pyrazole scaffold proved to be a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This has led to the development of numerous successful drugs across various therapeutic areas.[18]

Drug (Example)Year of ImpactTherapeutic ApplicationKey Structural Feature
Antipyrine 1883Analgesic, AntipyreticThe original pyrazolone scaffold
Metamizole 1922Analgesic, AntispasmodicA more soluble prodrug derivative of the pyrazolone class
Sulfinpyrazone 1950sUricosuric (for Gout)Pyrazolidinedione with a sulfoxide moiety
Celecoxib 1990sAnti-inflammatory (COX-2 Inhibitor)Diaryl-substituted pyrazole
Sildenafil 1990sPDE5 Inhibitor (Erectile Dysfunction)Fused pyrazolo-pyrimidinone core
Rimonabant 2000sCannabinoid Receptor Antagonist1,5-diaryl-pyrazole

The timeline below illustrates the journey from Knorr's initial discovery to the establishment of pyrazoles as a major drug class.

Discovery_Timeline cluster_1880s 1880s: Foundational Discoveries cluster_1920s Early 20th Century: Derivatives Emerge cluster_1950s Mid-Century: New Applications cluster_1990s Late 20th Century: Blockbuster Drugs a 1883 Knorr synthesizes 1-phenyl-3-methyl-5-pyrazolone b 1883 Antipyrine discovered as first synthetic analgesic d 1922 Metamizole (Novalgin) marketed in Germany a->d c 1889 Pechmann synthesizes the parent pyrazole ring e 1950s Sulfinpyrazone developed for treating gout d->e f 1990s Celecoxib (Celebrex) emerges as a selective COX-2 inhibitor e->f g 1990s Sildenafil (Viagra) utilizes a fused pyrazole ring system

Caption: A timeline of key milestones in pyrazole history.

Conclusion

From a serendipitous discovery in a 19th-century German laboratory to a ubiquitous scaffold in modern pharmaceuticals and agrochemicals, the history of pyrazole is a testament to the power of synthetic chemistry.[19][20] Ludwig Knorr's foundational work not only provided a powerful new synthetic tool but also launched the era of synthetic therapeutics with Antipyrine.[6] The inherent chemical properties of the pyrazole ring—its aromaticity, stability, and capacity for hydrogen bonding—have made it an exceptionally versatile and "privileged" structure in drug design.[12][16] The ongoing development of novel synthetic methods and the continued discovery of new biological activities ensure that the legacy of the pyrazole scaffold will extend far into the future of chemical and medical science.[17][21]

References

The Synthetic Versatility of 3-Methyl-1H-pyrazole-4-carbonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyl-1H-pyrazole-4-carbonitrile stands as a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique arrangement of a pyrazole core, a reactive nitrile moiety, and a strategically positioned methyl group offers a rich landscape for a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the fundamental reactions of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the core reactivity of this scaffold, exploring N-alkylation, electrophilic substitution, and transformations of the nitrile and methyl functionalities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, with numerous approved pharmaceuticals and agrochemicals featuring this five-membered heterocyclic ring.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. This compound, in particular, serves as a versatile precursor for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.[2]

Synthesis of the Core Scaffold: this compound

The efficient construction of the this compound core is a critical first step for any subsequent chemical exploration. A common and effective method involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative.[3]

DOT Diagram: Synthesis of this compound

G reagents Hydrazine hydrate (or substituted hydrazine) reaction Reaction reagents->reaction + diketone 2-cyano-3-oxobutanal (or equivalent) diketone->reaction Cyclocondensation product This compound reaction->product

Caption: General synthetic route to this compound.

Fundamental Reactions at the Pyrazole Ring

The pyrazole ring of this compound is susceptible to a range of reactions, primarily N-alkylation and electrophilic substitution. The regioselectivity of these reactions is a key consideration for synthetic chemists.

N-Alkylation: A Gateway to Diverse Derivatives

The N-alkylation of unsymmetrical pyrazoles like this compound can lead to two regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is governed by a delicate interplay of steric and electronic factors.[4]

Causality Behind Regioselectivity:

  • Steric Hindrance: The methyl group at the C3 position sterically encumbers the adjacent N2 nitrogen. Consequently, alkylation with bulky electrophiles preferentially occurs at the less hindered N1 position.

  • Electronic Effects: The electron-donating nature of the methyl group and the electron-withdrawing nature of the cyano group influence the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio. For instance, using potassium carbonate in a polar aprotic solvent like DMF or DMSO often favors N1-alkylation.[5]

G start This compound conditions R-X, Base, Solvent start->conditions N1_product N1-alkylated product (Major with bulky R-X) N2_product N2-alkylated product (Minor with bulky R-X) conditions->N1_product Favored by steric hindrance conditions->N2_product Disfavored by steric hindrance

Caption: Factors influencing N-alkylation regioselectivity.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant Product Yield (%) Reference
3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrileN/A56[2]
Methyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylateN/A12[2]
1-Methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrileN/A60[2]
Electrophilic Substitution: Functionalizing the Carbon Framework

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In the case of this compound, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. The methyl group at C3 is an activating group, while the cyano group at C4 is a deactivating group. However, since the C4 position is already substituted, electrophilic substitution will likely occur at the C5 position, directed by the N1 atom of the pyrazole ring.

Halogenation of pyrazoles can be readily achieved using N-halosuccinimides (NXS) as the halogen source.[6]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

Nitration of pyrazoles typically requires the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.[7] The reaction conditions must be carefully controlled to avoid over-nitration or side reactions. The directing effects of the methyl and cyano groups will influence the position of nitration.

Transformations of the Nitrile Group

The cyano group at the C4 position is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids and primary amines.[8][9]

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10]

  • To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (3.0 eq).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

  • The carboxylic acid product will precipitate out of solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or chromatography as needed.

Reactivity of the Methyl Group

The methyl group at the C3 position can also participate in chemical transformations, most notably in condensation reactions.

Knoevenagel Condensation

The active methylene protons of the methyl group can be deprotonated by a base to form a carbanion, which can then undergo a Knoevenagel condensation with an aldehyde or ketone.[11][12] This reaction provides a route to extend the carbon chain and introduce new functional groups.

G pyrazole This compound base Base (e.g., piperidine) pyrazole->base aldehyde Aldehyde/Ketone (R-CHO) aldehyde->base product Condensation Product base->product Condensation

Caption: Knoevenagel condensation of the C3-methyl group.

Cycloaddition Reactions

While the pyrazole ring itself is aromatic and generally does not participate in cycloaddition reactions, the nitrile group can act as a dienophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively).[13] This provides a powerful method for the construction of more complex fused heterocyclic systems.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The strategic placement of the methyl and cyano groups on the pyrazole core allows for a wide range of chemical transformations at the nitrogen and carbon atoms of the ring, as well as at the functional groups themselves. This guide has provided a comprehensive overview of the fundamental reactions of this important scaffold, offering both mechanistic insights and practical experimental protocols. A thorough understanding of this chemistry will undoubtedly continue to fuel the discovery and development of novel molecules with significant applications in medicine and materials science.

References

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the design and synthesis of a vast array of derivatives with a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant pharmacological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral potential. We will delve into the underlying mechanisms of action, discuss structure-activity relationships (SAR), and present key experimental methodologies for their evaluation, offering a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Enduring Versatility of the Pyrazole Ring

The journey of pyrazole in medicine began with the synthesis of Antipyrine in 1884, an early analgesic and antipyretic.[5] Since then, the pyrazole core has been integrated into a multitude of approved drugs, including the blockbuster anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscoring its therapeutic significance.[2] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug design.[3] The two nitrogen atoms within the ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[6] Furthermore, the planarity of the ring allows for π–π stacking interactions, while its susceptibility to substitution at various positions provides a rich landscape for chemical modification and optimization of pharmacological properties.[7][8] This guide will systematically explore the diverse biological activities stemming from this remarkable scaffold.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrazole derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][9] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[10]

Mechanism of Action: Targeting the Pillars of Cancer Progression

The anticancer effects of pyrazole derivatives are frequently attributed to their ability to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][11]

  • Kinase Inhibition: Many pyrazole-based compounds have been designed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[7][10] For instance, some derivatives have shown dual inhibitory activity against EGFR and VEGFR-2, leading to enhanced anticancer effects.[7] The pyrazole scaffold can effectively occupy the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[11][12]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

  • Induction of Apoptosis: Pyrazole compounds can induce programmed cell death through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[13]

  • p53-MDM2 Interaction Inhibition: Some novel pyrazole derivatives have been designed to inhibit the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53 and subsequent tumor suppression.[14]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[7] For example, the introduction of bulky aromatic groups at the N1 and C3 positions has been shown to enhance cytotoxicity. Similarly, the incorporation of a carbothioamide moiety has led to potent EGFR inhibitors.[15]

Representative Anticancer Pyrazole Derivatives

The following table summarizes the activity of selected pyrazole derivatives against various cancer cell lines.

Compound ClassTarget Cell Line(s)Reported IC50 Values (µM)Reference
Indole-Pyrazole HybridsHCT116, MCF7, HepG2, A549< 23.7[7]
5-Alkylated Selanyl-1H-PyrazolesHepG213.85 - 15.98[7]
Pyrazole-Imide DerivativesA-5493.22 - 27.43[8]
Pyrazole-Thiazolidinone HybridsLung Cancer Cell LinesModerate Inhibition[16]
Pyrazole Carbaldehyde DerivativesMCF70.25[17]
1,3,4-TriarylpyrazolesHePG-2, MCF-7, PC-3, A-549, HCT-116Potent Activity[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel pyrazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyrazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrazoles are primarily mediated through the inhibition of enzymes and signaling pathways involved in the inflammatory cascade.[5]

  • Cyclooxygenase (COX) Inhibition: A major mechanism is the inhibition of COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[5] Celecoxib, a selective COX-2 inhibitor, is a prime example of a pyrazole-based anti-inflammatory drug.[5]

  • Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[5][19]

  • Cytokine Modulation: Pyrazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

  • NF-κB Suppression: The transcription factor NF-κB plays a central role in inflammation. Certain pyrazole compounds can inhibit the NF-κB signaling pathway, thereby downregulating the expression of various inflammatory genes.[5]

Anti_Inflammatory_Mechanisms PD Pyrazole Derivatives COX2 COX-2 Inhibition PD->COX2 LOX 5-LOX Inhibition PD->LOX Cytokines Cytokine Suppression (TNF-α, IL-6) PD->Cytokines NFkB NF-κB Inhibition PD->NFkB Prostaglandins Reduced Prostaglandins COX2->Prostaglandins Leukotrienes Reduced Leukotrienes LOX->Leukotrienes Inflammation Reduced Inflammation Cytokines->Inflammation InflammatoryGenes Reduced Inflammatory Gene Expression NFkB->InflammatoryGenes Prostaglandins->Inflammation Leukotrienes->Inflammation InflammatoryGenes->Inflammation

Caption: Anti-inflammatory mechanisms of pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21][22]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are not as extensively studied as their other biological activities, but several potential targets have been identified:

  • DNA Gyrase Inhibition: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[21]

  • Disruption of Cell Membrane Integrity: Certain derivatives may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

  • Inhibition of Key Metabolic Pathways: Pyrazoles may interfere with essential metabolic pathways in microorganisms, leading to growth inhibition.

Representative Antimicrobial Pyrazole Derivatives
Compound ClassTarget Organism(s)Reported MIC Values (µg/mL)Reference
1,3-Diphenyl PyrazolesStaphylococcus aureus, Escherichia coli1 - 8[21]
Imidazo-pyridine Substituted PyrazolesBroad-spectrum antibacterial< 1[21]
Pyrazole CarbothiohydrazidesAspergillus niger, S. aureus, Bacillus subtilis2.9 - 125[22]
Pyrano[2,3-c]pyrazole DerivativesBacillus subtilis, E. coli125 (for some derivatives)[23]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, with some showing potent activity in preclinical models.[24][25]

Mechanism of Action

The precise mechanisms underlying the anticonvulsant effects of pyrazoles are still under investigation, but they are thought to involve the modulation of neuronal ion channels and neurotransmitter systems. Some studies suggest that these compounds may enhance the activity of the inhibitory neurotransmitter GABA or block voltage-gated sodium or calcium channels.[26]

Experimental Models for Anticonvulsant Screening
  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is sensitive to compounds that elevate the seizure threshold.[24]

One study reported a pyrazole derivative, compound 7h, as a potent anticonvulsant in both MES and scPTZ models in mice.[24]

Antiviral Activity: A New Frontier in Pyrazole Research

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents.[27][28] Studies have demonstrated their activity against a range of viruses, including Newcastle disease virus (NDV) and various coronaviruses.[27][29]

Mechanism of Action

The antiviral mechanisms of pyrazoles are still being elucidated, but molecular docking studies suggest that they may interfere with viral entry, replication, or assembly by binding to key viral proteins. For instance, some pyrazole derivatives have shown the ability to bind to the immune receptor TLR4, which is involved in the host response to viral infections.[27] Other studies have explored their potential to inhibit viral proteases or polymerases.

Notable Antiviral Pyrazole Derivatives
  • A series of 4-substituted pyrazole derivatives showed significant protection against Newcastle disease virus in vitro.[27]

  • Pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E.[29]

  • Some pyrazole derivatives containing an oxime moiety have shown inactivation effects against the Tobacco Mosaic Virus (TMV).[30]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The extensive research into their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties has yielded numerous promising lead compounds and several clinically successful drugs.

The future of pyrazole-based drug discovery lies in the rational design of more selective and potent derivatives, leveraging computational tools for in silico screening and molecular modeling. The exploration of novel hybrid molecules that combine the pyrazole core with other pharmacophores holds significant promise for developing multi-target drugs with enhanced efficacy and reduced side effects. As our understanding of the molecular basis of diseases deepens, the versatile pyrazole scaffold will undoubtedly continue to be a fertile ground for the discovery of new and innovative therapeutics to address unmet medical needs.

References

Foreword: The Architectural Blueprint of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 3-Methyl-1H-pyrazole-4-carbonitrile

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands as a "biologically privileged" scaffold.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[3][4] The molecule at the heart of this guide, this compound (C₅H₅N₃), represents a fundamental building block within this important class of heterocycles.[5]

Understanding the precise three-dimensional architecture of this molecule is not an academic exercise; it is the critical first step in rational drug design and structure-activity relationship (SAR) studies.[6] This guide eschews a simple recitation of data. Instead, it provides a holistic, field-proven framework for the comprehensive structural elucidation of this compound, explaining the causality behind each analytical choice and integrating experimental data with computational validation. We will explore how a combination of crystallographic, spectroscopic, and computational techniques provides a self-validating system to define its structure with unimpeachable confidence.

The Foundational Framework: Molecular Structure and Annular Tautomerism

The primary structural question for many 1H-pyrazoles substituted at the 3- and 5-positions is that of annular tautomerism: the migration of the N-H proton between the two nitrogen atoms.[7][8] For the title compound, this results in an equilibrium between two tautomeric forms: this compound and 5-methyl-1H-pyrazole-4-carbonitrile.

The relative stability and prevalence of these tautomers are governed by a delicate balance of electronic effects of the substituents, steric hindrance, and intermolecular interactions (especially hydrogen bonding) in solution or the solid state.[7][8] Delineating which tautomer is present, or if a mixture exists, is a primary goal of the structural analysis. Theoretical studies and experimental data on related pyrazoles suggest that the specific substitution pattern and environment play a crucial role in favoring one form over the other.[9][10]

Caption: Prototropic tautomerism in 3(5)-methyl-1H-pyrazole-4-carbonitrile.

Definitive Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the solid-state structure of a molecule. It provides precise data on bond lengths, bond angles, torsional angles, and, crucially, the specific tautomer present in the crystal lattice. Furthermore, it reveals the supramolecular architecture, detailing the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal packing.[6][11]

While a specific crystal structure for this compound is not publicly deposited as of this writing, the analysis of numerous pyrazole derivatives provides a robust and validated protocol.[12][13][14] The crystal packing in pyrazoles is often dominated by hydrogen bonds, with the N-H group acting as a donor and the pyridine-like N2 atom or other functional groups (like the nitrile) acting as acceptors, frequently forming dimers or catemeric chains.[13][14]

Data Presentation: Expected Crystallographic Parameters

The following table summarizes typical bond lengths and angles expected for the pyrazole core, based on published data for similar structures.[12][15]

ParameterExpected Value (Å or °)Rationale & Significance
Bond Lengths (Å)
N1-N2~1.35 - 1.38Characteristic of a single bond with partial double bond character within an aromatic system.
N2-C3~1.32 - 1.34Shorter than N1-C5, indicating more double bond character.
C3-C4~1.42 - 1.45Reflects bonding between two sp² hybridized carbons.
C4-C5~1.38 - 1.41Aromatic C-C bond.
N1-C5~1.34 - 1.36Aromatic C-N bond.
C4-C(N)~1.43 - 1.45Single bond between the pyrazole ring and the nitrile carbon.
C≡N~1.14 - 1.16Typical triple bond length for a nitrile group.
Bond Angles ( °)
C5-N1-N2~110 - 113Internal angle of the five-membered ring.
N1-N2-C3~105 - 108The smallest angle in the ring, characteristic of the pyrazole core.
N2-C3-C4~111 - 114Internal ring angle.
C3-C4-C5~104 - 107Internal ring angle.
C4-C5-N1~106 - 109Internal ring angle.
Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is a self-validating system, where the quality of the final refined structure (indicated by metrics like R-factor) confirms the success of the preceding steps.

  • Crystal Selection and Mounting:

    • Action: Select a suitable single crystal (clear, well-defined faces, free of cracks) under a polarizing microscope.

    • Causality: The quality of the crystal directly dictates the quality and resolution of the diffraction data. A poor-quality crystal will yield a poorly resolved or unsolvable structure.

    • Procedure: Mount the selected crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Action: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on the diffractometer.[6]

    • Causality: Low temperature minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher resolution data, which allows for more precise determination of atomic positions.

    • Procedure: Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and a detector over a range of crystal orientations.

  • Structure Solution and Refinement:

    • Action: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

    • Causality: These algorithms use the phase information inherent in the diffraction pattern to generate a plausible electron density map, from which the initial atomic arrangement can be deduced.

    • Procedure: Refine the structural model against the experimental data using least-squares methods. This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

In-Solution and Functional Group Analysis: Spectroscopic Characterization

While crystallography provides the definitive solid-state structure, spectroscopic methods are essential for confirming the structure in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus, allowing for the determination of the molecular skeleton and connectivity.

Expected Chemical Shifts (δ) in CDCl₃ or DMSO-d₆:

NucleusAssignmentExpected δ (ppm)Rationale & Key Insights
¹H NMR N-H> 12.0 (broad)The acidic proton on the pyrazole nitrogen is often broad due to exchange and hydrogen bonding. Its presence is a key indicator of the 1H-pyrazole.
C5-H~7.8 - 8.2The sole proton on the pyrazole ring is expected to be downfield due to the aromatic and electron-withdrawing nature of the ring and adjacent nitrile group.
C3-CH₃~2.3 - 2.5The methyl group protons will appear as a sharp singlet in a region typical for methyl groups attached to an sp² carbon in a heteroaromatic system.
¹³C NMR C≡N~112 - 117The carbon of the nitrile group has a characteristic chemical shift in this range.[16]
C3~145 - 150The substituted carbon bearing the methyl group.
C4~90 - 95The carbon attached to the nitrile group is expected to be significantly upfield.
C5~135 - 140The protonated carbon of the pyrazole ring.
CH₃~12 - 15Typical chemical shift for a methyl carbon attached to an aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence and position of characteristic absorption bands provide direct evidence for the nitrile and N-H groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration ModeIntensitySignificance
~3100 - 3200N-H stretchMediumA broad absorption in this region is characteristic of the N-H group involved in hydrogen bonding, confirming the 1H-pyrazole moiety.[13]
~2220 - 2240C≡N stretch (nitrile)StrongA sharp, strong band in this region is a definitive indicator of the nitrile functional group. The conjugation with the pyrazole ring influences its exact position.
~1500 - 1600C=N, C=C ring stretchesMediumAbsorptions corresponding to the stretching vibrations within the aromatic pyrazole ring.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula (C₅H₅N₃).[5][17]

  • Expected Molecular Ion ([M]⁺ or [M+H]⁺): m/z = 107.0483 (for C₅H₅N₃) or 108.0562.

  • Fragmentation: The fragmentation pattern can provide additional structural information, though it is often complex.

Corroborative Evidence: Computational Analysis

Density Functional Theory (DFT) calculations serve as a powerful complementary tool. By modeling the molecule in silico, we can predict its geometric parameters, vibrational frequencies (IR), and NMR chemical shifts.[18] The close agreement between calculated and experimental data provides a high level of confidence in the structural assignment.

Experimental Protocol: DFT-Based Computational Analysis
  • Model Building: Construct 3D models of both the 3-methyl and 5-methyl tautomers.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization for both tautomers using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Causality: This process finds the lowest energy conformation (the most stable structure) for each tautomer. The relative energies of the optimized structures can predict which tautomer is more stable.

  • Frequency Calculation:

    • Action: Perform a vibrational frequency calculation on the optimized geometries.

    • Causality: This predicts the IR spectrum, which can be directly compared to the experimental spectrum. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • NMR Calculation:

    • Action: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹H and ¹³C NMR chemical shifts.

    • Causality: This provides a theoretical NMR spectrum that can be correlated with the experimental data to aid in peak assignment and confirm the overall structure.

Integrated Structural Analysis Workflow

The synergy between these techniques forms a robust workflow for structural elucidation. No single method is sufficient, but together they provide an unambiguous and self-consistent structural assignment.

G cluster_0 Workflow for Structural Elucidation Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy XRD X-Ray Diffraction Crystal->XRD Elucidation Final Structural Elucidation & Tautomer Assignment XRD->Elucidation Solid-State Structure Spectroscopy->Elucidation Solution-State & Functional Groups DFT Computational Modeling (DFT) DFT->Elucidation Theoretical Validation

Caption: Integrated workflow for the structural analysis of the target molecule.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the convergence of evidence from crystallography, spectroscopy, and computational modeling. X-ray crystallography provides the definitive solid-state structure and identifies the dominant tautomer, while NMR and IR spectroscopy confirm the functional groups and connectivity in solution and solid phases. Computational methods serve to validate these experimental findings and offer deeper insight into the molecule's electronic properties. This integrated, self-validating approach ensures a comprehensive and accurate architectural understanding, which is indispensable for the future development of novel therapeutics and materials based on this versatile pyrazole scaffold.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-Methyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique structural and electronic properties allow for diverse biological activities, making pyrazole derivatives essential components in the development of therapeutic agents targeting a wide array of diseases.[3] Compounds featuring the pyrazole core are prominent in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various agents with anticancer, antimicrobial, and antidepressant properties.[1][4] Specifically, 3-methyl-1H-pyrazole-4-carbonitrile derivatives serve as crucial intermediates for synthesizing more complex molecules, including pyrazolo[1,5-a]pyrimidines, which exhibit significant pharmacological potential.[5][6]

The efficiency of chemical synthesis is paramount in the fast-paced environment of drug discovery and development. One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy, aligning with the principles of green chemistry by minimizing waste, saving time, and reducing operational complexity.[7][8] This guide provides a detailed protocol for a robust and efficient one-pot synthesis of 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives, a valuable class of intermediates, through a three-component reaction.

Reaction Principle: A Multicomponent Approach to Pyrazole Synthesis

The synthesis of the pyrazole ring is classically achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, a method pioneered by Knorr.[1][9] The protocol detailed here adapts this principle into a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative. This approach offers high atom economy and typically proceeds with excellent yields under mild conditions.[10][11]

The reaction proceeds through a cascade of events initiated by a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of catalyst and solvent can significantly influence reaction rates and yields, with various systems developed, including heterogeneous catalysts and aqueous media, to enhance the environmental friendliness of the synthesis.[10][12][13]

Visualizing the Workflow: One-Pot Synthesis Pathway

The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final pyrazole derivative.

G cluster_reactants Starting Materials cluster_process One-Pot Reaction A Aromatic Aldehyde D Knoevenagel Condensation A->D B Malononitrile B->D C Phenylhydrazine E Michael Addition C->E D->E Arylmethylene- malononitrile Intermediate F Intramolecular Cyclization & Tautomerization E->F G Product Isolation (Filtration & Recrystallization) F->G Crude Product H This compound Derivative G->H

Caption: Workflow for the one-pot synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol is based on a widely adopted and efficient method for synthesizing 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles.[11][13]

Materials and Reagents:

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Phenylhydrazine

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, or a simple base like piperidine)[11][12]

  • Solvent (e.g., 1:1 Water/Ethanol mixture)[11]

  • n-Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask or test tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser (if heating for extended periods)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Buchner funnel and filter paper for filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 25 mL test tube), combine the phenylhydrazine (1 mmol), the selected benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).[11]

  • Addition of Catalyst and Solvent: Add the catalyst (e.g., 0.05 g of a heterogeneous catalyst) and the solvent system (e.g., 1 mL of a 1:1 H₂O/EtOH mixture).[11]

    • Expert Insight: The choice of solvent and catalyst is critical. An aqueous ethanol system is often preferred for its low cost and reduced environmental impact. The catalyst enhances the rate of both the initial condensation and the subsequent cyclization steps. While specialized catalysts can give excellent results, simpler organic bases are also effective.[11][12]

  • Reaction Conditions: Stir the mixture vigorously at a controlled temperature (e.g., 55 °C).[11]

    • Causality Note: Moderate heating increases the reaction rate without promoting significant side product formation. The reaction is typically complete within 15-60 minutes, depending on the specific substrates and catalyst used.

  • Monitoring the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate, 5:5 v/v).[11] The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction medium.[13]

  • Purification: Collect the solid product by filtration using a Buchner funnel. Wash the precipitate with cold ethanol and then water to remove any unreacted starting materials and catalyst.[14]

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as hot ethanol. Dry the purified crystals under vacuum.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and outcomes for the synthesis of various 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

EntryAldehyde Derivative (R)Time (min)Yield (%)
1H1593
24-Cl1892
34-NO₂2585
44-OCH₃2090
52-Cl2788
Data adapted from reference[11]. Conditions: Phenyl hydrazine (1 mmol), Aldehyde (1 mmol), Malononitrile (1 mmol), Catalyst (0.05 g), H₂O/EtOH (1:1), 55 °C.

Mechanistic Insights

The one-pot synthesis proceeds via a well-established cascade mechanism:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene group of malononitrile. This step forms an electrophilic arylmethylenemalononitrile intermediate.[15]

  • Michael Addition: The nucleophilic nitrogen of phenylhydrazine then attacks the β-carbon of the activated double bond in the arylmethylenemalononitrile intermediate (a conjugate or Michael addition).[16]

  • Cyclization and Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the second nitrogen of the hydrazine moiety attacks one of the nitrile groups. A subsequent tautomerization (proton shift) leads to the formation of the stable, aromatic 5-amino-1H-pyrazole-4-carbonitrile ring system.

Troubleshooting and Key Considerations

  • Low Yields: If yields are consistently low, ensure the purity of the starting materials, particularly the aldehyde, which can oxidize over time. The activity of the catalyst may also be a factor; consider using a freshly prepared or activated catalyst.

  • Side Product Formation: At higher temperatures or with prolonged reaction times, side reactions can occur. Adhering to the optimized reaction time and temperature is crucial. Monitoring via TLC helps prevent over-running the reaction.

  • Product Solubility: If the product does not precipitate upon cooling, the reaction mixture can be poured into chilled water to induce precipitation.[17]

  • Catalyst Reusability: When using a heterogeneous catalyst, it can often be recovered by simple filtration after the reaction, washed, dried, and reused for several cycles without a significant loss of activity, adding to the green credentials of the protocol.[10]

Conclusion

The one-pot, three-component synthesis of this compound derivatives represents a highly efficient, atom-economical, and environmentally conscious methodology. It provides rapid access to a class of compounds that are of significant interest to the pharmaceutical and agrochemical industries. The simplicity of the procedure, coupled with the high yields and purity of the products, makes this protocol an invaluable tool for researchers and scientists in drug development and organic synthesis.

References

Application Notes & Protocols: Leveraging 3-methyl-1H-pyrazole-4-carbonitrile as a Foundational Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Pyrazole Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and capacity for forming critical hydrogen bond interactions have cemented its role in a multitude of approved therapeutics.[3][4][5] From anti-inflammatory agents like Celecoxib to targeted cancer therapies, the pyrazole core is a recurring motif in molecules designed for high-potency and selectivity.[6][7]

This guide focuses on a particularly versatile and economically significant starting material: 3-methyl-1H-pyrazole-4-carbonitrile . We will explore its strategic utility, moving beyond simple descriptions to provide in-depth synthetic protocols and the causal reasoning behind methodological choices. This document is intended for medicinal chemists, process scientists, and drug development professionals seeking to harness the full potential of this powerful building block.

Section 1: Core Molecular Attributes & Strategic Advantages

This compound is a bifunctional molecule offering two primary sites for chemical elaboration: the pyrazole ring nitrogens and the C4-nitrile group. This duality is the cornerstone of its utility.

Property Value Source
Molecular Formula C₅H₅N₃PubChem[8]
Molecular Weight 107.11 g/mol PubChem[8]
CAS Number 131661-41-1PubChem[8]
Appearance White to off-white crystalline solid---
Key Reactive Sites 1. Nitrile (-C≡N) group at C4---
2. Tautomeric N-H at N1/N2 positions---

The strategic advantages of using this precursor are manifold:

  • Convergent Synthesis: It allows for the rapid assembly of complex molecular architectures, particularly fused heterocyclic systems.

  • Vectorial Elaboration: The distinct reactivity of the nitrile group and the ring nitrogens allows for controlled, stepwise elaboration of the molecule in different "directions," which is crucial for building Structure-Activity Relationship (SAR) libraries.

  • Access to High-Value Scaffolds: It serves as a direct precursor to high-value pharmacophores, most notably the pyrazolo[3,4-d]pyrimidine core found in numerous kinase inhibitors.[9]

Logical Workflow: Synthetic Utility of this compound

The following diagram illustrates the primary synthetic pathways branching from this precursor, which form the basis of the application notes in this guide.

G cluster_nitrile Nitrile Group Transformations cluster_ring Pyrazole Ring Modifications cluster_products Resulting Scaffolds precursor This compound hydrolysis Hydrolysis precursor->hydrolysis NaOH or H₂SO₄ cyclization Cyclization / Condensation precursor->cyclization Urea, Formamide, etc. n_alkylation N-Alkylation / N-Arylation precursor->n_alkylation RX, ArX (Pd/Cu cat) amides Carboxamides hydrolysis->amides fused_systems Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) cyclization->fused_systems sar_analogs SAR Analogs n_alkylation->sar_analogs

Caption: Key synthetic transformations of this compound.

Section 2: Application Note I - Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[9] It functions as an ATP-competitive inhibitor by mimicking the adenine hinge-binding motif, placing substituents into key hydrophobic pockets of the kinase active site. This compound is the premier starting material for this scaffold.

Mechanism of Action: Kinase Hinge-Binding

The N1 and N7 atoms of the pyrazolo[3,4-d]pyrimidine core form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Core hinge_nh Backbone N-H hinge_co Backbone C=O inhibitor_node N1-H ... O=C N7 ... H-N inhibitor_node->hinge_nh H-bond inhibitor_node->hinge_co H-bond G start This compound step1 Step A: Hydrolysis (NaOH, EtOH/H₂O) start->step1 amide 3-methyl-1H-pyrazole-4-carboxamide step1->amide step2 Step B: Cyclization (Urea, heat) amide->step2 dione 6-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,7(5H,6H)-dione step2->dione step3 Step C: Chlorination (POCl₃, PCl₅) dione->step3 dichloro 4,7-dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine step3->dichloro step4 Step D: SNAr Reaction (Amine, base) dichloro->step4 product Diversified Kinase Inhibitor Scaffold step4->product

References

Synthesis of 3-Amino-1H-pyrazole-4-carbonitriles: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-1H-pyrazole-4-carbonitriles in Drug Discovery

The 3-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules. Its inherent structural features, including multiple points for diversification and the ability to participate in various chemical transformations, have led to its incorporation into a wide array of therapeutic agents. Notably, this pyrazole core is a key component in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic synthesis of these compounds is therefore of paramount importance to researchers in academic and industrial drug discovery settings. This application note provides a comprehensive overview of the prevalent synthetic strategies, detailed experimental protocols, and critical insights into the practical aspects of preparing 3-amino-1H-pyrazole-4-carbonitriles, ensuring scientific integrity and reproducibility.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of 3-amino-1H-pyrazole-4-carbonitriles is predominantly achieved through two robust and highly adaptable methods: a classical two-step approach involving the condensation of a β-ketonitrile with a hydrazine, and a more contemporary multicomponent reaction (MCR) strategy. The choice between these pathways often depends on the desired substitution pattern, available starting materials, and the desired operational simplicity.

The Classical Two-Step Synthesis: A Foundational Approach

This well-established method relies on the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[1] The overall transformation involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketonitrile.[2] The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.

The general workflow for this approach can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Product β-Ketonitrile β-Ketonitrile Condensation Condensation β-Ketonitrile->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration 3-Amino-1H-pyrazole-4-carbonitrile 3-Amino-1H-pyrazole-4-carbonitrile Dehydration->3-Amino-1H-pyrazole-4-carbonitrile

Caption: Workflow for the two-step synthesis of 3-amino-1H-pyrazole-4-carbonitriles.

A key advantage of this method is the often-predictable regioselectivity when using substituted hydrazines with unsymmetrical β-dicarbonyl precursors.

Multicomponent Reactions (MCRs): An Efficient and Convergent Strategy

Multicomponent reactions have emerged as a powerful tool in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. For the synthesis of 3-amino-1H-pyrazole-4-carbonitriles, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative is particularly effective.[3] This approach often proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization.

The logical flow of the multicomponent reaction is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction Cascade cluster_2 Product Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Hydrazine Derivative Hydrazine Derivative Michael Addition Michael Addition Hydrazine Derivative->Michael Addition Knoevenagel Condensation->Michael Addition Cyclization & Tautomerization Cyclization & Tautomerization Michael Addition->Cyclization & Tautomerization 3-Amino-1H-pyrazole-4-carbonitrile 3-Amino-1H-pyrazole-4-carbonitrile Cyclization & Tautomerization->3-Amino-1H-pyrazole-4-carbonitrile

Caption: Logical flow of the multicomponent synthesis of 3-amino-1H-pyrazole-4-carbonitriles.

This method is highly convergent and allows for rapid access to a diverse library of substituted pyrazoles by simply varying the starting components.

Experimental Protocols

The following protocols are provided as detailed, step-by-step guides for the synthesis of representative 3-amino-1H-pyrazole-4-carbonitriles using both the two-step and multicomponent methodologies.

Protocol 1: Two-Step Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[4]

This protocol details the synthesis of a specific, widely used derivative, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, from 3-oxo-3-phenylpropanenitrile and hydrazine hydrate.

Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile

  • Reagents and Equipment:

    • Appropriate enaminone precursor (e.g., 3-dimethylamino-1-phenylprop-2-en-1-one)

    • Hydroxylamine hydrochloride

    • Ethanol

    • Sodium hydroxide

    • Hydrochloric acid

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Standard glassware for workup and filtration

  • Procedure:

    • The synthesis of the β-ketonitrile precursor, 3-oxo-3-phenylpropanenitrile, can be achieved from a suitable enaminone.[4] A common route involves the reaction of an enaminone with hydroxylamine hydrochloride in ethanol to form an aldoxime, which is then converted to the desired β-ketonitrile in a basic medium.[4]

    • The resulting 3-oxo-3-phenylpropanenitrile is then isolated. The reaction mixture is poured into water and neutralized with hydrochloric acid. The solid product is collected by filtration and can be crystallized from benzene.[4]

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • Reagents and Equipment:

    • 3-Oxo-3-phenylpropanenitrile

    • Trichloroacetonitrile

    • Hydrazine hydrate

    • Dioxane

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Filtration apparatus

  • Procedure:

    • A precursor is formed by reacting 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile.[4] This intermediate is then condensed with hydrazine.[4]

    • The intermediate from the previous step (10 mmol) is refluxed in dioxane (20 mL) for 30 minutes.[4]

    • The reaction mixture is then allowed to cool to room temperature.

    • The target compound separates as crystals, which are collected by filtration.[4]

    • The crude product is then purified by recrystallization from dioxane to yield buff crystals.[4]

Table 1: Representative Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

ParameterValueReference
Yield 93%[4]
Melting Point 200-202 °C[4]
Appearance Buff crystals[4]
IR (cm⁻¹) 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[4]
MS (m/z) 184 (M)⁺[4]
Protocol 2: Multicomponent Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles via Microwave Activation[3]

This protocol describes a rapid and efficient one-pot, three-component synthesis of various 5-aryl-3-amino-1H-pyrazole-4-carbonitriles.

  • Reagents and Equipment:

    • Substituted aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Hydrazine hydrate (1.2 mmol)

    • Water

    • Microwave reactor

    • Filtration apparatus

  • Procedure:

    • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine hydrate (1.2 mmol) in water (2-3 mL) is prepared in a microwave-safe vessel.[3]

    • The reaction vessel is sealed and subjected to microwave irradiation at a suitable power and temperature for a short duration (typically 2-6 minutes).[3]

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • The precipitated solid product is collected by filtration, washed with water, and then with hexane.[3]

    • The crude product is dried in a vacuum.[3] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or dioxane.

Table 2: Yields of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles via Microwave-Assisted Multicomponent Synthesis [3]

Aryl Substituent (at position 5)Reaction Time (min)Yield (%)
Phenyl288
4-Hydroxyphenyl290
4-Nitrophenyl482

Scientific Rationale and Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the Knorr Pyrazole Synthesis

The formation of the pyrazole ring from a β-ketonitrile and hydrazine is a classic example of a condensation-cyclization reaction.

G β-Ketonitrile β-Ketonitrile Hydrazone Intermediate Hydrazone Intermediate β-Ketonitrile->Hydrazone Intermediate Nucleophilic attack of hydrazine on carbonyl carbon Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular nucleophilic attack on nitrile carbon 3-Amino-1H-pyrazole-4-carbonitrile 3-Amino-1H-pyrazole-4-carbonitrile Cyclized Intermediate->3-Amino-1H-pyrazole-4-carbonitrile Tautomerization & Aromatization

Caption: Simplified mechanism of the Knorr pyrazole synthesis from a β-ketonitrile.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[2] This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon.[2] Subsequent tautomerization and aromatization lead to the stable 3-amino-1H-pyrazole-4-carbonitrile ring system.

Practical Considerations and Troubleshooting

Purification: Recrystallization is the most common method for purifying 3-amino-1H-pyrazole-4-carbonitriles. Common solvents include dioxane, ethanol, and mixtures of ethyl acetate and hexane.[4][5] The choice of solvent will depend on the specific substitution pattern of the pyrazole.

Potential Side Reactions: In the case of the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a possibility.[6] Careful control of reaction conditions, such as pH and temperature, can often influence the regioselectivity. In multicomponent reactions, side reactions such as the formation of Knoevenagel adducts or Michael adducts that do not cyclize can occur. Optimization of the reaction conditions, including the catalyst and solvent, can minimize these byproducts.

Safety Precautions

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Malononitrile: Malononitrile is toxic upon ingestion, inhalation, and skin contact. It should also be handled in a fume hood with appropriate PPE.

  • General Precautions: All reactions should be performed in a well-ventilated area. Researchers should consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 3-amino-1H-pyrazole-4-carbonitriles is a well-developed field with multiple reliable and efficient methodologies. Both the classical two-step synthesis and modern multicomponent reactions offer versatile routes to this important heterocyclic scaffold. By understanding the underlying chemical principles, adhering to detailed experimental protocols, and prioritizing safety, researchers can confidently and reproducibly synthesize these valuable building blocks for the advancement of drug discovery and development.

References

Application Notes & Protocols: The Strategic Role of 3-Methyl-1H-pyrazole-4-carbonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Pillar of Modern Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of high-efficacy agrochemicals.[1][2] Its unique electronic properties and structural versatility have enabled the creation of potent herbicides, insecticides, and, most notably, fungicides.[1][2][3] Within this chemical class, 3-methyl-1H-pyrazole-4-carbonitrile has emerged as a critical and highly valuable building block. Its strategic importance lies in its efficient conversion to 3-methyl-1H-pyrazole-4-carboxylic acid, the foundational acyl moiety for a blockbuster class of fungicides: the succinate dehydrogenase inhibitors (SDHIs).[4][5][6][7] Furthermore, this pyrazole scaffold is integral to the synthesis of diamide insecticides such as cyantraniliprole.[8][9][10]

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will dissect the key synthetic transformations and provide detailed, field-proven protocols for its conversion into advanced agrochemical intermediates and illustrative final products. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers in their own development programs.

Part 1: The Gateway Intermediate - Synthesis of 3-Methyl-1H-pyrazole-4-carbonyl Chloride

The journey from the nitrile to a versatile agrochemical precursor involves a two-step process: hydrolysis of the nitrile to the corresponding carboxylic acid, followed by conversion to the highly reactive acyl chloride.

G A This compound B Step 1: Hydrolysis (e.g., NaOH, H2O, Reflux) A->B C 3-Methyl-1H-pyrazole-4-carboxylic Acid B->C D Step 2: Chlorination (e.g., SOCl2 or (COCl)2) C->D E 3-Methyl-1H-pyrazole-4-carbonyl Chloride D->E F Key Agrochemical Intermediate E->F

Caption: Synthetic workflow from nitrile to the key acyl chloride intermediate.

Protocol 1.1: Hydrolysis of this compound

The conversion of the cyano group to a carboxylic acid is a fundamental transformation. Alkaline hydrolysis is typically favored for its high efficiency and straightforward workup.

Rationale for Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is required to facilitate the nucleophilic attack of hydroxide ions on the electrophilic carbon of the nitrile.

  • Reflux Conditions: The hydrolysis of nitriles, particularly heteroaromatic nitriles, often requires elevated temperatures to proceed at a practical rate. Refluxing in an aqueous solution provides a consistent and controlled temperature.

  • Acidification: The initial product of alkaline hydrolysis is the sodium salt of the carboxylic acid (sodium 3-methyl-1H-pyrazole-4-carboxylate), which is soluble in water. Acidification with a strong mineral acid like HCl is necessary to protonate the carboxylate and precipitate the desired carboxylic acid, which is typically less soluble in cold aqueous media.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (w/v, 5-10 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further chill in an ice bath to 0-5 °C.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of 3-methyl-1H-pyrazole-4-carboxylic acid will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum at 50-60 °C to a constant weight.

ParameterValue
Typical Yield 90-98%
Purity (by NMR) >98%
Appearance White to off-white solid
Protocol 1.2: Conversion to 3-Methyl-1H-pyrazole-4-carbonyl Chloride

The carboxylic acid is activated by converting it to the corresponding acyl chloride. This intermediate is highly reactive and readily couples with various nucleophiles, particularly amines, to form the amide bond characteristic of many agrochemicals.

Rationale for Experimental Choices:

  • Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying purification.

  • Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the flask, followed by a catalytic amount of DMF (1-2 drops).

  • Heating: Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The solid carboxylic acid will dissolve as it is converted to the acyl chloride.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Product Isolation: The resulting crude 3-methyl-1H-pyrazole-4-carbonyl chloride is typically a light yellow to brown oil or low-melting solid. It is often used immediately in the next step without further purification due to its reactivity.

Part 2: Application in Fungicide Synthesis - The Pyrazole Carboxamides (SDHIs)

The 3-methyl-1H-pyrazole-4-carbonyl chloride is a premier building block for a class of fungicides known as pyrazole carboxamides.[3][5][11][12] These molecules act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[4][6][7] Commercially successful fungicides like Bixafen, Fluxapyroxad, and Penthiopyrad all feature this core pyrazole carboxamide structure.[3][7]

G cluster_0 Synthesis of Pyrazole Carboxamide Fungicide A 3-Methyl-1H-pyrazole-4-carbonyl Chloride C Amide Coupling (Base, Solvent) A->C B Substituted Aniline (e.g., 2-Aminobiphenyl derivative) B->C D Pyrazole Carboxamide Fungicide (e.g., SDHI) C->D

Caption: General scheme for the synthesis of pyrazole carboxamide fungicides.

Protocol 2.1: Synthesis of a Model Pyrazole Carboxamide Fungicide

This protocol describes a general procedure for the coupling of 3-methyl-1H-pyrazole-4-carbonyl chloride with a substituted aniline, a common structural motif in SDHI fungicides.

Rationale for Experimental Choices:

  • Substituted Aniline: The nature of the aniline component is crucial for tuning the biological activity spectrum and physicochemical properties of the final fungicide.

  • Base (e.g., Triethylamine or Pyridine): An organic base is required to neutralize the HCl gas generated during the amide bond formation. This prevents the protonation of the aniline nucleophile, which would render it unreactive.

  • Aprotic Solvent (e.g., Dichloromethane, Toluene): An inert, aprotic solvent is used to dissolve the reactants without interfering with the reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the selected substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or toluene (10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of crude 3-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a small amount of the same anhydrous solvent dropwise to the cooled aniline solution over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the aniline.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Agrochemical ClassExample Structure (Amine Moiety)Resulting Fungicide Type
SDHI Fungicides2-Amino-biphenylsBixafen analogues
SDHI FungicidesDihalo-substituted anilinesPenthiopyrad analogues
SDHI FungicidesPyridinyl-ethyl-anilinesFluxapyroxad analogues

Part 3: Application in Insecticide Synthesis - The Diamides

Beyond fungicides, the pyrazole scaffold derived from this compound is a key component of the anthranilic diamide class of insecticides, including the commercial product Cyantraniliprole.[8][9][10] In this context, the pyrazole carboxylic acid is coupled with a substituted anthranilic acid derivative.

The synthesis of Cyantraniliprole itself is a multi-step process.[9][13][14] A crucial intermediate derived from the pyrazole core is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid . While not directly from this compound, the synthetic principles for forming the amide bond are analogous. The pyrazole carboxylic acid is activated and then reacted with an aniline derivative.

A key step in the synthesis of Cyantraniliprole involves the coupling of the pyrazole acid chloride with an amino-benzoxazinone intermediate.[14]

G cluster_1 Insecticide Synthesis (Illustrative) A Pyrazole-5-carbonyl Chloride (Cyantraniliprole Precursor) C Amide Coupling (Pyridine, Toluene) A->C B Amino-benzoxazinone Intermediate B->C D Cyantraniliprole Precursor C->D

Caption: Illustrative coupling step in the synthesis of diamide insecticides.

The protocol for this amide formation would closely mirror Protocol 2.1, highlighting the versatility of the pyrazole carbonyl chloride moiety as a reactive handle for constructing complex agrochemical molecules. The choice of the specific pyrazole (e.g., a 5-carboxylic acid) and the amine coupling partner dictates the final product and its biological target.

Conclusion and Future Outlook

This compound is a foundational starting material in the agrochemical industry. Its efficient and high-yielding conversion to the corresponding acyl chloride provides a robust platform for the synthesis of a diverse range of high-value crop protection agents. The protocols detailed herein offer a practical framework for researchers and development scientists to leverage this versatile building block. As the demand for novel, effective, and environmentally conscious agrochemicals continues to grow, the strategic application of established scaffolds like the 3-methyl-pyrazole will undoubtedly remain a central theme in synthetic and medicinal chemistry.

References

Application Note: A Guide to the Analytical Quantification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] Accurate and reliable quantification of pyrazole-containing compounds is therefore a critical requirement throughout the drug development lifecycle—from purity assessment of active pharmaceutical ingredients (APIs) to pharmacokinetic studies in biological matrices. This technical guide provides an in-depth overview of the principal analytical methodologies for the quantification of pyrazole compounds, with a focus on chromatographic techniques. It offers field-proven insights into method selection, development, and validation in accordance with international regulatory standards, equipping scientists with the knowledge to generate robust and defensible analytical data.

Part 1: The Foundation of Trustworthy Data: Analytical Method Validation

Before any analytical method can be implemented for routine use, it must be validated to demonstrate its suitability for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring that the analytical results are accurate, reliable, and reproducible.[3] Validation is not merely a checklist; it is a systematic process that builds confidence in every data point generated.

The core validation characteristics, as defined by ICH, are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[2][4] This ensures that the signal being measured comes exclusively from the compound of interest.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, often >0.999.[5][6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in a spiked matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (between laboratories).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6] This is a critical parameter for the analysis of impurities.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[2] This provides an indication of its reliability during normal usage.

A logical workflow for validating an analytical method is essential for ensuring all parameters are thoroughly tested.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (per ICH Q2) cluster_2 Implementation Dev Develop Initial Method (e.g., HPLC, GC) Opt Optimize Parameters (Mobile Phase, Temp, etc.) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP Routine Implement for Routine Analysis (QC, Stability, etc.) SOP->Routine

Caption: A typical workflow for analytical method validation, from development to routine implementation.

Part 2: Chromatographic Techniques for Pyrazole Quantification

Chromatography is the cornerstone of analytical chemistry for the quantification of pharmaceutical compounds due to its high resolving power. The choice of technique depends primarily on the physicochemical properties of the pyrazole derivative (e.g., volatility, polarity) and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most widely used technique for the analysis of pyrazole compounds.[8] Its versatility and robustness make it suitable for everything from API assays to the determination of impurities and degradation products.[5][6]

Causality of Component Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for pyrazole analysis. Its nonpolar nature is ideal for retaining moderately polar pyrazole compounds from a more polar mobile phase.

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. The organic solvent is the "strong" solvent, and its proportion is optimized to achieve adequate retention and separation. An acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the aqueous phase to suppress the ionization of silanol groups on the column, leading to sharper, more symmetrical peaks.[5]

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is most common. Pyrazole rings contain a chromophore that absorbs UV light, allowing for sensitive detection.[9] A PDA detector provides the added advantage of acquiring full UV spectra, which can help in peak identification and purity assessment.

Typical HPLC-UV Operating Conditions

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for retaining moderately polar analytes like pyrazoles.[5]
Mobile Phase Acetonitrile : 0.1% TFA in Water (v/v)Acetonitrile is a common organic modifier; TFA improves peak shape.[6]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5]
Injection Volume 10 - 20 µLStandard volume to avoid column overloading while ensuring sufficient sensitivity.[5]
Detection UV at 237 nmWavelength is selected at the absorbance maximum (λmax) of the target pyrazole for optimal sensitivity.[5][10]
Column Temp. 25 - 40°CControlled temperature ensures reproducible retention times.[5]

Protocol 1: HPLC-UV Quantification of a Pyrazole API

This protocol describes a general procedure for the quantification of a pyrazole compound in a bulk drug substance.

1. Reagents and Materials

  • Pyrazole Reference Standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase (e.g., 75:25 ACN:Water w/ 0.1% TFA): Prepare the required volume by mixing 750 mL of Acetonitrile with 250 mL of water containing 1 mL of TFA. Filter through a 0.45 µm membrane and degas thoroughly using sonication or vacuum.[5]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in methanol and dilute to volume with the mobile phase.[5]

  • Working Standard Solutions: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five concentrations spanning the expected range of the sample (e.g., 2.5, 10, 25, 40, 50 µg/mL).[5] These will be used to construct the calibration curve.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the pyrazole API sample and prepare a stock solution in the same manner as the reference standard.

  • Dilute this sample stock solution with the mobile phase to a final concentration that falls within the established linearity range.[5]

  • Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial.[5]

4. Chromatographic Procedure & Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject each of the working standard solutions in triplicate.

  • Inject the prepared sample solutions in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration for the working standards. Perform a linear regression analysis.

  • Determine the concentration of the pyrazole in the sample solution by interpolating its mean peak area from the calibration curve.

  • Calculate the purity or content of the pyrazole in the original API sample using the following formula:

    • Purity (%) = (Concentration from curve * Dilution factor) / Initial sample concentration * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

For pyrazole compounds that are volatile or can be made volatile through derivatization, Gas Chromatography (GC) offers exceptionally high separation efficiency.[11] This is particularly useful for separating regioisomers, which often have very similar physicochemical properties and can be challenging to resolve by HPLC.[11] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification based on both retention time and mass fragmentation patterns.[12]

Causality of Component Selection:

  • Injection Mode: Split/splitless injection is common. A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is preferred for trace analysis to maximize sensitivity.

  • Column: A capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. The choice depends on the polarity of the target pyrazoles.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Detector: A mass spectrometer is the detector of choice, providing both quantitative data (from ion intensity) and qualitative structural information (from the fragmentation pattern).[11]

Protocol 2: GC-MS Analysis of Pyrazole Isomers

This protocol provides a framework for the separation and quantification of pyrazole isomers in an industrial mixture.[11]

1. Reagents and Materials

  • Pyrazole isomer mixture sample

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Reference standards for each isomer, if available

  • GC vials with inserts

2. Preparation of Solutions

  • Sample Solution: Accurately weigh ~10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve in a small amount of methanol and then dilute to the mark with dichloromethane.[11] The final concentration may need to be adjusted based on instrument sensitivity.

  • Standard Solutions: If individual isomer standards are available, prepare individual stock solutions and a mixed working standard in dichloromethane at a concentration similar to the sample.

3. GC-MS Instrumentation and Conditions

ParameterConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity phase suitable for a wide range of semi-volatile compounds.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Oven Program e.g., 50°C (hold 2 min), ramp to 280°C at 10°C/minA temperature gradient is essential for separating compounds with different boiling points.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
MS Source Temp. 230°CStandard temperature for an EI source.
MS Quad Temp. 150°CStandard temperature for a quadrupole mass filter.
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 m/zCovers the expected mass range for the pyrazole compounds and their fragments.

4. Data Analysis

  • Inject the sample solution into the GC-MS system.

  • Identify the peaks corresponding to the pyrazole isomers based on their retention times and mass spectra. The molecular ion (M+) should be present, and the fragmentation pattern should be characteristic of the pyrazole structure.[12]

  • Compare the obtained spectra with a reference library (e.g., NIST) or with spectra from injected reference standards for confirmation.

  • For quantification, create a calibration curve for each isomer using the reference standards. If standards are not available, relative quantification (% area) can be performed, assuming similar response factors for the isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard.[13] It combines the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer. This technique is indispensable for pharmacokinetic (PK) studies, requiring LOQs in the low ng/mL or even pg/mL range.

Key Advantages:

  • High Selectivity: By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion → product ion transition, effectively filtering out all chemical noise from the matrix.

  • High Sensitivity: The low background noise achieved with MRM allows for the detection and quantification of analytes at very low concentrations.

  • Structural Confirmation: The parent-fragment transition provides a high degree of confidence in the identity of the analyte.

Developing an LC-MS/MS method is a highly specialized process involving optimization of both chromatographic separation and mass spectrometric parameters (e.g., ionization source settings, collision energies).

Part 3: Method Selection Strategy

Choosing the right analytical technique is a critical decision that impacts data quality, analysis time, and cost. The decision should be based on a logical evaluation of the analytical problem.

G start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix properties Analyte Properties? matrix->properties Simple/Clean (API, Formulation) lcmsms LC-MS/MS matrix->lcmsms Complex (Plasma, Tissue) sensitivity Required Sensitivity? properties->sensitivity Non-volatile, Polar isomers Isomer Separation Needed? properties->isomers Volatile ce Capillary Electrophoresis properties->ce Charged hplc HPLC-UV sensitivity->hplc Moderate (μg/mL) sensitivity->lcmsms Very High (ng/mL - pg/mL) uvvis UV-Vis Spec. sensitivity->uvvis Low (Pure Sample) isomers->hplc No gcms GC-MS isomers->gcms Yes

Caption: Decision tree for selecting an appropriate analytical method for pyrazole quantification.

Conclusion

The quantification of pyrazole compounds is a multifaceted analytical challenge that relies on a suite of powerful techniques. RP-HPLC with UV detection stands out as a robust and versatile method for routine quality control of APIs and formulated products. For the challenging separation of volatile isomers, GC-MS provides unparalleled resolution and definitive identification. When the demand for sensitivity and selectivity is paramount, as in the analysis of biological samples, LC-MS/MS is the undisputed method of choice. Regardless of the technique selected, a thorough and systematic method validation, grounded in the principles of ICH Q2(R1), is the absolute prerequisite for generating data that is accurate, reliable, and fit for purpose in the rigorous environment of pharmaceutical research and development.

References

Application Notes and Protocols for the Functionalization of 3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a distinct electronic and steric profile that is highly amenable to chemical modification. This adaptability has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic potential of this versatile scaffold.[1] Among the myriad of pyrazole building blocks, 3-methyl-1H-pyrazole-4-carbonitrile stands out as a particularly valuable synthon. The presence of a reactive nitrile group, a nucleophilic pyrazole core, and distinct nitrogen environments provides multiple avenues for diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics.[2]

This comprehensive guide provides a detailed exploration of key functionalization strategies for the this compound ring system. Designed for researchers, scientists, and drug development professionals, these application notes and protocols are grounded in established chemical principles and offer practical, step-by-step guidance for the synthesis of diverse pyrazole derivatives.

Strategic Functionalization Pathways

The functionalization of this compound can be broadly categorized into reactions at the nitrogen atoms (N-functionalization) and the carbon atoms of the pyrazole ring (C-functionalization). The choice of strategy is dictated by the desired final structure and the interplay of electronic and steric factors within the starting material.

G cluster_C_Func C-Functionalization start This compound N_Alkylation N-Alkylation start->N_Alkylation R-X, Base N_Arylation N-Arylation start->N_Arylation Ar-X, Catalyst Halogenation C5-Halogenation start->Halogenation NXS Cross_Coupling Palladium-Catalyzed Cross-Coupling Halogenation->Cross_Coupling Suzuki, Heck, etc.

Figure 1: Overview of key functionalization strategies for the pyrazole core.

Part 1: N-Functionalization of the Pyrazole Ring

The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of a wide variety of substituents. However, for an unsymmetrical pyrazole such as this compound, regioselectivity becomes a critical consideration, as substitution can occur at either the N1 or N2 position.

N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental transformation in pyrazole chemistry, often achieved through the reaction of the pyrazole with an alkyl halide in the presence of a base.[3] The choice of base and solvent can significantly influence the regioselectivity of the reaction.

Causality Behind Experimental Choices:

  • Base Selection: Strong bases like sodium hydride (NaH) tend to favor the thermodynamically more stable N1-alkylated product, while weaker bases such as potassium carbonate (K₂CO₃) can sometimes lead to mixtures of regioisomers. The choice often depends on the desired outcome and the nature of the alkylating agent.

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly employed as they effectively solvate the pyrazole anion and the counter-ion, facilitating the nucleophilic attack on the alkyl halide.

Protocol 1: Base-Mediated N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of this compound, a common step in the synthesis of various biologically active molecules.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-methyl-1H-pyrazole-4-carbonitrile isomers.

Table 1: Representative Data for N-Alkylation Reactions

Alkylating AgentBaseSolventTypical Yield (N1-isomer)Reference
Methyl IodideK₂CO₃DMF85-95%[3]
Ethyl BromoacetateNaHTHF70-80%[4]
Benzyl BromideNaHDMF80-90%[3]
N-Arylation: Forging C-N Bonds with Aryl Partners

The N-arylation of pyrazoles is a powerful tool for the synthesis of compounds with significant biological activities, including the renowned COX-2 inhibitor, Celecoxib.[5] Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the methods of choice for this transformation.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium-based catalysts are highly effective for N-arylation reactions. The choice of ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[6]

  • Base and Solvent: A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the pyrazole and facilitate the catalytic cycle. Aprotic solvents like toluene or dioxane are commonly used.

Protocol 2: Palladium-Catalyzed N-Arylation with 4-Bromotoluene

This protocol provides a general procedure for the Suzuki-Miyaura-type N-arylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), 4-bromotoluene (1.2 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile.

G cluster_workflow N-Arylation Workflow Start Combine Reactants: - Pyrazole - Aryl Halide - Base - Catalyst/Ligand Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (Monitor Reaction) Solvent->Heat Workup Cool, Dilute, and Filter Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated N-Aryl Pyrazole Purify->Product

Figure 2: General workflow for palladium-catalyzed N-arylation.

Part 2: C-Functionalization of the Pyrazole Ring

While N-functionalization is a primary strategy, modifications to the carbon framework of the pyrazole ring open up further avenues for structural diversification.

C5-Halogenation: A Gateway to Further Transformations

Halogenation of the pyrazole ring, typically at the C5-position for 3,4-disubstituted pyrazoles, provides a versatile handle for subsequent cross-coupling reactions. N-halosuccinimides (NXS) are commonly used as mild and effective halogenating agents.[7]

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred for their ease of handling and predictable reactivity. The reaction generally proceeds via an electrophilic aromatic substitution mechanism.

  • Solvent: A variety of solvents can be used, including chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄), and polar aprotic solvents like acetonitrile.

Protocol 3: C5-Bromination using N-Bromosuccinimide (NBS)

This protocol details the bromination of an N-substituted this compound. It is crucial to first protect the pyrazole nitrogen to direct the halogenation to the desired carbon position.

Step-by-Step Methodology:

  • Starting Material: Begin with an N-substituted this compound (e.g., the product from Protocol 1 or 2).

  • Dissolution: Dissolve the N-substituted pyrazole (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the C5-bromo-pyrazole derivative.

Table 2: Representative Data for C5-Halogenation

Halogenating AgentSolventTypical YieldReference
N-Bromosuccinimide (NBS)Acetonitrile>90%[7]
N-Chlorosuccinimide (NCS)Dichloromethane>90%[7]
Iodine/Periodic AcidAcetic Acid70-85%[8]
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The halogenated pyrazoles generated in the previous step are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of aryl, vinyl, and other functional groups at the C5-position.[1][9]

Protocol 4: Suzuki Cross-Coupling of a C5-Bromopyrazole

This protocol describes the coupling of a C5-bromopyrazole with an arylboronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the C5-bromo-N-substituted-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq.), the desired arylboronic acid (1.5 eq.), a base such as potassium carbonate (2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the C5-aryl-pyrazole derivative.

Conclusion and Future Perspectives

The functionalization of this compound offers a rich and diverse landscape for chemical exploration. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of pyrazole derivatives. As our understanding of transition metal catalysis and reaction mechanisms continues to evolve, we can anticipate the development of even more efficient and selective methods for the late-stage functionalization of this important heterocyclic core, further empowering the discovery of next-generation therapeutics.

References

Scale-Up Synthesis of 3-Methyl-1H-pyrazole-4-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Methyl-1H-pyrazole-4-carbonitrile

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the synthesis of a diverse array of biologically active molecules. The pyrazole core, in particular, is a well-established pharmacophore present in numerous approved pharmaceuticals and promising clinical candidates, spanning therapeutic areas such as inflammation, oncology, and infectious diseases. The title compound serves as a crucial intermediate for the elaboration of more complex molecular architectures, most notably fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1] The efficient and scalable synthesis of this compound is therefore a critical endeavor for any organization engaged in the development of novel therapeutics.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and well-characterized synthetic route. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and address critical aspects of process safety, analytical quality control, and potential challenges encountered during large-scale production.

Synthetic Strategy: A Mechanistic Perspective

The most common and industrially viable route to this compound proceeds via the condensation of (ethoxymethylene)malononitrile with methylhydrazine. This approach is favored for its high atom economy, readily available starting materials, and generally high yields.

The reaction mechanism can be conceptualized in the following key steps:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group in (ethoxymethylene)malononitrile.

  • Elimination of Ethanol: This is followed by the elimination of an ethanol molecule to form a stable intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

  • Tautomerization: A final tautomerization step yields the aromatic this compound.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A (Ethoxymethylene)malononitrile C Nucleophilic Attack A->C Electron-deficient β-carbon B Methylhydrazine B->C Nucleophilic nitrogen D Ethanol Elimination C->D E Intermediate Formation D->E F Intramolecular Cyclization E->F Terminal amino group attacks nitrile G Tautomerization F->G H This compound G->H

Caption: Reaction pathway for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 100 g of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySource
(Ethoxymethylene)malononitrile122.12114.2 g0.935≥98%Commercial Supplier
Methylhydrazine46.0743.0 g0.933≥98%Commercial Supplier
Ethanol (anhydrous)46.07500 mL-≥99.5%Commercial Supplier
Toluene92.14200 mL-Reagent GradeCommercial Supplier
Activated Carbon-10 g--Commercial Supplier
Celite®-20 g--Commercial Supplier
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Nitrogen inlet/outlet

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum oven

Experimental Procedure
  • Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, addition funnel, and thermometer. Ensure the system is under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with 500 mL of anhydrous ethanol.

  • Addition of Methylhydrazine: Carefully add 43.0 g (0.933 mol) of methylhydrazine to the ethanol with gentle stirring.

  • Controlled Addition of (Ethoxymethylene)malononitrile: Dissolve 114.2 g (0.935 mol) of (ethoxymethylene)malononitrile in 100 mL of anhydrous ethanol and charge it to the addition funnel. Add the (ethoxymethylene)malononitrile solution dropwise to the reaction mixture over a period of 60-90 minutes. An exotherm is expected; maintain the internal temperature below 40 °C using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Isolation: To the resulting residue, add 200 mL of toluene and heat to 60-70 °C to dissolve the product.

  • Decolorization and Filtration: Add 10 g of activated carbon and stir for 30 minutes at 60-70 °C. Prepare a pad of Celite® in a Büchner funnel and filter the hot toluene solution. Wash the filter cake with a small amount of hot toluene.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to induce crystallization.

  • Product Collection and Drying: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold toluene, and dry the product in a vacuum oven at 50 °C to a constant weight.

Process Safety Considerations

  • Hydrazine Derivatives: Methylhydrazine is toxic and a potential carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate gloves and eye protection.[2]

  • Exothermic Reaction: The initial condensation reaction can be exothermic. Controlled addition of the electrophile and the availability of a cooling bath are crucial to prevent a thermal runaway.[2]

  • Flammable Solvents: Ethanol and toluene are flammable liquids. Ensure all heating is conducted using a heating mantle and that there are no ignition sources in the vicinity.

Analytical Quality Control

To ensure the purity and identity of the final product, the following analytical techniques are recommended:

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the methyl and pyrazole protons with correct integration.
¹³C NMR Structural confirmationPeaks corresponding to the carbon atoms of the pyrazole ring, methyl group, and nitrile.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C₅H₅N₃.[3]
HPLC Purity determinationA single major peak with an area percentage of ≥98%.
Melting Point Purity assessmentA sharp melting point in agreement with the literature value.

Troubleshooting and Optimization

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient mixing. Check the quality of starting materials.[2]
Product loss during work-up.Optimize extraction and recrystallization solvents and procedures.
Formation of Impurities Poor quality starting materials.Use high-purity reagents.
Side reactions due to poor temperature control.Maintain strict temperature control during the addition of reagents.
Poor Crystallization Solution is too concentrated or too dilute.Adjust the solvent volume for crystallization.
Presence of impurities inhibiting crystallization.Consider an additional purification step such as column chromatography for a small portion to obtain seed crystals.

Conclusion

The scale-up synthesis of this compound is a well-established process that can be executed safely and efficiently with careful attention to reaction parameters and safety protocols. The protocol detailed in this application note provides a robust foundation for the large-scale production of this valuable building block, enabling its application in the development of novel pharmaceuticals. For more advanced and greener synthetic approaches, researchers may consider exploring flow chemistry or multicomponent reactions.[4][5]

References

Application Notes & Protocols: Leveraging 3-Methyl-1H-pyrazole-4-carbonitrile for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its crucial role as a bioisosteric replacement in drug design.[1][2][3] This guide provides an in-depth exploration of 3-methyl-1H-pyrazole-4-carbonitrile, a key building block for the synthesis of a diverse range of potent and selective protein kinase inhibitors. We will dissect the strategic importance of the pyrazole core, detail the primary synthetic routes to construct the pharmacologically active pyrazolo[3,4-d]pyrimidine system, and provide a comprehensive, step-by-step protocol for synthesizing a key intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to harness this versatile scaffold in the discovery of next-generation therapeutics for oncology, inflammation, and autoimmune diseases.[2][4]

The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, which regulate a vast number of cellular processes by phosphorylating specific substrates, are critical targets in drug discovery.[5] Their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The pyrazole scaffold has proven to be exceptionally effective in the design of kinase inhibitors, with eight FDA-approved small molecule kinase inhibitors featuring this ring, including Crizotinib and Ruxolitinib.[1][3]

The success of the pyrazole moiety stems from several key chemical and structural properties:

  • Hydrogen Bonding Capability: The unsubstituted N-H group of the pyrazole ring can act as a hydrogen bond donor, while the second nitrogen atom acts as a hydrogen bond acceptor.[1] This dual functionality allows it to form critical interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4][6]

  • Synthetic Tractability: The pyrazole ring is synthetically accessible and can be readily functionalized at multiple positions, allowing for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[1][7]

  • Structural Rigidity: The planar, aromatic nature of the pyrazole ring provides a rigid anchor to orient substituents into specific pockets within the kinase active site, enhancing binding affinity.

The subject of this guide, this compound, is an ideal starting material. The methyl group can provide beneficial hydrophobic interactions, while the vicinal amino (or a precursor nitrile) and pyrazole nitrogens are perfectly positioned for the construction of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core.[8]

Synthetic_Workflow Start This compound Intermediate1 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Start->Intermediate1 Amination or Cyclization (e.g., with Hydrazine) Intermediate2 4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate1->Intermediate2 Pyrimidine Ring Formation (e.g., Formamide, Reflux) Intermediate3 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Intermediate2->Intermediate3 Chlorination (Activation) (e.g., POCl₃) Final Diverse Kinase Inhibitors Intermediate3->Final Nucleophilic Aromatic Substitution (SNAr) (e.g., Buchwald-Hartwig or Ullmann Coupling) JAK_STAT_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation (Phosphorylation) STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK1->STAT2 JAK2->STAT1 3. Phosphorylation JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK1 INHIBITION Inhibitor->JAK2 DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Regulation

References

Troubleshooting & Optimization

purification of 3-methyl-1H-pyrazole-4-carbonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the . As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the nuances of this critical purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind recrystallizing 3-methyl-1H-pyrazole-4-carbonitrile?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the crude this compound in a hot solvent in which it is highly soluble, and then allow it to crystallize upon cooling, leaving impurities behind in the solvent (mother liquor).[1] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1][2]

Q2: What are the best starting solvents for recrystallizing this compound?

A2: The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[3] For this compound, which is a polar molecule, good starting points for single-solvent systems include ethanol, isopropanol, or ethyl acetate.[3][4] A mixed-solvent system, such as ethanol-water or ethyl acetate-hexane, is often highly effective.[3][5] In this approach, the compound is dissolved in a minimal amount of a "good" solvent (like ethanol) at high temperature, and a "poor" or "anti-solvent" (like water or hexane) is added dropwise until the solution becomes slightly cloudy (the saturation point).[3][6]

Q3: My purified crystals are off-color. How can I remove colored impurities?

A3: Colored impurities are often large, polar, conjugated molecules. A common and effective method to remove them is to add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its high-surface-area matrix. Use a minimal amount (1-2% of the solute's weight) to avoid adsorbing your desired product. After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: What are the likely impurities in a synthesis of this compound?

A4: Impurities will depend on the synthetic route. Common syntheses for pyrazoles involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[7] Potential impurities could include unreacted starting materials, regioisomers (e.g., 5-methyl-1H-pyrazole-4-carbonitrile), or byproducts from side reactions.[8] Understanding the potential impurities is key to selecting a solvent that will keep them dissolved during crystallization.[9]

Solvent Selection Guide

Choosing the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and a very small amount when cold.[6]

SolventBoiling Point (°C)PolarityComments
Water 100HighMay be a good anti-solvent in a mixed system with a more organic solvent like ethanol, especially for polar compounds.[10]
Ethanol 78HighA good starting choice for many pyrazole derivatives.[3][4] Often used in mixed systems with water.[5]
Isopropanol 82Medium-HighSimilar to ethanol, can be an effective single solvent.
Ethyl Acetate 77MediumA versatile solvent; often used in a mixed system with hexane as the anti-solvent.[3][5]
Acetone 56Medium-HighCan be effective, but its low boiling point means less of a temperature gradient for crystallization.[10]
Hexane/Heptane 69 / 98LowUnlikely to be a good primary solvent due to the polarity of the pyrazole, but excellent as an anti-solvent.
Toluene 111LowGenerally better for less polar compounds, but can sometimes be effective for creating well-formed crystals.[10]

Visual Workflow: Solvent Selection & Recrystallization

Recrystallization_Workflow cluster_selection Solvent Selection Logic start Start: Crude This compound test_solvents Test Solubility: Small scale tests with potential solvents (e.g., Ethanol, EtOAc, IPA) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Bad Solvent: Insoluble or too soluble dissolves_cold->bad_solvent Yes good_single Good Single Solvent (High solubility hot, low cold) dissolves_hot->good_single Yes dissolves_hot->bad_solvent No mixed_solvent Consider Mixed-Solvent System (e.g., Ethanol/Water, EtOAc/Hexane) dissolves_hot->mixed_solvent If no single solvent works proceed Proceed to Bulk Recrystallization good_single->proceed mixed_solvent->proceed

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was added. This is the most common issue, preventing the solution from becoming supersaturated upon cooling.[11] 2. The solution has become super-saturated but lacks a nucleation point. [11]1. Re-heat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.[12] 2. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3][11] 3. Add a "seed crystal" (a tiny speck of the pure compound) to induce crystallization.[3][12]
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated, or the cooling is too rapid. This causes the compound to precipitate above its melting point.[3] 2. High levels of impurities are depressing the melting point of the mixture.[12]1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[3][12] 2. Allow the solution to cool much more slowly. An insulated container or a dewar can help.[3][11] 3. Consider changing the solvent system to one with a lower boiling point.[3]
Crystallization happens too quickly, forming fine powder or needles. The solution is too concentrated, or the cooling is too rapid. Rapid crystallization can trap impurities within the crystal lattice.[12]1. Re-heat the solution and add a small amount of extra hot solvent.[12] 2. Ensure cooling is gradual. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[3]
The yield of recovered crystals is very low. 1. Too much solvent was used , keeping a significant portion of the product in the mother liquor.[3] 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during a hot filtration step.1. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery. 3. Pre-heat the filter funnel and flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.

Visual Guide: Troubleshooting Common Recrystallization Issues

Troubleshooting_Flowchart start Hot, clear solution allowed to cool outcome What is the result after cooling? start->outcome no_xtals No Crystals Form outcome->no_xtals Clear solution oiling_out Oiling Out outcome->oiling_out Cloudy oil forms low_yield Low Yield outcome->low_yield Few crystals form good_xtals Good Crystals Form outcome->good_xtals Sufficient crystals sol_no_xtals 1. Boil off some solvent. 2. Scratch flask. 3. Add seed crystal. no_xtals->sol_no_xtals sol_oiling 1. Re-heat and add more solvent. 2. Cool solution more slowly. oiling_out->sol_oiling sol_low_yield 1. Use minimum hot solvent. 2. Cool thoroughly in ice bath. low_yield->sol_low_yield finish Collect, wash, and dry purified crystals good_xtals->finish

Caption: A flowchart for troubleshooting common recrystallization problems.

Detailed Experimental Protocols

Safety First: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14][15]

Protocol 1: Single-Solvent Recrystallization (Example: Using Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol in small portions until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required.[3]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period, or by transferring them to a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This method is ideal when no single solvent has the perfect solubility profile.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol (the "good" solvent) required to completely dissolve the solid at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-clarification: Add a few drops of hot ethanol to just re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Collection, Washing, and Drying: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold ethanol/water mixture (at the ratio that induced crystallization). Dry the crystals thoroughly.

References

Technical Support Center: Synthesis of 3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-methyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting strategies to ensure a successful and reproducible outcome.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, and this compound is a valuable building block for numerous pharmaceutical agents. The most prevalent synthetic routes involve the cyclocondensation of a hydrazine with a 1,3-difunctional compound.[1][2] While seemingly straightforward, this reaction is often plagued by issues related to regioselectivity, incomplete conversion, and the formation of persistent impurities. This guide provides expert insights to mitigate these challenges.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction yields multiple products with similar molecular weights, complicating purification. What are the likely side products and how can I minimize them?

A1: The most common issue of this nature is the formation of a regioisomeric pyrazole. While using unsubstituted hydrazine hydrate with a symmetric precursor should yield a single product, the use of unsymmetrical precursors or substituted hydrazines can lead to a mixture of isomers.[2][3] Another possibility is the presence of incompletely cyclized or oxidized intermediates.

  • Probable Cause 1: Regioisomer Formation. In pyrazole synthesis, the initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites of an unsymmetrical 1,3-dicarbonyl or equivalent precursor.[1] This results in two different regioisomers which are often difficult to separate.

  • Solution: Control of reaction pH is critical. Acidic conditions can protonate the dicarbonyl compound, altering the relative reactivity of the carbonyl groups and influencing the site of initial hydrazine attack.[4][5] It is recommended to perform a pH optimization study (e.g., from pH 4 to 7) to find the optimal condition for the desired isomer. Slower addition of the hydrazine at a controlled temperature can also improve selectivity.[3]

  • Probable Cause 2: Pyrazoline Intermediate. The reaction between a hydrazine and an α,β-unsaturated ketone or nitrile can first form a pyrazoline, which must then be oxidized to the aromatic pyrazole.[1] If an oxidizing agent is absent or the reaction conditions do not promote spontaneous aromatization (e.g., by elimination of a leaving group), the pyrazoline will persist as a major impurity.

  • Solution: If a pyrazoline intermediate is suspected, introduce a mild oxidizing agent post-cyclization, such as air, elemental sulfur, or iodine, under appropriate conditions. Alternatively, ensure the chosen synthetic route involves a precursor with a good leaving group (e.g., ethoxy in 2-(ethoxymethylene)-3-oxobutanenitrile) that facilitates spontaneous aromatization upon cyclization.

Q2: My NMR analysis shows an impurity with a mass corresponding to the hydrolysis of the nitrile group (M+18, i.e., an amide). How can I prevent this?

A2: Nitrile hydrolysis is a classic side reaction, especially under the conditions often used for pyrazole synthesis and workup.

  • Probable Cause: The carbonitrile group is susceptible to hydrolysis to the corresponding carboxamide and subsequently to the carboxylic acid. This is catalyzed by both strong acids and bases, particularly at elevated temperatures during the reaction or aqueous workup.

  • Solution:

    • Control pH During Workup: Avoid strongly acidic or basic conditions during extraction and purification. If an acid is required to neutralize the reaction mixture, use a weak acid like acetic acid or a buffered solution (e.g., saturated ammonium chloride) and keep the temperature low.

    • Anhydrous Conditions: If feasible for your specific protocol, running the reaction under anhydrous conditions can prevent hydrolysis.

    • Minimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and proceed to workup as soon as the starting material is consumed.

Q3: The reaction is sluggish, and the yield is low, with a significant amount of a high-molecular-weight, sticky, dark-colored substance forming in the flask.

A3: This indicates the occurrence of polymerization or degradation of starting materials or intermediates, a common issue when working with highly reactive species like malononitrile derivatives.[6][7]

  • Probable Cause 1: Polymerization of Starting Material. Activated alkenes, potential precursors for this synthesis, can undergo self-condensation or polymerization, especially under basic conditions or at high temperatures.

  • Solution: Maintain strict temperature control. The initial addition of reagents, particularly if a base is used, should be done at a low temperature (e.g., 0-5 °C). Add the reagents slowly and sub-surface if possible to avoid localized high concentrations.[3]

  • Probable Cause 2: Reaction Exotherm. The initial condensation step is often highly exothermic. An uncontrolled temperature spike can accelerate side reactions and cause thermal degradation.[3]

  • Solution: Ensure efficient stirring and adequate cooling throughout the reaction. For larger-scale reactions, consider the decreased surface-area-to-volume ratio and its impact on heat dissipation. A controlled, slow addition profile for the hydrazine is critical.[3]

Troubleshooting Summary Table
Issue ObservedProbable Cause(s)Recommended Actions
Multiple Isomeric Products Regioisomer formation due to unsymmetrical precursor.Optimize reaction pH; control reagent addition rate and temperature.
Impurity at M+2 Incomplete oxidation of pyrazoline intermediate.Introduce a mild oxidizing agent post-cyclization.
Impurity at M+18 Hydrolysis of the nitrile group to an amide.Use mild conditions during workup; minimize heat and reaction time.
Polymer Formation Self-condensation of starting materials; uncontrolled exotherm.Maintain strict temperature control (0-5 °C); ensure slow, controlled reagent addition and efficient stirring.
Stalled Reaction Stable acyclic intermediate (hydrazone).Increase temperature after initial condensation; consider a catalytic amount of acid to promote cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory synthesis route for this compound?

A1: A highly effective and common route is the cyclocondensation reaction of hydrazine hydrate with an activated form of acetoacetonitrile, such as 2-(ethoxymethylene)-3-oxobutanenitrile . This precursor already contains the required carbon skeleton and functional groups. The reaction typically proceeds in a protic solvent like ethanol or acetic acid and provides the target pyrazole in good yield after a simple workup.[8]

Q2: What are the most critical process parameters (CPPs) to monitor during the synthesis?

A2: The three most critical parameters are:

  • Temperature: Crucial for controlling the initial exothermic condensation and preventing the formation of polymeric byproducts.[3]

  • pH/Acidity: Directly influences reaction rate and, more importantly, regioselectivity in cases where isomeric products are possible.[4]

  • Reagent Addition Rate: A slow, controlled addition of hydrazine is essential to manage the reaction exotherm and minimize side reactions.[3]

Q3: How can I purify this compound to >99% purity?

A3: A multi-step purification approach is often necessary.

  • Initial Workup: After the reaction, the mixture is typically cooled, and the crude product may precipitate. It can be collected by filtration. If it doesn't precipitate, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous workup.

  • Crystallization: Recrystallization is a powerful technique for purifying this compound. A common solvent system is ethanol/water or isopropanol.[9][10] The crude solid is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form high-purity crystals.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. One purification method involves dissolving the crude product in an organic solvent, treating it with an aqueous acid to form the salt (which moves to the aqueous layer), washing the organic layer to remove non-basic impurities, and then re-basifying the aqueous layer to precipitate the purified pyrazole.[11]

  • Column Chromatography: For removing closely related impurities or for obtaining very high purity on a smaller scale, silica gel column chromatography can be employed, typically using a gradient of ethyl acetate in hexanes.[12]

Q4: What specific safety precautions are necessary when working with hydrazine and cyanide-containing compounds?

A4: Both hydrazine and organic nitriles require strict safety protocols.

  • Hydrazine: It is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a hydrazine spill kit available.

  • Cyanonitriles: While the cyanide group in this compound is not as acutely hazardous as inorganic cyanides, it can release hydrogen cyanide (HCN) gas under strong acidic conditions. Therefore, always avoid acidification with strong, non-oxidizing acids without proper ventilation and safety measures.

Part 3: Diagrams and Protocols

Key Reaction Pathways

The following diagrams illustrate the desired synthesis pathway and a common side reaction.

G cluster_main Main Synthesis Pathway cluster_side Side Reaction: Hydrolysis A Hydrazine Hydrate C Acyclic Hydrazone Intermediate A->C Condensation (-H2O) B 2-(ethoxymethylene)- 3-oxobutanenitrile B->C D 3-Methyl-1H-pyrazole- 4-carbonitrile C->D Cyclization (-EtOH) D2 3-Methyl-1H-pyrazole- 4-carbonitrile E 3-Methyl-1H-pyrazole- 4-carboxamide D2->E H2O / H+ or OH- (Mild) F 3-Methyl-1H-pyrazole- 4-carboxylic acid E->F H2O / H+ or OH- (Forced) G start Problem Encountered During Synthesis p1 Low Yield or Incomplete Reaction start->p1 p2 Multiple Spots on TLC (High Impurity Level) start->p2 p3 Polymer / Tar Formation start->p3 c1a Insufficient Reaction Time/Temp p1->c1a c1b Poor Reagent Quality p1->c1b c2a Regioisomer Formation p2->c2a c2b Hydrolysis or Other Side Reactions p2->c2b c3a Uncontrolled Exotherm p3->c3a c3b Base Concentration Too High p3->c3b s1a Increase temp post-addition; Extend reaction time; Monitor via TLC/LCMS c1a->s1a s1b Verify starting material purity via NMR/GC c1b->s1b s2a Screen reaction pH; Slow reagent addition c2a->s2a s2b Use anhydrous solvent; Neutralize carefully at low temp c2b->s2b s3a Improve cooling/stirring; Slow addition at 0-5 °C c3a->s3a s3b Use weaker base or reduce stoichiometry c3b->s3b

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, yet their synthesis can present challenges ranging from low yields to poor regioselectivity.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your experimental conditions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during pyrazole synthesis, offering step-by-step solutions and explaining the chemical principles behind them.

Q1: My reaction has a very low yield or is not working at all. What are the likely causes and how can I fix it?

Low or no product formation is a frequent starting problem. The cause often lies in one of three areas: reactant quality, reaction conditions (specifically pH), or the formation of a stable, non-cyclized intermediate.

Causality Analysis: The classic Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is typically acid-catalyzed.[3][4] The acid protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine nitrogen.[4][5][6] However, if the conditions are too acidic (e.g., pH < 3), the hydrazine itself becomes protonated, which significantly reduces its nucleophilicity and can stall the reaction.[7] Conversely, at neutral or basic pH, the initial condensation can be slow, and the final dehydration step to form the aromatic pyrazole ring may not proceed efficiently.[7][8]

Troubleshooting Workflow:

G start Low / No Yield check_purity 1. Verify Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity purity_impure Impure: Purify reactants (Distillation, Recrystallization) check_purity->purity_impure Problem Found purity_pure Pure check_purity->purity_pure No Issue check_conditions 2. Assess Reaction Conditions (pH, Catalyst) purity_pure->check_conditions conditions_improper Improper: Adjust pH - Add catalytic weak acid (e.g., AcOH) - Buffer system if sensitive check_conditions->conditions_improper Problem Found conditions_ok Seemingly OK check_conditions->conditions_ok No Issue monitor_reaction 3. Monitor Reaction for Intermediates (TLC, LC-MS) conditions_ok->monitor_reaction intermediate_stalled Stable Intermediate Observed (e.g., Hydrazone, Hydroxylpyrazolidine) monitor_reaction->intermediate_stalled Stalled no_reaction No Reaction: Increase Temperature or Switch to Microwave monitor_reaction->no_reaction No Progress dehydration_step Promote Dehydration: - Add stronger acid catalyst - Use aprotic dipolar solvent (e.g., DMAc) intermediate_stalled->dehydration_step

Caption: Troubleshooting flowchart for low pyrazole yield.

Recommended Actions:

  • Verify Starting Material Purity: Impurities in the 1,3-dicarbonyl compound can lead to side reactions.[9] Hydrazine and its derivatives can degrade over time, often indicated by a yellow or red discoloration; use a fresh or purified source if this is observed.[10]

  • Optimize pH: For the Knorr synthesis, begin with a catalytic amount of a weak acid like acetic acid in a solvent such as ethanol.[9] If the reaction stalls, this is often due to the final dehydration step. Adding a stronger acid catalyst or switching to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can accelerate this rate-determining step.[8][11]

  • Increase Temperature: Many pyrazole syntheses proceed efficiently at room temperature, but some require heating or reflux to overcome activation barriers.[12][13] Microwave-assisted heating is an excellent strategy to dramatically reduce reaction times and often improve yields.[9][14]

  • Monitor for Intermediates: Use Thin Layer Chromatography (TLC) or LC-MS to track the reaction. The disappearance of starting materials and the appearance of a new spot could indicate the formation of a stable hydroxylpyrazolidine intermediate, confirming that the initial condensation has occurred but the final dehydration has stalled.[8]

Q2: My reaction produces a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

This is the most common challenge when using a non-symmetrical 1,3-dicarbonyl compound.[8] Regioselectivity is dictated by the subtle electronic and steric differences between the two carbonyl groups and the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine.

Causality Analysis: The reaction proceeds via the preferential attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic (less sterically hindered) carbonyl carbon of the diketone.[13]

  • In alkylhydrazines (e.g., methylhydrazine), the substituted nitrogen (NH) is less nucleophilic due to sterics and induction, so the terminal NH₂ group preferentially attacks.

  • In arylhydrazines (e.g., phenylhydrazine), the terminal NH₂ is less nucleophilic because the lone pair is delocalized into the aromatic ring. Therefore, the substituted nitrogen (NHPh) is the more nucleophilic center.[13]

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products diketone { R1 |  C=O |  CH₂ |  C=O |  R3} pathA Pathway A: NH₂ attacks C=O at R1 diketone:f1->pathA pathB Pathway B: NH₂ attacks C=O at R3 diketone:f3->pathB hydrazine { H₂N |  NHR'} hydrazine:f0->pathA hydrazine:f0->pathB isomerA Regioisomer A pathA->isomerA isomerB Regioisomer B pathB->isomerB

Caption: Formation of regioisomers from a non-symmetrical diketone.

Recommended Actions:

  • Solvent Choice is Critical: The solvent can dramatically influence the outcome. Traditional solvents like ethanol often give poor selectivity.[13]

    • Fluorinated Alcohols: Using trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the solvent has been shown to significantly improve regioselectivity in favor of the desired isomer, even at room temperature.[13]

    • Aprotic Dipolar Solvents: Solvents like DMF or DMAc can also enhance regioselectivity and improve reaction rates.[11][15]

  • Use Pre-activated Substrates: Instead of 1,3-diketones, consider using synthons that force the reaction down a single pathway, such as α,β-unsaturated ketones (vinyl ketones) or β-enaminones. These substrates present a single, well-defined electrophilic site for the initial attack.[12][15][16]

  • Leverage Electronic Effects: If possible, design your 1,3-dicarbonyl with one strongly electron-withdrawing group (e.g., -CF₃). This makes the adjacent carbonyl significantly more electrophilic, directing the initial nucleophilic attack to that site and leading to a single major product.[12][17]

Q3: My final product is difficult to purify due to side products and baseline material on the TLC plate. What are these impurities and how can I avoid them?

A complex reaction mixture often points to side reactions competing with your main synthesis pathway or degradation of reactants/products.

Causality Analysis:

  • Furan Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan byproduct. This is a common competitive pathway to the Paal-Knorr pyrrole synthesis, which has analogous mechanisms.[9]

  • Hydrazine Degradation: As mentioned, hydrazines can be unstable. Phenylhydrazine, for example, can oxidize and decompose, leading to colored impurities that are notoriously difficult to remove.[10]

  • Incomplete Dehydration: The hydroxylpyrazolidine intermediate may persist in the final mixture if conditions are not sufficient to drive the final elimination of water.

Recommended Actions:

  • Control pH: Avoid using strong, stoichiometric acids. A catalytic amount of a weak acid is usually sufficient. If you observe furan formation (identifiable by MS), the conditions are too acidic.[9]

  • Run Under Inert Atmosphere: To prevent oxidative degradation of sensitive hydrazines, run the reaction under an inert atmosphere of nitrogen or argon.[10]

  • Purification Strategy:

    • Standard Chromatography: Silica gel column chromatography is the default method.[18]

    • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can sometimes purify it by dissolving the crude mixture in an organic solvent, extracting with aqueous acid to protonate and pull the pyrazole into the aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer and re-extracting your purified product.

    • Crystallization of Salts: A highly effective method for purifying pyrazoles is to dissolve the crude product in a suitable solvent and add an acid (e.g., HCl, H₂SO₄) to form the corresponding acid addition salt. These salts are often highly crystalline and can be easily separated by filtration, providing very pure material after neutralization.[19][20]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for my pyrazole synthesis?

The "best" catalyst depends on your substrates, desired conditions, and scalability. A wide range of catalysts have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis.[21][22]

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages
Brønsted Acids Acetic Acid, HCl, TsOHCatalyticInexpensive, readily available, effective for Knorr synthesis.[3][14]Can lead to side reactions if too strong; may require neutralization.[9]
Lewis Acids AgOTf, Nano-ZnO, Cu(OTf)₂1-10 mol%High yields, mild conditions, can improve regioselectivity.[11][12][21]Cost of metal, potential for product contamination, may require inert atmosphere.
Heterogeneous Amberlyst, Co₃O₄-SiO₂VariesEasily removed by filtration, reusable, environmentally friendly.[12][14]May have lower activity than homogeneous catalysts, potential for leaching.
Biocatalysts Lipase (e.g., TLL)VariesExtremely mild conditions, high selectivity, "green" approach.[23]Limited substrate scope, can be expensive, may require specific buffering.
No Catalyst N/AN/ASimplifies workup, avoids catalyst cost/removal.[14][24]Often requires higher temperatures, longer reaction times, or specific "green" solvents.[23]

Recommendation: Start with a simple catalytic amount of acetic acid for standard Knorr-type reactions. If yields are low or selectivity is poor, explore a mild Lewis acid like AgOTf or a heterogeneous catalyst for easier workup and improved green credentials.[12][14][21]

Q2: How does solvent choice impact the reaction?

Solvent is a powerful tool for controlling pyrazole synthesis. It influences reactant solubility, reaction rate, and, most importantly, regioselectivity.

  • Protic Solvents (e.g., Ethanol, Methanol): These are the traditional choice. They are inexpensive and effective but often lead to mixtures of regioisomers.[13]

  • Aprotic Dipolar Solvents (e.g., DMAc, DMF): These can accelerate the dehydration step and have been shown to improve both yields and regioselectivity.[11][12]

  • Fluorinated Alcohols (e.g., TFE, HFIP): These are excellent choices for controlling regioselectivity, often providing a single isomer where ethanol fails.[13]

  • Green Solvents (e.g., Water, PEG-400): Driven by sustainability goals, methods using water or other eco-friendly solvents are becoming more common. These often require a specific catalyst system.[14][25]

  • Solvent-Free Conditions: Heating a mixture of the neat reactants, sometimes with a solid catalyst, is a highly efficient and green approach that eliminates solvent waste entirely.[24][26]

Q3: How can I make my pyrazole synthesis more environmentally friendly?

Adopting green chemistry principles can reduce waste, improve safety, and lower costs.

  • Use Green Solvents: Replace traditional organic solvents with water, ethanol, or consider solvent-free approaches.[14][24][26]

  • Employ Reusable Catalysts: Use heterogeneous catalysts like Amberlyst resins or magnetic nanoparticles that can be recovered and reused for multiple cycles.[14]

  • One-Pot/Multicomponent Reactions: Design syntheses where multiple steps are performed in a single flask without isolating intermediates. This saves time, reduces solvent use, and minimizes waste.[12][14][27]

  • Use Microwave Irradiation: Microwaves can dramatically shorten reaction times from hours to minutes, reducing energy consumption and often preventing byproduct formation.[9][14]

Section 3: Key Experimental Protocols

Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is a representative example of the classic acid-catalyzed condensation reaction.

Reactants:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate.

  • Slowly add an equimolar amount of phenylhydrazine while stirring. An exothermic reaction may be observed.

  • Add glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using 100% ethyl acetate as the mobile phase).[28]

  • Once the starting materials are consumed, turn off the heat and allow the reaction to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.[28]

  • Filter the resulting solid product using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water to remove residual acetic acid and other water-soluble impurities.[28]

  • Allow the product to air dry completely. Determine the mass, calculate the percent yield, and characterize (e.g., melting point, NMR).

Protocol 2: Solvent-Free Synthesis of Pyrazole Derivatives

This protocol demonstrates a green, environmentally friendly approach.[24]

Reactants:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Tetrabutylammonium bromide (TBAB) (1.0 eq, catalyst and grinding medium)

Procedure:

  • In a mortar and pestle, combine the 1,3-dicarbonyl compound, the hydrazine derivative, and tetrabutylammonium bromide (TBAB).

  • Grind the mixture at room temperature for the time specified by the relevant literature procedure (typically 15-30 minutes). The mixture may become a paste or thick oil.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and stir. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water to remove the TBAB catalyst.

  • Dry the purified product. The TBAB in the aqueous filtrate can often be recovered and reused.[24]

References

Technical Support Center: A Troubleshooting Guide for Microwave-Assisted Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during microwave-promoted reactions. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This guide is structured in a question-and-answer format to directly address specific issues, ensuring you can quickly find the solutions you need.

Section 1: Reaction Troubleshooting

This section addresses common problems related to reaction outcomes, such as low yields, incomplete conversions, and unexpected side products.

Q1: My microwave reaction is not going to completion, or the yield is significantly lower than expected. What are the likely causes and how can I fix this?

A1: Incomplete conversion or low yield in a microwave-assisted organic synthesis can stem from several factors, often related to temperature, time, and the nature of the reactants and solvents.

Underlying Causality: Microwave heating accelerates reactions by rapidly increasing the temperature of the reaction mixture.[1][2] According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate.[1] If the target temperature is not reached or maintained, the reaction may not proceed to completion within the set time.

Troubleshooting Steps:

  • Increase Temperature: The most straightforward approach is to incrementally increase the reaction temperature. In closed-vessel systems, you can heat solvents well above their atmospheric boiling points, which can dramatically increase reaction rates.[1] Start by increasing the temperature by 10-20 °C and monitor the results.

  • Extend Reaction Time: If increasing the temperature is not feasible due to reactant or product instability, extending the reaction time is the next logical step. While microwave synthesis is known for speed, some reactions still require longer durations to achieve high conversion.

  • Solvent Choice: The ability of a solvent to absorb microwave energy is crucial. Polar solvents like DMF, NMP, and alcohols are excellent microwave absorbers.[4][5] If you are using a non-polar solvent like toluene or dioxane, heating efficiency may be low unless a polar reactant or an ionic liquid is present to absorb the energy.[4][6][7] Consider switching to a more polar solvent or adding a small amount of a high-absorbing co-solvent.

  • Power Setting: For some microwave systems, the power level needs to be set. For a new reaction, it's advisable to start with a lower power setting (e.g., 50 W) and gradually increase it if the target temperature is not being reached.[8] Too much power applied too quickly can lead to rapid pressure increases and potential vessel failure.[8]

  • Stirring Efficiency: Inefficient stirring can lead to localized superheating and temperature gradients within the reaction mixture, resulting in non-uniform reaction conditions and lower yields.[9][10] Ensure you are using an appropriate magnetic stir bar and that it is actively spinning. For viscous mixtures, mechanical stirring may be necessary.[9]

Q2: I am observing significant charring or decomposition of my starting materials or products. What's happening and how can I prevent it?

A2: Charring or decomposition is a clear indication that the reaction temperature is too high, or that localized "hotspots" are forming within your reaction mixture.

Underlying Causality: Microwave energy is absorbed directly by the polar molecules in your reaction, leading to rapid and sometimes non-uniform heating.[11] If the rate of energy input exceeds the rate of heat dissipation, localized temperatures can far exceed the bulk temperature, leading to thermal degradation of sensitive functional groups.

Troubleshooting Steps:

  • Reduce Temperature: The most immediate action is to lower the set reaction temperature. Even a small reduction of 10-15 °C can prevent decomposition.

  • Improve Stirring: As mentioned previously, poor stirring is a primary cause of hotspots.[9] Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.[10][12][13]

  • Use a Less-Absorbing Solvent: If your reactants are highly polar and you are using a highly absorbing solvent, the combination can lead to extremely rapid heating. Switching to a solvent with a lower dielectric loss tangent can moderate the heating rate.

  • Ramp Time: Instead of applying full power immediately, program a temperature ramp. A slower ramp to the target temperature can prevent a sudden temperature overshoot and allow for more controlled heating.

  • Simultaneous Cooling: Some modern microwave reactors offer a simultaneous cooling feature.[8] This allows for a high power level to be maintained for direct molecular heating while an external cooling system removes excess thermal heat, preventing decomposition.[8]

Section 2: Equipment Troubleshooting

This section focuses on issues related to the microwave reactor itself, such as arcing, pressure errors, and stirring failures.

Q3: I see sparks or arcing inside the microwave cavity during a reaction. Is this dangerous, and what should I do?

A3: Arcing is a serious issue that should be addressed immediately as it can damage the microwave reactor and, in the presence of flammable solvents, create a fire hazard.[14][15]

Underlying Causality: Arcing occurs when there is a rapid discharge of electricity between two points. In a microwave reactor, this is often caused by the presence of metal or by highly concentrated energy fields.

Troubleshooting Steps:

  • Stop the Reaction Immediately: If you observe arcing, stop the microwave immediately.

  • Check for Metal: The most common cause of arcing is the presence of metal inside the cavity.[15] This could be from a metallic catalyst that is not fully submerged in the solvent, a metal clip, or even a damaged rack.[14] Ensure all metallic components are fully covered by the reaction mixture.

  • Inspect the Waveguide Cover: The waveguide cover is a small panel inside the microwave that protects the magnetron. If it is dirty or damaged, it can lead to arcing.[15] Consult your instrument's manual for instructions on how to clean or replace it.

  • Check for Chipped Interior Paint: A chip in the interior paint of the microwave cavity can expose the metal underneath, leading to arcing.[15]

  • Catalyst Considerations: When using metal catalysts, especially powders, they can sometimes cause arcing if they are not well-dispersed in the solvent.[16][17]

Q4: My microwave reactor is giving a high-pressure warning or aborting the run due to excessive pressure. What could be the cause?

A4: Over-pressurization is a critical safety concern in closed-vessel microwave synthesis.[18] Modern reactors have built-in safety features to prevent vessel failure, which is why they will abort a run if the pressure exceeds a set limit.[18]

Underlying Causality: The pressure inside a sealed vessel is a function of the solvent's vapor pressure at a given temperature and any gaseous byproducts generated by the reaction.

Troubleshooting Steps:

  • Reduce the Reaction Volume: Overfilling the reaction vessel is a common cause of over-pressurization.[18] Consult the manufacturer's guidelines for the maximum recommended reaction volume for your specific vessel size. A general rule of thumb is to not exceed 2/3 of the vessel volume.

  • Lower the Temperature: A lower reaction temperature will result in a lower vapor pressure for the solvent.

  • Check for Gaseous Byproducts: Some reactions, such as those involving decarboxylation or the use of diazonium salts, produce gaseous byproducts.[18] These reactions are generally not suitable for sealed-vessel microwave synthesis unless performed on a very small scale with extreme caution.

  • Ensure Proper Cooling: After the reaction is complete, the vessel must be cooled to a safe temperature (typically below 50 °C) before opening to prevent a sudden release of pressure.[4]

SolventBoiling Point (°C)Max Recommended Temp (°C) in Sealed Vessel
Acetonitrile82150
Ethanol78140
DMF153200
Toluene111180
Water100200

Note: These are general guidelines. Always consult your microwave manufacturer's recommendations for specific pressure and temperature limits for your vessels.

Section 3: Safety

This section provides essential safety information to prevent accidents and ensure a safe working environment.

Q5: What is thermal runaway and how can I avoid it in my microwave reactions?

A5: Thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrolled. The heat generated by the reaction accelerates the reaction rate, which in turn generates more heat, creating a positive feedback loop that can lead to a violent explosion.[19]

Underlying Causality: The rapid energy transfer in microwave heating can quickly initiate and accelerate an exothermic reaction, making it more susceptible to thermal runaway compared to conventional heating.[19][20]

Prevention and Mitigation:

  • Know Your Chemistry: Be aware of the potential for exothermicity in your reaction. Reactions involving nitro groups, azides, or peroxides should be treated with extreme caution.[20]

  • Start Small: When running a new or potentially exothermic reaction, always start with a small scale.

  • Use a Lower Power Setting: A lower power setting will provide a more controlled rate of energy input.

  • Monitor the Reaction Closely: Pay close attention to the temperature and pressure profiles during the reaction. A sudden, rapid increase in temperature and pressure is a sign of a potential runaway reaction.

  • Ensure Adequate Cooling: Be prepared to cool the reaction vessel immediately if you suspect a runaway reaction is occurring.

Troubleshooting Workflow for a Failed Microwave Reaction

TroubleshootingWorkflow start Reaction Failed (Low Yield / Incomplete) check_temp Is the Temperature Correct? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes increase_temp->check_solvent failure Re-evaluate Reaction Conditions increase_temp->failure extend_time Extend Reaction Time success Reaction Successful extend_time->success extend_time->failure change_solvent Change to a More Polar Solvent check_solvent->change_solvent No check_stirring Is Stirring Efficient? check_solvent->check_stirring Yes change_solvent->check_stirring check_stirring->extend_time Yes improve_stirring Improve Stirring check_stirring->improve_stirring No improve_stirring->success

Caption: A logical workflow for troubleshooting common microwave reaction failures.

References

Technical Support Center: Purification of 3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-methyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide addresses common challenges encountered during the purification of this compound and provides detailed protocols and expert insights to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

The nature of impurities is highly dependent on the synthetic route employed. One of the common methods for synthesizing pyrazole-4-carbonitriles is the reaction of a β-ketonitrile with a hydrazine derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual β-ketonitrile and hydrazine hydrate.

  • Regioisomers: Depending on the substitution pattern of the starting materials, the formation of isomeric pyrazoles is possible, although less common for this specific structure.

  • Side-Reaction Products: Products from self-condensation of the starting materials or degradation of the desired product under harsh reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as ethanol, acetic acid, or toluene.

Q2: My crude product is a colored oil or solid. What is the best first step for purification?

A colored product often indicates the presence of polymeric or highly conjugated impurities. A simple and effective first step is often recrystallization . If the product is an oil, it may be due to residual solvent or impurities depressing the melting point. In this case, attempting to triturate the oil with a non-polar solvent like hexane can sometimes induce crystallization. If that fails, column chromatography is the recommended next step.

Q3: I am struggling to get my compound to crystallize. What can I do?

Difficulty in crystallization can be due to several factors:

  • High Impurity Levels: A significant amount of impurities can inhibit crystal lattice formation. It is advisable to first purify the compound by column chromatography to a reasonable level of purity (>95%) before attempting recrystallization.

  • Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving the compound. A systematic solvent screen is recommended.

  • Supersaturation Issues: The solution may be too dilute, or cooling is happening too rapidly. Slow cooling and scratching the inside of the flask with a glass rod can help induce nucleation. Seeding with a previously obtained pure crystal is also a highly effective method.

Q4: My pyrazole derivative seems to be sticking to the silica gel during column chromatography. How can I improve recovery?

Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to tailing and poor recovery. To mitigate this:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in the eluent) can neutralize the acidic sites.[1]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a mixed solvent system. For example, if you are using pure ethanol, try an ethanol/water mixture.[2] - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
Product "oils out" during recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. - Ensure slow cooling to allow for proper crystal formation.
Poor separation of impurities during column chromatography The eluent system does not have the optimal polarity.- Perform a thorough TLC analysis with different solvent ratios (e.g., varying hexane/ethyl acetate mixtures) to find the optimal eluent system that provides good separation between your product and impurities (aim for an Rf of 0.2-0.4 for your product).[3]
Co-elution of impurities with the product Impurities have very similar polarity to the desired product.- Try a different solvent system. For example, switching from hexane/ethyl acetate to dichloromethane/methanol might change the selectivity. - Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.[1]
Presence of unknown peaks in the ¹H NMR spectrum Contamination from residual solvents or unexpected side products.- Compare the unknown peaks to known solvent chemical shifts. - If side products are suspected, re-purify the compound using a different method (e.g., recrystallization if chromatography was used initially).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature. For pyrazole-4-carbonitrile derivatives, ethanol is often a good starting point.[4][5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating impurities with different polarities from the target compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system where the desired product has an Rf value of approximately 0.3 and is well-separated from impurities.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack evenly.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. An acidic modifier such as 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA) can be added to improve peak shape.[8][9]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-254 nm).

    • Flow Rate: 1.0 mL/min.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the purified compound and identifying any remaining impurities.

  • Expected ¹H NMR Signals (in CDCl₃):

    • A singlet for the methyl group (CH₃) protons.

    • A singlet for the pyrazole ring proton (C5-H).

    • A broad singlet for the N-H proton.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • A signal for the methyl carbon.

    • Signals for the pyrazole ring carbons.

    • A signal for the nitrile carbon.

The absence of unexpected signals is a strong indicator of high purity.

Visualizations

PurificationWorkflow Crude Crude 3-methyl-1H- pyrazole-4-carbonitrile Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography If Oily or Recrystallization Fails PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization Further Purification Needed PurityAnalysis->ColumnChromatography Further Purification Needed PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Meets Purity Specs

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective synthesis of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific pyrazole regioisomers. Pyrazole scaffolds are a cornerstone in medicinal chemistry, but controlling their substitution patterns during synthesis can be a significant challenge.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab, ensuring you can achieve your desired synthetic outcomes efficiently and with high selectivity.

Troubleshooting Guide: Overcoming Common Hurdles in Regioselective Pyrazole Synthesis

This section addresses the most frequent challenges encountered during the synthesis of pyrazoles, providing not just solutions but also the underlying principles to help you make informed decisions in your experimental design.

Problem 1: Poor or No Regioselectivity in the Knorr Pyrazole Synthesis

You are performing a classic Knorr synthesis by reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and obtaining a difficult-to-separate mixture of two regioisomers.[2][3][4]

Root Cause Analysis

The regiochemical outcome of the Knorr condensation is a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[1][4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two competing reaction pathways.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathA Attack at C1 dicarbonyl->pathA pathB Attack at C2 dicarbonyl->pathB hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB isomerA Regioisomer A pathA->isomerA Pathway A isomerB Regioisomer B pathB->isomerB Pathway B

Troubleshooting and Optimization Strategies

The choice of solvent can dramatically influence regioselectivity.[1] Standard solvents like ethanol often lead to poor selectivity.[2][3]

  • Actionable Solution: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] These solvents have been shown to significantly enhance the formation of a single regioisomer.[1][5]

  • Causality: Fluorinated alcohols possess unique properties, including high acidity and low nucleophilicity, which can modulate the reactivity of the carbonyl groups and the hydrazine, thereby favoring one reaction pathway over the other.[2]

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventIsomer Ratio (A:B)Reference
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineEthanolLow selectivity[2][3]
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineTFE85:15[3]
1,1,1-trifluoro-2,4-pentanedioneMethylhydrazineHFIP>97:3[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3[2][3]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP>99:1[3]

The inherent properties of your substrates can be used to your advantage.

  • Electronic Bias: An electron-withdrawing group (e.g., -CF₃) on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][5]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will direct the initial attack to the less sterically hindered carbonyl group.[1][5]

  • pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][6] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[5]

  • Temperature Modulation: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the product ratio.[1] Some modern approaches use temperature as a switch to control divergent synthesis pathways.[7]

Problem 2: Undesired Regioisomer is the Major Product

Even when you achieve high regioselectivity, the major product formed is not the one you desire. This often happens when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[5]

Troubleshooting and Optimization Strategies

When the classic Knorr synthesis is not yielding the desired isomer, it's time to explore alternative synthetic routes.

  • [3+2] Cycloaddition Reactions: These reactions, for example between sydnones and alkynes, can offer excellent regioselectivity.[8][9] While early methods were limited by harsh conditions, modern copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) allow for the regioselective synthesis of 1,4-disubstituted pyrazoles.[8]

  • Metal-Catalyzed Syntheses: Various metal catalysts, including iron, ruthenium, and silver, have been employed to achieve high regioselectivity in pyrazole synthesis from different precursors.[9][10]

  • Microwave-Assisted Synthesis: This technique can sometimes favor the thermodynamically preferred isomer and offers the advantage of significantly reduced reaction times.[5][11][12]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones [5]

  • Combine the α,β-unsaturated ketone (e.g., chalcone) (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Problem 3: Poor Regioselectivity in N-Alkylation of a Pre-formed Pyrazole Ring

You have successfully synthesized your desired pyrazole core, but subsequent N-alkylation yields a mixture of N1 and N2 alkylated products that are difficult to separate.[13]

Root Cause Analysis

The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring have similar electronic properties and can both act as nucleophiles.[13] The outcome of the alkylation is determined by a subtle balance of steric effects, electronic effects, and reaction conditions (base, solvent, counter-ion).[13]

G cluster_reactants Reactants cluster_pathways Alkylation Sites cluster_products Products pyrazole Substituted Pyrazole attack_N1 Attack at N1 pyrazole->attack_N1 attack_N2 Attack at N2 pyrazole->attack_N2 alkylating_agent Alkylating Agent (R-X) alkylating_agent->attack_N1 alkylating_agent->attack_N2 isomer_N1 N1-Alkylated Isomer attack_N1->isomer_N1 Pathway 1 isomer_N2 N2-Alkylated Isomer attack_N2->isomer_N2 Pathway 2

Troubleshooting and Optimization Strategies

The reaction conditions can dramatically switch the regioselectivity of N-alkylation.[13]

  • For N1-Alkylation: Combinations like K₂CO₃ in DMSO or NaH in THF have been shown to favor N1-alkylation.[13]

  • For N2-Alkylation: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[13] Computational studies have also shown that the nature of the alkylating agent itself can reverse selectivity; for instance, hydrogen bonding between the pyrazole and an N-methyl chloroacetamide reagent can stabilize the transition state for N2 alkylation.[14]

  • On the Pyrazole Ring: Alkylation generally occurs at the less sterically hindered nitrogen atom.[13] If possible, design your synthesis so that the position adjacent to the desired nitrogen for alkylation is less bulky.

  • On the Alkylating Agent: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered nitrogen.[13]

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of pyrazole synthesis?

A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[6] This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[5][15][16] Because the hydrazine has two distinct nitrogen atoms and the dicarbonyl has two different carbonyl groups, the cyclization can occur in two different orientations, leading to two different products.[16] Controlling which isomer is formed is critical, as different regioisomers can have vastly different biological activities and physical properties.[5][6]

Q2: Why are fluorinated alcohols like TFE and HFIP so effective at controlling regioselectivity?

A2: Fluorinated alcohols have unique properties that differentiate them from conventional solvents like ethanol.[2] They are highly acidic but poorly nucleophilic. This allows them to form hydrogen bonds and activate the carbonyl groups of the 1,3-dicarbonyl substrate, influencing their relative electrophilicity. This modulation of reactivity favors one cyclization pathway over the other, leading to a dramatic increase in the formation of a single regioisomer.[2][3]

Q3: My substrates don't have a strong steric or electronic bias. What is my best option for achieving regioselectivity?

A3: When the substrates themselves do not provide a strong bias for one isomer, your best strategy is to control the reaction conditions meticulously. The most impactful change is often the solvent; switching to TFE or HFIP is a highly recommended first step.[2][3] If that is not sufficient, exploring alternative synthetic methods such as metal-catalyzed reactions or [3+2] cycloadditions, which operate under different mechanistic principles, would be the next logical step.[8][10]

Q4: Are there modern techniques that can help overcome these regioselectivity challenges?

A4: Yes, several modern techniques offer improved control. Microwave-assisted synthesis can rapidly heat the reaction mixture, sometimes favoring the formation of the thermodynamically more stable product and reducing side reactions.[5][11] Flow chemistry provides excellent control over reaction parameters like temperature, pressure, and reaction time, which can be fine-tuned to maximize the yield of the desired regioisomer.[17][18] Continuous flow systems can also improve safety and scalability.[17][18][19]

Q5: How does the substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) affect the outcome?

A5: The substituent on the hydrazine influences the relative nucleophilicity of the two nitrogen atoms. In methylhydrazine, the N-methylated nitrogen is more nucleophilic, while in phenylhydrazine, the unsubstituted -NH₂ group is more nucleophilic.[3] The initial attack on the dicarbonyl compound is expected to occur via the more nucleophilic nitrogen. However, the final regiochemical outcome is also heavily dependent on the electrophilicity of the carbonyl carbons and the stability of the intermediates, making it a complex interplay of factors.[1][3]

References

preventing dimer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Dimer Formation in Pyrazole Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the synthesis of pyrazole heterocycles: the formation of unwanted dimeric and oligomeric byproducts. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making the efficient, clean synthesis of these scaffolds paramount. Dimer formation not only reduces the yield of the desired product but also introduces significant purification challenges.

This guide moves beyond simple protocols to explain the mechanistic origins of these side reactions. By understanding the why, you will be better equipped to control the what in your experiments. We will explore common issues, provide actionable troubleshooting steps, and present optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Isolating the Issue

This section is formatted as a direct Q&A to address specific problems you may be encountering at the bench.

Q1: My mass spectrometry results show a peak at roughly double the mass of my expected product. What is the likely cause?

A1: This is a classic sign of dimer formation. However, "dimer" can refer to several different species. The most common culprits are:

  • Oxidative Coupling: If your pyrazole has reactive C-H or N-H bonds (especially in electron-rich systems like 5-aminopyrazoles), oxidative coupling can occur, leading to C-C, C-N, or N-N bond formation between two pyrazole units. This is often promoted by residual oxidants, air (oxygen), or certain metal catalysts used in the synthesis.[1]

  • Michael Addition Byproducts: In syntheses using α,β-unsaturated carbonyls, a common side reaction involves the Michael addition of a second equivalent of hydrazine or a pyrazoline intermediate to the starting unsaturated system. This can lead to complex, high-molecular-weight adducts that are technically dimers of the core reactants.[2][3]

  • Unreacted Intermediate Condensation: In the Knorr synthesis (1,3-dicarbonyl + hydrazine), if the reaction conditions are not optimized, an intermediate hydrazone could potentially react with another molecule of the dicarbonyl compound before cyclization, leading to a dimeric impurity.

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Rerun the reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude oxygen, which can facilitate oxidative coupling.

  • Analyze Your Starting Materials: Ensure the purity of your 1,3-dicarbonyl or α,β-unsaturated ketone. Self-condensation of these starting materials under basic or acidic conditions can create complex precursors for dimerization.

  • Modify Workup: Avoid unnecessarily harsh oxidative conditions during workup. If you are using an oxidant to convert a pyrazoline to a pyrazole, ensure stoichiometry is carefully controlled.[4]

Q2: I'm synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and I'm getting a complex mixture of products, including what appears to be a dimer.

A2: This issue almost certainly stems from a lack of regioselectivity. When an unsymmetrical diketone reacts with a substituted hydrazine, two regioisomeric pyrazoles can form.[5][6][7] This happens because the hydrazine's substituted nitrogen (N1) can attack one carbonyl, while the unsubstituted nitrogen (N2) attacks the other, and vice-versa.

The problem is twofold:

  • You get a mixture of desired and undesired pyrazole isomers, which can be difficult to separate.

  • The formation of one of these isomers may proceed through an intermediate that is more prone to side reactions, including dimerization pathways, than the intermediate for the desired product.

Controlling Regioselectivity:

  • pH Control (The Primary Lever): This is the most critical factor.[5]

    • Acidic Conditions: Under acidic catalysis, the more basic (typically unsubstituted) nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This forces the reaction to proceed via attack of the less hindered, less basic nitrogen, favoring one regioisomer.[6][8]

    • Neutral/Basic Conditions: The unsubstituted nitrogen is more nucleophilic and less sterically hindered, leading to attack at the more electrophilic carbonyl carbon.

  • Solvent Choice: The solvent can dramatically influence the outcome. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity, often favoring the formation of a single isomer.[9] They achieve this through specific hydrogen-bonding interactions that stabilize one reaction pathway over the other.

  • Steric and Electronic Effects: You can leverage the inherent properties of your substrates. A bulky substituent on the hydrazine or the diketone will direct the reaction to the less sterically hindered site.[5] Similarly, a strong electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus a more favorable site for the initial nucleophilic attack.[5][6]

Troubleshooting Matrix
Symptom Potential Cause Recommended Solution(s) Primary Mechanism
High MW byproduct (~2x M.Wt.) Oxidative Coupling of Pyrazole Product1. Run reaction under N₂ or Ar.2. Use a radical scavenger (e.g., BHT) in trace amounts.3. Optimize oxidant if used for aromatization.C-H/N-H or C-H/C-H bond formation between two pyrazole rings.[1]
Broad, complex product distribution Lack of Regioselectivity1. Control pH: Use catalytic acetic or mineral acid.2. Change Solvent: Switch to a fluorinated alcohol (TFE, HFIP).[9]3. Lower Temperature: Reduce thermal energy to favor the lower activation energy pathway.Differential reactivity of hydrazine nitrogens and dicarbonyl carbons.[5][6]
Low yield, significant starting material remains Inefficient Cyclization1. Increase reaction temperature or time.2. Use a more effective acid catalyst (e.g., p-TsOH).3. Consider microwave-assisted synthesis to promote cyclization.[10]The rate-determining step, often the dehydration of the cyclic intermediate, is too slow.[11]
Formation of Pyrazolone side-products Reaction with β-ketoester impurity or tautomerization1. Ensure high purity of 1,3-diketone starting material.2. Use anhydrous conditions to prevent hydrolysis of ester groups if present.Attack at an ester carbonyl followed by cyclization and tautomerization.[12]

Frequently Asked Questions (FAQs)

Q: What is the Knorr Pyrazole Synthesis and why is it prone to side reactions? A: The Knorr synthesis is the classic and most widely used method for preparing pyrazoles. It involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine.[8][12][13] While robust, it involves multiple equilibrium steps: formation of a hydrazone intermediate, intramolecular cyclization to a hydroxyl-pyrazolidine, and finally, dehydration to the aromatic pyrazole.[11] Each step is a potential branch point for side reactions, with regioselectivity being the most critical factor to control to prevent the formation of unwanted isomers and subsequent byproducts.[5][14]

Q: Can my choice of catalyst directly cause dimer formation? A: Yes. While many catalysts promote the desired cyclization, some can inadvertently open pathways to dimerization. For example, copper catalysts, which are sometimes used, can promote oxidative C-H/N-H coupling, particularly with electron-rich aminopyrazoles, leading directly to pyrazole dimers (e.g., pyrazole-fused pyridazines).[1] It is crucial to select a catalyst that selectively promotes the cyclization/dehydration steps without engaging in redox chemistry with the final product. Simple Brønsted acids (like acetic acid) or Lewis acids are often the safest choice.

Q: How can I purify my desired pyrazole away from a dimeric impurity? A: This can be challenging due to similar polarities.

  • Crystallization: This is the most effective method if a suitable solvent system can be found. Dimers are often less symmetrical and may have different packing abilities, allowing for fractional crystallization.

  • Acid/Base Extraction: Pyrazoles are basic at the N-2 nitrogen. You may be able to selectively protonate your monomeric pyrazole with a dilute acid, extract it into an aqueous layer, and then neutralize to recover it, leaving the less basic or bulkier dimer in the organic phase. A patented method involves forming acid addition salts and separating them by crystallization.[15]

  • Chromatography: Silica gel chromatography is a standard option, but co-elution is common. Using a modified stationary phase or a different solvent system with additives (e.g., a small amount of triethylamine for basic compounds) might improve separation.

Preventative Strategies & Optimized Protocol

The best strategy is prevention. By carefully designing your experiment from the start, you can minimize the formation of dimers and simplify purification.

Key Experimental Choices to Prevent Dimerization
ParameterRecommendationRationale
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric oxygen, a common culprit in oxidative dimerization.
Hydrazine Source Use Hydrazine Salts (e.g., hydrochloride)Salts are more stable and less reactive than free hydrazine. The slow release of the free base under reaction conditions can lead to cleaner reactions.
Solvent Ethanol or Acetic AcidEthanol is a standard, effective solvent. Acetic acid can serve as both the solvent and the acid catalyst, providing excellent regiocontrol.[5]
Catalyst Glacial Acetic Acid (catalytic or as solvent)Provides the necessary acid catalysis to control regioselectivity in the Knorr synthesis without introducing metals that could cause oxidative side reactions.[8][13]
Temperature Moderate (Reflux in Ethanol, ~80-100 °C)Provides sufficient energy for the dehydration step without promoting thermal decomposition or undesired side reactions.
Stoichiometry Slight excess of Hydrazine (1.1 - 1.2 eq.)Ensures complete consumption of the dicarbonyl compound, which can be prone to self-condensation.
Optimized Protocol: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethyl-1H-pyrazole

This protocol demonstrates the principles of controlling regioselectivity to prevent the formation of the undesired 1-phenyl-5-methyl-3-trifluoromethyl-1H-pyrazole isomer and other byproducts.

Reagents:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (5-10 mL per gram of diketone). Stir to dissolve. The acidic environment is critical for directing the initial attack.

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. An initial exothermic reaction may be observed. The more nucleophilic, unsubstituted -NH₂ group of phenylhydrazine will preferentially attack the more electrophilic ketone carbonyl (adjacent to the -CF₃ group).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting diketone.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker of ice water. The product should precipitate as a solid.

    • Stir for 15-20 minutes to allow for complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and any unreacted hydrazine salts.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-phenyl-3-methyl-5-trifluoromethyl-1H-pyrazole.

    • Dry the purified crystals under vacuum.

  • Analysis: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and LC-MS to verify the correct regioisomer and the absence of dimeric impurities.

Visualizations: Mechanisms and Workflows

Diagram 1: Controlling Regioselectivity in Knorr Synthesis

This diagram illustrates how reaction conditions dictate the pathway. The desired pathway (acid-catalyzed) leads to a specific regioisomer, while the undesired pathway (uncatalyzed) can lead to a different isomer, which may be more prone to side reactions like dimerization.

Knorr_Synthesis cluster_acid Acid-Catalyzed Pathway (Controlled) cluster_neutral Neutral/Basic Pathway (Uncontrolled) Reactants Unsymmetrical 1,3-Diketone + Phenylhydrazine Acid_Attack Attack at more electrophilic C=O Reactants->Acid_Attack H⁺ Catalyst Neutral_Attack Attack at less hindered C=O Reactants->Neutral_Attack No Catalyst Intermediate_A Intermediate A (Stable Precursor) Acid_Attack->Intermediate_A Product_A Desired Regioisomer (Clean Product) Intermediate_A->Product_A Dehydration Intermediate_B Intermediate B (Reactive Precursor) Neutral_Attack->Intermediate_B Product_B Undesired Regioisomer Intermediate_B->Product_B Dehydration Dimer Dimeric Byproduct Intermediate_B->Dimer Side Reaction

Caption: Knorr synthesis pathways. Acid catalysis controls regioselectivity, leading to a clean product, while uncontrolled conditions can yield reactive intermediates prone to dimerization.

Diagram 2: Troubleshooting Workflow for Dimer Formation

This workflow provides a logical sequence of steps for a researcher to diagnose and solve a dimerization issue in their pyrazole synthesis.

Troubleshooting_Workflow Start Problem: Dimer Detected (e.g., by LC-MS) Analysis Step 1: Characterize Dimer Is it oxidative coupling, a Michael adduct, or other structure? Start->Analysis Is_Oxidative Oxidative Coupling? Analysis->Is_Oxidative Check_Regio Step 2: Check for Regioisomers Analyze crude reaction by NMR/LC. Is_Regio_Issue Regioisomer Mixture? Check_Regio->Is_Regio_Issue Is_Oxidative->Check_Regio No/Unsure Sol_Inert Solution: Run under Inert Atmosphere (N₂/Ar) Is_Oxidative->Sol_Inert Yes Sol_Acid Solution: Introduce Acid Catalyst (e.g., Acetic Acid) Is_Regio_Issue->Sol_Acid Yes Sol_Purify Final Step: Optimize Purification (Crystallization, Acid Wash) Is_Regio_Issue->Sol_Purify No Sol_Inert->Sol_Purify Sol_Solvent Solution: Change Solvent (e.g., TFE) Sol_Acid->Sol_Solvent If needed Sol_Solvent->Sol_Purify

Caption: A step-by-step workflow for diagnosing and resolving dimer formation in pyrazole synthesis, from initial detection to final purification.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various kinase inhibitors underscores the enduring importance of this heterocyclic scaffold. The biological activity of pyrazole-containing compounds is intimately linked to the nature and position of their substituents. Consequently, the ability to synthesize substituted pyrazoles with high efficiency, regioselectivity, and functional group tolerance is of paramount importance to researchers in academia and the pharmaceutical industry.

This guide provides an in-depth, comparative analysis of the most pertinent and widely employed synthetic methodologies for accessing substituted pyrazoles. We will delve into the mechanistic underpinnings of each approach, critically evaluate their respective advantages and limitations, and provide robust experimental data to support these comparisons. Detailed, field-tested protocols for key synthetic transformations are also included to facilitate immediate application in the laboratory.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazole ring can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we compare the most prominent of these methods.

The Knorr Pyrazole Synthesis: The Classic Condensation

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2][3]

Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2][4] A critical challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[5][6] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[4]

Advantages:

  • Readily available and diverse starting materials (1,3-dicarbonyls and hydrazines).

  • Generally straightforward and high-yielding reactions.[7]

  • Well-established and extensively documented in the literature.

Limitations:

  • Poor regioselectivity with unsymmetrical substrates can lead to difficult-to-separate isomeric mixtures.[5]

  • The reaction may require elevated temperatures and harsh acidic or basic conditions, which can be incompatible with sensitive functional groups.

Experimental Data Snapshot:

1,3-Dicarbonyl CompoundHydrazineConditionsYield (%)Regioisomeric RatioReference
Ethyl acetoacetatePhenylhydrazineRefluxHighNot reported[2]
2-(Trifluoromethyl)-1,3-diketoneAryl hydrazineAprotic dipolar solvent79-89>99.8:0.2[5]
Substituted acetylacetoneHydrazinesEthylene glycol, rt70-95Not applicable[8]
Synthesis from α,β-Unsaturated Carbonyl Compounds

This versatile method utilizes readily available α,β-unsaturated aldehydes and ketones (chalcones) as precursors. The reaction with a hydrazine derivative typically proceeds in two stages: the formation of a pyrazoline intermediate followed by an oxidation step to furnish the aromatic pyrazole.[9]

Mechanism and Regioselectivity: The initial step involves a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization to form the pyrazoline ring. The regioselectivity of this step is generally well-controlled. The subsequent oxidation to the pyrazole can be achieved using a variety of oxidizing agents, or in some cases, occurs spontaneously in the presence of air.[10][11] Microwave-assisted protocols have been shown to significantly accelerate this transformation.[12][13]

Advantages:

  • Wide availability and structural diversity of α,β-unsaturated carbonyl compounds.

  • Good control over the initial regioselective formation of the pyrazoline intermediate.

Limitations:

  • Requires a separate oxidation step, which adds to the overall synthetic sequence and may require harsh reagents.

  • The stability of the intermediate pyrazoline can vary.

Experimental Data Snapshot:

α,β-Unsaturated CarbonylHydrazineOxidation ConditionsYield (%)Reference
ChalconePhenylhydrazineReflux in ethanol66-88[5]
β-ArylchalconeHydrazine hydrateH₂O₂ then dehydrationNot specified[5]
ChalconeHydrazine hydrateMicrowave, acetic acidHigh[12]
1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions represent a powerful and highly regioselective approach to pyrazole synthesis.[14] The most common variant involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile).[15][16]

Mechanism and Regioselectivity: This reaction is a concerted [3+2] cycloaddition that generally proceeds with high regioselectivity, governed by the frontier molecular orbitals of the diazo compound and the alkyne.[16][17] The use of alkyne surrogates, such as α-bromocinnamaldehyde, can further enhance the regiochemical control and avoid the handling of potentially unstable alkynes.[14]

Advantages:

  • Excellent regioselectivity.[14]

  • Mild reaction conditions, often at room temperature.[9]

  • Access to a wide range of substituted pyrazoles by varying the diazo compound and the alkyne.

Limitations:

  • The synthesis and handling of diazo compounds can be hazardous.

  • Alkynes can sometimes be challenging to prepare.

Experimental Data Snapshot:

Diazo Compound SourceDipolarophileConditionsYield (%)Reference
Hydrazonyl chlorideα-BromocinnamaldehydeTriethylamine, rt70-86[14]
α-Diazocarbonyl substratesAlkynesHeating, solvent-freeHigh[15]
Multicomponent Reactions (MCRs)

MCRs have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted pyrazoles.[18][19] These reactions involve the one-pot combination of three or more starting materials to form the final product, incorporating all or most of the atoms from the reactants.[10]

Mechanism and Versatility: The mechanisms of MCRs for pyrazole synthesis are diverse and can involve cascades of condensation, Michael addition, and cyclization reactions.[10][18] A common approach involves the in situ generation of a 1,3-dielectrophile which then reacts with a hydrazine.[20] Four-component reactions, for instance, can assemble highly functionalized pyrano[2,3-c]pyrazoles in a single step.[21]

Advantages:

  • High atom economy and operational simplicity.

  • Rapid access to structurally diverse and complex pyrazole derivatives in a single step.

  • Often employ environmentally benign solvents and catalysts.[18]

Limitations:

  • Optimization of reaction conditions for multiple components can be challenging.

  • The scope of each specific MCR can be limited.

Experimental Data Snapshot:

ComponentsCatalyst/ConditionsProduct TypeYield (%)Reference
Aldehyde, malononitrile, β-ketoester, hydrazineSodium gluconateDihydropyrano[2,3-c]pyrazoleGood-excellent[18]
Thiazolidinedione chalcone, benzaldehyde, N-tosyl hydrazineCs₂CO₃, DMF3,4,5-Trisubstituted pyrazoleModerate-good[18]
Enaminone, aryl hydrazine, alkyneRhodium-catalyzedAryl pyrazoleNot specified[18]

Visualizing the Synthetic Pathways

To further elucidate the mechanistic intricacies of these synthetic methods, the following diagrams, generated using Graphviz, illustrate the core transformations.

Knorr_Synthesis cluster_reactants Reactants 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclic_Intermediate Cyclic Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole_Product Substituted Pyrazole Cyclic_Intermediate->Pyrazole_Product Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Unsaturated_Carbonyl_Synthesis cluster_reactants Reactants Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Pyrazoline_Intermediate Pyrazoline Intermediate Unsaturated_Carbonyl->Pyrazoline_Intermediate Michael Addition & Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline_Intermediate Pyrazole_Product Substituted Pyrazole Pyrazoline_Intermediate->Pyrazole_Product Oxidation

Caption: Synthesis from α,β-Unsaturated Carbonyls.

Dipolar_Cycloaddition cluster_reactants Reactants Diazo_Compound Diazo Compound Pyrazole_Product Substituted Pyrazole Diazo_Compound->Pyrazole_Product [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole_Product

Caption: 1,3-Dipolar Cycloaddition Pathway.

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of substituted pyrazoles using the methods discussed. These should be regarded as starting points and may require optimization for specific substrates.

Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[7]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

  • The pure product can be obtained by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole from a Chalcone[22]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Protocol 3: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazoles[14]

Materials:

  • α-Bromocinnamaldehyde (3 mmol)

  • Hydrazonyl chloride (3 mmol)

  • Dry chloroform or dichloromethane (10 mL)

  • Triethylamine (0.46 mL, 3.3 mmol)

Procedure:

  • In a dry reaction vessel, dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of either dry chloroform or dichloromethane.

  • Add triethylamine (3.3 mmol) to the solution.

  • Stir the reaction mixture at room temperature until the disappearance of the starting materials, as monitored by TLC (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent to yield the pure tetrasubstituted pyrazole.

Conclusion

The synthesis of substituted pyrazoles is a mature yet continually evolving field. While the classic Knorr synthesis remains a workhorse, modern methodologies such as 1,3-dipolar cycloadditions and multicomponent reactions offer significant advantages in terms of regioselectivity, efficiency, and access to molecular complexity. The choice of synthetic route should be a strategic decision based on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize a diverse array of substituted pyrazoles for their specific research and development needs.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-methyl-1H-pyrazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction: The 'Why' Beyond the Structure

The 3-methyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a spectrum of pharmacological activities.[1][2] In drug development, the precise atomic arrangement of a molecule is not merely an academic detail; it is the primary determinant of its biological function, efficacy, and safety profile. An error in structural assignment, such as misidentifying an isomer, can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities.

This guide is structured not as a rigid protocol, but as a logical workflow from the perspective of a seasoned analytical scientist. We will dissect the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—not as isolated procedures, but as an integrated, self-validating system for achieving unambiguous structural proof. We will explore the causality behind our experimental choices, ensuring that the data from each technique corroborates the others to build an unassailable structural argument.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR is the cornerstone of small molecule structural elucidation in solution.[3] It provides a detailed map of the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom. For a this compound derivative, NMR is the first and most informative tool we deploy.

Expertise in Action: Decoding the Spectra

A typical analysis involves both ¹H and ¹³C NMR, but for definitive proof, we must leverage 2D NMR techniques.

  • ¹H NMR (Proton NMR): This spectrum provides the initial census of protons. For our core scaffold, we expect to see distinct signals for the pyrazole ring proton (C5-H), the methyl protons (C3-CH₃), and any protons on substituents. The chemical shift (δ) of the C5-H proton is particularly diagnostic, typically appearing in the aromatic region of the spectrum.[3]

  • ¹³C NMR (Carbon NMR): This technique maps the carbon skeleton. Key signals to identify are the pyrazole ring carbons (C3, C4, C5), the methyl carbon, and the unique downfield signal of the nitrile carbon (C≡N).[4][5]

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are non-negotiable for trustworthy validation.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). While of limited use for the unsubstituted core, it is vital for analyzing substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing the puzzle together. It reveals correlations between protons and carbons that are 2-3 bonds away. For our scaffold, the most critical correlation is between the methyl protons (on C3) and the C3 and C4 carbons of the pyrazole ring. This single experiment definitively confirms the "3-methyl" substitution pattern.

Table 1: Typical NMR Chemical Shift Ranges for the this compound Core
Atom PositionTechniqueTypical Chemical Shift (δ) ppmCausality & Notes
CH ₃-C3¹H NMR~2.2 - 2.7 ppmSignal is a singlet. Its precise shift is influenced by the N1 substituent and solvent.[5]
C5-H ¹H NMR~7.5 - 8.5 ppmSignal is a singlet. Its downfield shift is due to the aromatic and electron-withdrawing nature of the pyrazole ring and nitrile group.[6]
C H₃-C3¹³C NMR~10 - 15 ppmAliphatic carbon signal, typically sharp and distinct.[5]
C 4-CN¹³C NMR~90 - 100 ppmThis carbon is highly shielded and its position is characteristic.
C ≡N¹³C NMR~115 - 120 ppmThe nitrile carbon is a key functional group identifier.[5]
C 3-CH₃¹³C NMR~145 - 155 ppmThe chemical shift is influenced by the attached methyl group and the N-N bond.
C 5-H¹³C NMR~130 - 140 ppmThe position is sensitive to the substituent at the N1 position.

Note: Ranges are approximate and can vary significantly based on solvent and substitution patterns.

Experimental Protocol: ¹H, ¹³C, and 2D NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole derivative.[3]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like the N1-H, if unsubstituted).

  • Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to clearly resolve long-range correlations in the HMBC, as this is key to confirming the overall connectivity.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Signature

While NMR maps the molecular architecture, Mass Spectrometry provides two crucial pieces of evidence: the exact molecular weight and a fragmentation "fingerprint" that corroborates the proposed structure.

Expertise in Action: Interpreting the Data
  • High-Resolution Mass Spectrometry (HRMS): This is the definitive method for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can calculate the elemental composition and rule out alternative formulas that may have the same nominal mass. For example, the molecular formula C₅H₅N₃ (for the parent compound) has a calculated exact mass of 107.0483.[7] An experimental HRMS value within a narrow tolerance (e.g., ± 5 ppm) provides extremely high confidence in the assigned formula.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can observe characteristic losses that are consistent with the pyrazole structure. Pyrazole rings are known to undergo specific fragmentation pathways, such as the expulsion of HCN or N₂.[8][9] Observing these neutral losses provides strong supporting evidence for the core ring system. For instance, a common fragmentation pattern involves the loss of a nitrogen molecule (N₂), a hallmark of the pyrazole ring.[9]

Table 2: Expected High-Resolution Mass and Key Fragments
SpeciesDescriptionExpected Exact m/z (for C₅H₅N₃)Causality & Notes
[M+H]⁺Protonated Molecular Ion108.0562The most abundant ion observed in ESI+ mode. Its accurate mass confirms the elemental composition.
[M]⁺˙Molecular Ion (in EI)107.0483The parent ion observed in Electron Ionization (EI).[8]
[M - HCN]⁺˙Loss of hydrogen cyanide80.0425A characteristic fragmentation pathway for nitrogen-containing heterocycles.[9]
[M - H - N₂]⁺Loss of a hydrogen radical and dinitrogen78.0338The loss of N₂ is a highly indicative fragmentation for the pyrazole core structure.[9]
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass calibration of the instrument is current to guarantee accuracy.

  • Analysis: Compare the measured m/z of the most abundant ion to the theoretical exact mass for the proposed protonated molecular formula. The mass error should be below 5 ppm.

Pillar 3: Single-Crystal X-ray Crystallography - The Unambiguous 3D Proof

When an unambiguous, solid-state structure is required, X-ray crystallography is the gold standard.[10] It moves beyond connectivity to provide a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry.

Expertise in Action: When and Why to Use It

Crystallography is particularly crucial for:

  • Resolving Isomeric Ambiguity: When synthesis can lead to multiple isomers (e.g., N1 vs. N2 substitution), NMR data can sometimes be ambiguous. A crystal structure provides a definitive answer.

  • Determining Absolute Stereochemistry: For chiral derivatives, crystallography is the primary method for determining the absolute configuration of stereocenters.

  • Understanding Intermolecular Interactions: The resulting crystal structure reveals how molecules pack in the solid state, providing insights into hydrogen bonding and other non-covalent interactions that can be relevant to physical properties like solubility and melting point.[11][12]

The primary challenge is experimental: obtaining a high-quality single crystal suitable for diffraction.[10] This can often be the most time-consuming step in the validation process.

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth: The goal is to create a single, perfect crystal. This is often more art than science. A common method is slow evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Add a less-polar "anti-solvent" until the solution becomes slightly turbid.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate a 3D electron density map, from which atomic positions are determined and refined.[11]

An Integrated, Self-Validating Workflow

Relying on a single technique is a significant risk. A robust structural validation strategy uses each method to confirm the others. The molecular formula from HRMS must agree with the proton and carbon count from NMR. The connectivity proposed by 2D NMR must be consistent with the 3D arrangement found by X-ray crystallography.

Workflow for Unambiguous Structural Validation

The following diagram illustrates the logical flow of a comprehensive structural validation campaign.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Hypothesis & Corroboration cluster_3 Definitive Proof Purification Purified Compound NMR 1D & 2D NMR (¹H, ¹³C, HMBC) Purification->NMR Provides Connectivity MS HRMS Purification->MS Provides Formula Hypothesis Propose Structure (Connectivity & Formula) NMR->Hypothesis MS->Hypothesis Data_Check Data Consistent? Hypothesis->Data_Check Xtal X-ray Crystallography (If needed for isomerism/ stereochemistry) Data_Check->Xtal No / Ambiguous Final_Structure Final Validated Structure Data_Check->Final_Structure Yes Xtal->Final_Structure Provides 3D Proof

Caption: Integrated workflow for structural validation of novel compounds.

This integrated approach ensures that the final proposed structure is supported by a comprehensive and self-consistent dataset, meeting the highest standards of scientific rigor required in drug development.

References

Navigating the Bioactive Landscape of Pyrazole Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its versatile structure allows for substitutions that can dramatically alter its biological activity, making it a "privileged structure" in drug design.[4] This guide delves into a comparative analysis of 3-methyl-1H-pyrazole-4-carbonitrile and its structural isomers, offering insights into how subtle changes in substituent placement can influence their performance in biological assays.

While direct, head-to-head comparative studies on these specific, simple isomers are not extensively documented in publicly available literature, this guide synthesizes established structure-activity relationship (SAR) principles from broader pyrazole research to provide a predictive comparison. We will explore the potential implications of isomeric variations on anticancer, antimicrobial, and kinase inhibitory activities, supported by detailed experimental protocols and mechanistic insights.

The Isomeric Landscape: Subtle Changes, Potentially Profound Effects

The isomers in focus are:

  • This compound: The primary compound of interest.

  • 5-methyl-1H-pyrazole-4-carbonitrile: An isomer where the methyl group is shifted.

  • 3-methyl-1H-pyrazole-5-carbonitrile: An isomer where the nitrile group is shifted.

The positioning of the electron-donating methyl group and the electron-withdrawing nitrile group on the pyrazole ring is critical in defining the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These factors, in turn, dictate the molecule's interaction with biological targets.[1]

A Comparative Analysis Based on Structure-Activity Relationships

The following sections provide a qualitative comparison of the potential biological activities of these isomers based on established SAR principles for the broader pyrazole class.

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents, often acting through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[5][6]

Structure-Activity Relationship Insights:

  • Methyl Group Position: The presence of a methyl group on the pyrazole ring has been shown to contribute to cytotoxic activity against various cancer cell lines.[7] Its position can influence the molecule's orientation within the binding pocket of a target protein. For instance, in some kinase inhibitors, a methyl group at the C3 position can provide beneficial steric interactions, while in other contexts, a C5-methyl might be more favorable.

  • Nitrile Group Position: The nitrile group, with its electron-withdrawing nature and ability to act as a hydrogen bond acceptor, is a key pharmacophore. In many kinase inhibitors, the nitrile group at the C4 position is crucial for interacting with the hinge region of the kinase ATP-binding site.[8] Shifting the nitrile to the C5 position, as in 3-methyl-1H-pyrazole-5-carbonitrile, would significantly alter the molecule's geometry and its potential to form these critical interactions.

Comparative Outlook:

IsomerPredicted Anticancer PotentialRationale
This compound High The 4-carbonitrile group is well-positioned to act as a hydrogen bond acceptor, a common feature in many kinase inhibitors. The 3-methyl group can provide favorable steric interactions.
5-methyl-1H-pyrazole-4-carbonitrile Moderate to High Still possesses the key 4-carbonitrile group. The change in the methyl group position from 3 to 5 might alter its selectivity and potency against different kinases.
3-methyl-1H-pyrazole-5-carbonitrile Low to Moderate The shift of the nitrile group to the C5 position is likely to disrupt the optimal geometry for binding to many kinase targets that favor a C4 substituent for hinge region interaction.
Antimicrobial Activity

Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9]

Structure-Activity Relationship Insights:

The antimicrobial activity of pyrazoles is often linked to their ability to disrupt microbial metabolic pathways or cell wall synthesis. The overall electronic and lipophilic character of the molecule plays a significant role.

Comparative Outlook:

IsomerPredicted Antimicrobial PotentialRationale
This compound Moderate The balanced lipophilicity and electronic nature may contribute to good cell permeability in microbes.
5-methyl-1H-pyrazole-4-carbonitrile Moderate Similar to its 3-methyl counterpart, it is expected to have comparable physicochemical properties that are favorable for antimicrobial activity.
3-methyl-1H-pyrazole-5-carbonitrile Moderate While the altered substituent pattern might affect specific target interactions, the overall scaffold is known to possess antimicrobial properties.

Mechanistic Insights: Targeting Key Signaling Pathways

Many pyrazole-based inhibitors exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer, such as the JAK-STAT and PI3K/Akt/mTOR pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival.[10] Aberrant activation of the JAK-STAT pathway is implicated in various cancers.[10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits MTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrazole Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with pyrazole isomers (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H MIC_Assay_Workflow A 1. Prepare serial dilutions of pyrazole isomers in broth medium in a 96-well plate B 2. Inoculate each well with a standardized bacterial or fungal suspension A->B C 3. Incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours B->C D 4. Visually inspect for turbidity (microbial growth) C->D E 5. Determine the MIC: the lowest concentration with no visible growth D->E

References

A Comparative Guide to Catalytic Systems for Pyrazole Synthesis: From Classical to Contemporary Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and anticonvulsants, underscoring the critical need for efficient and versatile synthetic methodologies.[3][4] The synthesis of pyrazoles has evolved significantly, moving from classical condensation reactions to sophisticated catalytic systems that offer greater control over regioselectivity, substrate scope, and reaction conditions.[5][6]

This guide provides a comparative analysis of prominent catalytic systems for pyrazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of transition-metal catalysis (Copper, Palladium, Gold, and Nickel) and the burgeoning field of organocatalysis, presenting supporting experimental data, detailed protocols, and mechanistic insights to facilitate informed catalyst selection.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrazole ring predominantly relies on two strategic approaches: the condensation of a C3 and an N2 fragment, or a [3+2] cycloaddition. The choice of catalyst profoundly influences the efficiency, regioselectivity, and functional group tolerance of these transformations.

G cluster_main General Pyrazole Synthesis Strategies cluster_c3n2 C3 + N2 Fragment Condensation cluster_32 [3+2] Cycloaddition C3_N2 C3 + N2 Condensation Dicarbonyl 1,3-Dicarbonyls 3_2_Cycloaddition [3+2] Cycloaddition Dipole 1,3-Dipole (e.g., Diazo compounds) Catalyst_C3N2 Catalyst (Acid/Base, Metal) Dicarbonyl->Catalyst_C3N2 Hydrazine Hydrazines Hydrazine->Catalyst_C3N2 Pyrazole_C3N2 Pyrazole Catalyst_C3N2->Pyrazole_C3N2 Catalyst_32 Catalyst (Metal, Organocatalyst) Dipole->Catalyst_32 Dipolarophile Dipolarophile (e.g., Alkynes, Alkenes) Dipolarophile->Catalyst_32 Pyrazole_32 Pyrazole Catalyst_32->Pyrazole_32

Figure 1: Overview of the two primary catalytic strategies for pyrazole synthesis.

Transition-Metal Catalysis: A Comparative Analysis

Transition metals have revolutionized pyrazole synthesis by enabling reactions under milder conditions and with greater functional group tolerance compared to classical methods.

Copper-Catalyzed Systems: Versatility and Cost-Effectiveness

Copper catalysts are highly attractive due to their low cost, low toxicity, and versatile reactivity.[7] They are effective in promoting both condensation and cycloaddition reactions.

Mechanistic Insight: In the condensation of 1,3-diketones with hydrazines, copper(II) salts are believed to act as Lewis acids, activating the carbonyl group towards nucleophilic attack by the hydrazine.[7] For C-N cross-coupling reactions, the mechanism often involves a Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycle.

Performance Data:

Catalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(OTf)₂Alkenyl hydrazonesToluene802up to 46[8]
CuClPhenylhydrazone, MaleimideDMF80212[9]
CuSO₄N-(2-acetyl-3-oxobutyl)carboxamide, HydrazineAcetonitrileRT-35[7]

Experimental Protocol: Copper-Triflate-Catalyzed Synthesis of Pyrene-Pyrazole Pharmacophores [8]

  • To a solution of the corresponding alkenyl hydrazone (1 mmol) in toluene (3 mL) in a round-bottom flask, add copper(II) triflate (Cu(OTf)₂) (10 mol %).

  • Stir the reaction mixture at 80 °C under an air atmosphere for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Pass the resulting solution through a short pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the desired pyrazole.

Palladium-Catalyzed Systems: Excellence in Cross-Coupling and Cycloadditions

Palladium catalysts are renowned for their exceptional efficiency in cross-coupling reactions, enabling the synthesis of highly substituted and complex pyrazole derivatives.[1]

Mechanistic Insight: Palladium-catalyzed pyrazole synthesis can proceed through various mechanisms, including the Sonogashira coupling followed by cyclization, or through ring-opening reactions of strained rings like 2H-azirines.[10] The latter involves the formation of an organopalladium intermediate.[10]

Performance Data:

Catalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/CsF/K₂S₂O₈2H-Azirines, Hydrazones-100-up to 75[10]
Pd-NPsIn situ generatedPEG-400/H₂O---[1]

Experimental Protocol: Palladium-Catalyzed Synthesis from 2H-Azirines and Hydrazones [10]

  • In a sealed tube, combine the 2H-azirine (0.2 mmol), hydrazone (0.3 mmol), Pd(OAc)₂ (10 mol %), CsF (2.0 equiv.), and K₂S₂O₈ (2.0 equiv.).

  • Add the appropriate solvent (e.g., 1,4-dioxane, 2 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the polysubstituted pyrazole.

Gold-Catalyzed Systems: Unique Reactivity in Cyclization Reactions

Gold catalysts, particularly Au(I) and Au(III) species, exhibit unique carbophilic Lewis acidity, enabling efficient intramolecular cyclization reactions to form fused pyrazole systems.[11][12]

Mechanistic Insight: Gold catalysts activate alkyne moieties towards nucleophilic attack by a tethered pyrazole nitrogen, leading to endo- or exo-dig cyclization. The regioselectivity is often dependent on the substitution pattern and the specific gold catalyst employed.[11]

Performance Data:

Catalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
AuCl₃Pyrazolo substituted propargyl alcohols---Good to excellent[11]
[AuL]-----[13]
Nickel-Catalyzed Systems: A Cost-Effective Alternative for Cross-Coupling

Nickel catalysts have emerged as a more economical alternative to palladium for C-N cross-coupling reactions in pyrazole synthesis.[14][15] Heterogeneous nickel catalysts also offer the advantage of easy recovery and reusability.[14][16]

Mechanistic Insight: Similar to palladium, nickel-catalyzed cross-couplings are thought to proceed via oxidative addition, reductive elimination, and transmetalation steps. Heterogeneous nickel catalysts provide a solid support for the reaction, facilitating catalyst separation.[16]

Performance Data:

Catalyst SystemReactantsSolventTemp. (°C)Time (h)Yield (%)ReusabilityReference
Heterogeneous Ni-basedHydrazine, Ketone, AldehydeEthanolRT3Good to excellentUp to 7 cycles[14][16]

Experimental Protocol: One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel Catalyst [14]

  • Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol %) in ethanol (10 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring for 3 hours at room temperature.

  • After the reaction is complete, wash the desired pyrazoles with water and toluene to remove unreacted starting materials.

  • Recrystallize the product from methanol or purify by column chromatography.

G cluster_workflow General Experimental Workflow Start Combine Reactants & Catalyst Reaction Stir at Specified Temp & Time Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End Pure Pyrazole Product Characterization->End

Figure 2: A generalized experimental workflow for catalytic pyrazole synthesis.

Organocatalysis: A Metal-Free Frontier

Organocatalysis has emerged as a powerful, "green" alternative to metal-catalyzed reactions, avoiding the use of potentially toxic and expensive transition metals.[17][18][19]

Mechanistic Insight: Organocatalysts, such as secondary amines, can promote [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates through an inverse-electron-demand pathway.[19][20] The amine catalyst activates the carbonyl compound for reaction with the diazoacetate.

Performance Data:

| Catalyst System | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Secondary Amines | Carbonyl compounds, Diazoacetates | - | RT | - | High |[20] | | Isothiourea | Pyrazolones, β-trifluoromethyl-α,β-unsaturated aryl esters | - | - | - | up to 89 |[21] |

Experimental Protocol: Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds [20]

  • To a solution of the carbonyl compound (0.5 mmol) and the secondary amine catalyst (e.g., pyrrolidine, 20 mol %) in a suitable solvent (e.g., CH₂Cl₂), add the diazoacetate (0.6 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole derivative.

Comparative Summary and Future Outlook

Catalyst TypeKey AdvantagesCommon LimitationsIdeal Applications
Copper Low cost, low toxicity, versatileCan require higher catalyst loadingLarge-scale synthesis, diverse substrate scope
Palladium High efficiency, excellent for cross-couplingHigh cost, potential for product contaminationSynthesis of complex, highly substituted pyrazoles
Gold Unique reactivity for cyclizationsHigh cost, sensitivity to reaction conditionsSynthesis of fused pyrazole systems
Nickel Cost-effective alternative to palladiumCan be less active than palladiumC-N cross-coupling reactions
Organocatalysts Metal-free, "green," mild conditionsLimited to certain reaction typesAsymmetric synthesis, reactions requiring mild conditions

The field of catalytic pyrazole synthesis continues to evolve, with ongoing research focused on the development of more sustainable, efficient, and selective catalytic systems. The use of nanoparticles, photoredox catalysis, and flow chemistry are promising areas that will likely shape the future of pyrazole synthesis.[1][22] The choice of catalyst will always be a critical decision, guided by the specific target molecule, desired scale, and economic considerations. This guide provides a foundational understanding of the major catalytic systems, empowering researchers to make informed decisions in their pursuit of novel pyrazole-based molecules.

References

A Comparative Guide to Spectroscopic Purity Analysis of 3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of spectroscopic methodologies for assessing the purity of 3-methyl-1H-pyrazole-4-carbonitrile, a key building block in the synthesis of various pharmaceutical agents. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), while also contrasting these with High-Performance Liquid Chromatography (HPLC) as an orthogonal technique.

The Rationale for a Multi-Spectroscopic Approach

A single analytical technique rarely provides a complete picture of a compound's purity. Each method interrogates different molecular properties, and a multi-pronged approach is essential for a self-validating purity assessment.

  • NMR spectroscopy provides detailed structural information and is exceptionally powerful for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself (quantitative NMR or qNMR).

  • FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying functional groups. It can quickly flag the presence of unexpected functionalities that might indicate an impurity.

  • Mass spectrometry determines the molecular weight of the compound and its fragments, offering high sensitivity for detecting trace impurities with different masses.

  • HPLC , a chromatographic technique, physically separates the main compound from its impurities, providing a quantitative measure of purity based on the relative peak areas. It serves as an excellent orthogonal method to the spectroscopic techniques.

This guide will explore how these techniques can be synergistically employed to provide a high degree of confidence in the purity of this compound.

Experimental Workflow: A Self-Validating System

The following workflow illustrates a logical sequence for the comprehensive purity analysis of this compound.

cluster_0 Initial Screening & Structural Confirmation cluster_1 In-depth Purity Assessment cluster_2 Orthogonal Verification Sample Preparation Sample Preparation FT-IR Analysis FT-IR Analysis Sample Preparation->FT-IR Analysis Quick functional group check MS Analysis MS Analysis Sample Preparation->MS Analysis Molecular weight confirmation NMR Analysis (1H, 13C) NMR Analysis (1H, 13C) FT-IR Analysis->NMR Analysis (1H, 13C) Proceed if functional groups are correct MS Analysis->NMR Analysis (1H, 13C) Proceed if MW is correct qNMR Analysis qNMR Analysis NMR Analysis (1H, 13C)->qNMR Analysis Quantification of impurities HPLC Analysis HPLC Analysis qNMR Analysis->HPLC Analysis Compare quantitative results

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Spectroscopic Characterization of High-Purity this compound

The following tables summarize the expected spectral data for a high-purity sample of this compound. This data serves as the benchmark against which samples of unknown purity are compared.

Table 1: Expected ¹H and ¹³C NMR Data
¹H NMR (in DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Proton13.5 (broad)s1HN-H
8.1s1HC5-H
2.3s3H-CH₃
¹³C NMR (in DMSO-d₆) Chemical Shift (δ, ppm) Assignment
Carbon148C3
140C5
115-C≡N
90C4
11-CH₃

Note: Chemical shifts are referenced to the residual solvent peak. Slight variations may occur depending on the solvent and instrument.

Table 2: Key FT-IR Absorptions
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H stretch3200-3400Medium, broad
C-H stretch (aromatic)~3100Medium
C-H stretch (aliphatic)2900-3000Medium
C≡N stretch (nitrile)2220-2260Strong, sharp
C=C/C=N stretch1500-1650Medium-Strong
Table 3: Expected Mass Spectrometry Data
Ion m/z Comment
[M+H]⁺108.06Molecular ion (protonated)
[M]⁺107.05Molecular ion

Identifying Common Impurities

The purity of this compound is highly dependent on the synthetic route employed. A common synthesis involves the reaction of (E)-3-amino-2-butenenitrile with a formylating agent. Potential impurities could include unreacted starting materials, regioisomers, or byproducts.

Potential Impurity: 5-methyl-1H-pyrazole-4-carbonitrile (Regioisomer)

The formation of the 5-methyl regioisomer is a common possibility. While it has the same molecular weight and similar functional groups, its NMR spectrum will be distinct.

Technique Observation for 3-methyl isomer (Target) Expected Observation for 5-methyl isomer (Impurity)
¹H NMR Single aromatic proton signal.Two distinct aromatic proton signals.
¹³C NMR Distinct chemical shifts for the pyrazole ring carbons.Different chemical shifts for the pyrazole ring carbons.

Comparative Analysis of Purity Assessment Methods

Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte, provided a certified internal standard is used.[1]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[2][3]

Advantages:

  • Provides structural confirmation and purity assessment simultaneously.[4]

  • Non-destructive.[3]

  • Highly accurate and precise.[4]

  • Can identify and quantify unknown impurities if they have unique proton signals.

Limitations:

  • Requires a certified internal standard that does not have overlapping signals with the analyte.

  • Lower sensitivity compared to MS and HPLC for trace impurities.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean NMR tube.

  • Dissolution: Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of the analyte and the internal standard.

  • Calculation: Use the appropriate formula to calculate the purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry.[5][6]

Principle: The sample is dissolved in a mobile phase and passed through a stationary phase (column). Different components in the sample interact differently with the stationary phase, leading to their separation. A detector (e.g., UV-Vis) measures the amount of each component as it elutes from the column. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Advantages:

  • High sensitivity for detecting trace impurities.

  • Excellent resolving power for complex mixtures.

  • Well-established and validated methods are available for many compounds.[5][6]

Limitations:

  • Requires a reference standard for the main compound for identification and quantification.

  • Impurities that do not have a chromophore may not be detected by a UV-Vis detector.

  • Co-eluting impurities can lead to an overestimation of purity.

Comparative HPLC Method for Pyrazole Derivatives
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This is a general method and may require optimization for this compound.

Conclusion: An Integrated Approach for Unquestionable Purity

For the rigorous purity assessment of this compound, a combination of spectroscopic techniques and an orthogonal chromatographic method is paramount.

  • Initial confirmation of the molecular structure and the absence of unexpected functional groups should be performed using MS and FT-IR .

  • Detailed structural analysis and identification of any impurities should be carried out using ¹H and ¹³C NMR .

  • For absolute purity determination , qNMR offers a powerful and direct method.

  • Orthogonal verification of purity and detection of trace impurities should be performed using a validated HPLC method.

By integrating these methodologies, researchers and drug development professionals can establish a comprehensive and self-validating purity profile for this compound, ensuring the quality and reliability of their scientific endeavors.

References

A Comparative Analysis of the Biological Activity of the 3-Methyl-1H-Pyrazole-4-Carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This structural motif is present in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, underscoring its therapeutic relevance.

This guide focuses on the 3-methyl-1H-pyrazole-4-carbonitrile scaffold. While specific, comprehensive biological data for the parent compound is limited in publicly accessible literature, numerous derivatives built upon this core structure have been synthesized and evaluated. Therefore, this document provides a comparative analysis of the biological activities of these derivatives against established reference compounds. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting supporting experimental data and the methodologies used to obtain them. The objective is to offer a clear, evidence-based perspective on the potential of this chemical scaffold in modern drug discovery.

Comparative Analysis of Biological Activity

This section compares the performance of derivatives based on the this compound scaffold against standard reference compounds across three key areas of biological activity.

Anticancer Activity

The search for novel anticancer agents is a primary focus of pyrazole chemistry. Derivatives of the pyrazole-4-carbonitrile scaffold have been evaluated for their ability to inhibit the growth of various human cancer cell lines. Their performance is typically benchmarked against potent, widely used chemotherapeutic agents like Doxorubicin.

Data Summary: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole derivatives and the reference drug, Doxorubicin, against common cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Lower IC₅₀ values indicate greater potency.

CompoundCell LineIC₅₀ (µM)Reference CompoundCell LineIC₅₀ (µM)
2-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-benzo[h]chromene-3-carbonitrile derivativesVariousPotent ActivityDoxorubicinMCF-72.50 - 3.10[1][2]
4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-...-pyridine-3-carbonitrileA5499.130[3]DoxorubicinA5492.43 - 5.93[2][3]
5-((1H-indol-3-yl)methyleneamino)-...-1H-pyrazole-4-carboxamide (Compound 7a)HepG26.1 ± 1.9DoxorubicinHepG224.7 ± 3.2
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivativesVariousAntifungal activity---

Note: Data for pyrazole derivatives are often presented for a series of related compounds. The values shown represent the most potent examples from the cited studies to illustrate the potential of the scaffold.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity data presented above is commonly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method provides a quantitative measure of cell viability.[4]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested during their exponential growth phase and seeded into a 96-well microplate at a pre-determined optimal density (e.g., 5 × 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (pyrazole derivatives) and the reference drug (Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in fresh culture medium. The old medium is removed from the wells, and the cells are treated with 100 µL of the compound-containing medium. Control wells containing untreated cells and vehicle-only treated cells are included.[5]

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the treatment period, 10-20 µL of a sterile-filtered MTT solution (typically 5 mg/mL in PBS) is added to each well.[4] The plate is then incubated for another 2-4 hours. During this time, visible purple precipitates will form in wells with viable cells.[6]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[4] The plate is often placed on an orbital shaker for a short time to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength (e.g., >650 nm) may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action & Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting key proteins involved in cell proliferation and survival. One critical target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[7][8][9] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis.[7][10] Pyrazole-4-carbonitrile derivatives have been specifically predicted to act as STAT3 inhibitors.

Below is a diagram illustrating the canonical STAT3 signaling pathway, a common target for pyrazole-based anticancer agents.

STAT3_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation Survival, Angiogenesis Transcription->Proliferation Protein Expression Pyrazole Pyrazole-4-carbonitrile Derivative (Inhibitor) Pyrazole->STAT3_active Inhibits Dimerization Antimicrobial_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound & Ciprofloxacin in 96-well plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Visually Inspect for Turbidity & Determine MIC incubate->read_mic end End read_mic->end

References

A Senior Application Scientist's Guide to Benchmarking Pyrazole Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of molecules designed for therapeutic intervention and advanced material applications. Its prevalence in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth, comparative analysis of the primary synthetic routes to this versatile heterocycle. We will move beyond mere procedural lists to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

Part 1: Classical Condensation Routes - The Foundation of Pyrazole Synthesis

The most traditional and widely practiced methods for pyrazole synthesis involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. These methods, while established, present their own set of challenges and considerations, particularly concerning regioselectivity.

The Knorr Pyrazole Synthesis: The Archetypal Route

First described by Ludwig Knorr in 1883, this reaction involves the condensation of a hydrazine with a β-dicarbonyl compound.[4][5][6] Its enduring utility is a testament to its reliability and the ready availability of starting materials.

Mechanistic Rationale and Experimental Causality:

The reaction proceeds via the initial formation of a hydrazone by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][5][7] The choice of acidic or basic conditions can significantly influence the reaction's outcome. Acid catalysis protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5][7]

A critical consideration in the Knorr synthesis is the issue of regioselectivity when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. This can lead to the formation of two possible regioisomers, which can be challenging to separate.[8][9] The regiochemical outcome is a delicate interplay of electronic effects (the relative electrophilicity of the two carbonyl carbons), steric hindrance, and reaction conditions (pH, solvent, temperature).[8][9] For instance, under acidic conditions, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl group.

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Dehydration->Product

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Representative Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the substituted hydrazine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired pyrazole.

The Paal-Knorr Synthesis: A Related Condensation

While more commonly associated with furan and pyrrole synthesis from 1,4-dicarbonyls, the Paal-Knorr name is sometimes associated with pyrazole synthesis from 1,3-dicarbonyls and hydrazines, essentially being synonymous with the Knorr synthesis in this context.[6][10][11] The underlying principles of condensation and cyclization remain the same.

Part 2: Modern Synthetic Strategies - Precision and Efficiency

Contemporary synthetic chemistry has introduced more sophisticated methods for pyrazole synthesis, often providing superior control over regioselectivity and broader substrate scope.

[3+2] Dipolar Cycloaddition: A Powerful and Regioselective Approach

The 1,3-dipolar cycloaddition of nitrile imines with alkynes is a highly efficient and regioselective method for the synthesis of polysubstituted pyrazoles.[12][13] This reaction is a cornerstone of heterocyclic synthesis, offering a modular approach to complex pyrazole structures.

Mechanistic Insights and In-Situ Generation:

Nitrile imines are transient 1,3-dipoles that are typically generated in situ from hydrazonoyl halides by the action of a base.[14] Once formed, the nitrile imine rapidly undergoes a concerted [3+2] cycloaddition with a dipolarophile, such as an alkyne, to form the pyrazole ring directly.[14][15] The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitrile imine and the alkyne, generally leading to a single regioisomer.[14]

Dipolar_Cycloaddition cluster_generation Nitrile Imine Generation cluster_cycloaddition Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Elimination of H-X Base Base (e.g., Triethylamine) Base->Nitrile_Imine Pyrazole Pyrazole Product Nitrile_Imine->Pyrazole Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole [3+2] Cycloaddition

Caption: The [3+2] dipolar cycloaddition pathway to pyrazoles.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition

  • Dissolve the hydrazonoyl halide (1.0 eq) and the alkyne (1.2 eq) in an anhydrous solvent like chloroform or dichloromethane.

  • Cool the mixture in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting materials (typically 7-10 hours).[15]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure pyrazole product.[15]

Metal-Catalyzed Syntheses: The Forefront of Efficiency

Transition-metal catalysis has opened new avenues for pyrazole synthesis, often proceeding with high efficiency and under mild conditions.[16] These methods include cross-coupling reactions to functionalize a pre-formed pyrazole ring and de novo syntheses of the ring itself. For instance, copper-catalyzed multicomponent reactions of enaminones, hydrazines, and aryl halides have been developed for the synthesis of 1,3-substituted pyrazoles.[17] Another innovative approach involves the ruthenium-catalyzed dehydrogenative condensation of 1,3-diols with alkyl hydrazines to furnish 1,4-disubstituted pyrazoles, avoiding the need for unstable 1,3-dicarbonyl intermediates.[18]

Part 3: Comparative Benchmarking of Synthesis Routes

The selection of an optimal synthetic route is contingent upon several factors, including the desired substitution pattern, substrate availability, scalability, and the importance of regiochemical control.

FeatureKnorr Synthesis[3+2] Dipolar CycloadditionMetal-Catalyzed Synthesis
Starting Materials 1,3-Dicarbonyls & HydrazinesHydrazonoyl Halides & AlkynesVaries (e.g., 1,3-diols, hydrazines)
Regioselectivity Often poor with unsymmetrical substrates[8][9]Generally excellent[14][15]Typically high, but catalyst dependent
Reaction Conditions Often requires elevated temperatures and acidic/basic catalysisMild, often room temperatureVaries, can be very mild
Substrate Scope Broad, but limited by dicarbonyl stabilityVery broad, high functional group toleranceCan be very broad, but catalyst optimization may be needed
Key Advantage Simplicity, low-cost starting materialsHigh regiochemical controlHigh efficiency, novel bond formations
Key Disadvantage Regioselectivity issues, potential for harsh conditionsPreparation of starting materials (hydrazonoyl halides)Catalyst cost and sensitivity, ligand screening

Conclusion: A Strategic Approach to Pyrazole Synthesis

The synthesis of pyrazoles is a mature field, yet one that continues to evolve with the advent of new synthetic methodologies.

  • For the synthesis of simple, symmetrical pyrazoles on a large scale, the Knorr synthesis remains a robust and economical choice. However, for unsymmetrical targets, careful optimization is required to manage the inherent regioselectivity challenges.

  • When precise control over the substitution pattern is critical, particularly in the context of complex molecule synthesis for drug discovery, the [3+2] dipolar cycloaddition of nitrile imines is the superior strategy, offering predictable and high regioselectivity.

  • Metal-catalyzed approaches represent the cutting edge of pyrazole synthesis, providing highly efficient and often milder routes to diverse pyrazole structures. These methods are particularly valuable when traditional condensation or cycloaddition strategies are not feasible.

By understanding the mechanistic underpinnings and practical considerations of each of these routes, the modern synthetic chemist is well-equipped to strategically select the most efficient pathway to their target pyrazole, thereby accelerating innovation in both medicine and materials science.

References

The Ascendant Scaffold: A Comparative Guide to the Biological Targets of Pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This guide provides a comprehensive literature review of the primary biological targets of pyrazole-4-carbonitrile derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, compare the performance of various derivatives against their respective targets with supporting experimental data, and provide detailed protocols for key biological assays. This in-depth technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic motif.

Introduction: The Pyrazole-4-carbonitrile Moiety - A Versatile Pharmacophore

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs.[1][2] Notable examples include the anti-inflammatory drug celecoxib (Celebrex®)[2][3][4] and the phosphodiesterase-5 (PDE5) inhibitor sildenafil (Viagra®)[5][6][7]. The pyrazole-4-carbonitrile core, in particular, has garnered significant attention due to its synthetic tractability and its ability to serve as a versatile template for interacting with a multitude of biological targets. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, offering a rich platform for medicinal chemistry exploration. This guide will systematically explore the key biological targets of pyrazole-4-carbonitrile derivatives, providing a comparative analysis of their activities and the underlying molecular mechanisms.

Kinase Inhibition: A Dominant Anticancer Mechanism

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] The pyrazole-4-carbonitrile scaffold has proven to be a particularly effective framework for the development of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[9][10] Several pyrazole-4-carbonitrile derivatives have been identified as potent dual inhibitors of both kinases, offering a multi-pronged approach to cancer therapy.

A series of fused pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activity against the HEPG2 human cancer cell line.[9] Notably, several compounds exhibited significantly greater potency than the reference drug erlotinib. For instance, a pyrano-pyrazolo-pyrimidine derivative (compound 3 in the study) was identified as a highly potent EGFR inhibitor with an IC50 value of 0.06 μM.[9] Another sulfonamide derivative (compound 9) emerged as a potent VEGFR-2 inhibitor with an IC50 of 0.22 μM.[9] The dual inhibitory activity of certain derivatives highlights the potential of this scaffold in targeting multiple oncogenic pathways simultaneously.

Table 1: Comparative Inhibitory Activity of Pyrazole-4-carbonitrile Derivatives against EGFR and VEGFR-2

Compound ID (Reference)TargetIC50 (µM)Cell Line
Compound 3[9]EGFR0.06-
Compound 9[9]VEGFR-20.22-
Erlotinib (Reference)[9]EGFR0.13-
Compound 3f[10]EGFR0.066HCT-116
Compound 3f[10]VEGFR-20.102-
Compound 3d[10]EGFR0.184HCT-116
Compound 3d[10]VEGFR-20.418-

Structure-Activity Relationship (SAR) Insights:

The SAR studies of these fused pyrazole derivatives revealed that the nature and position of substituents on the pyrazole and fused rings significantly influence their inhibitory activity. For instance, the presence of 5-imino and 6-amino groups on a fused pyrano-pyrazolo-pyrimidine ring was found to enhance EGFR inhibition, likely through additional hydrogen bonding interactions within the kinase's active site.[9] Furthermore, the introduction of a sulfonamide group with a p-methyl moiety on a terminal aromatic ring resulted in potent dual EGFR and VEGFR-2 inhibition.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazole-4-carbonitrile derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Kinase Reaction: In a microplate well, combine the kinase enzyme, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization:

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole-4-carbonitrile Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition

Caption: Simplified EGFR and VEGFR-2 signaling pathways and their inhibition by pyrazole-4-carbonitrile derivatives.

Induction of Apoptosis: A Key Consequence of Target Inhibition

A crucial mechanism by which many anticancer agents, including pyrazole-4-carbonitrile derivatives, exert their therapeutic effect is through the induction of apoptosis, or programmed cell death.[11][12]

Several studies have demonstrated that pyrazole-4-carbonitrile derivatives can trigger apoptosis in cancer cells.[11] For instance, a series of carbonitrile-substituted pyrazole-tosyl amide derivatives were shown to have a significant antiproliferative effect on breast cancer cell lines (MDA-MB-231 and MCF-7), with some compounds exhibiting IC50 values below 10 μM.[11] Mechanistic studies revealed that these compounds induced apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the executioner caspase-3.[11] Another study on a different series of pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) also demonstrated the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3.[12]

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the pyrazole-4-carbonitrile derivative for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of the target protein.

Apoptosis Pathway Visualization:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis Pyrazole Pyrazole-4-carbonitrile Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by pyrazole-4-carbonitrile derivatives through modulation of Bcl-2 family proteins and caspase activation.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is implicated in a variety of diseases, including arthritis and cancer.[13][14][15] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[13] The pyrazole scaffold is a key feature of the selective COX-2 inhibitor celecoxib.[2][3][4]

Recent studies have shown that pyrazole-4-carbonitrile derivatives also possess significant anti-inflammatory properties, with some exhibiting dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).[14][16] For example, a series of pyrazole-hydrazone derivatives were designed and synthesized, with some compounds showing better COX-2 inhibitory activity than celecoxib.[16] The dual inhibition of both COX and LOX pathways offers a promising strategy for developing more effective anti-inflammatory agents with potentially fewer side effects.

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound ID (Reference)IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 4a[16]0.678.41
Compound 4b[16]0.5810.55
Celecoxib (Reference)[16]0.878.85
Compound 8b[14]0.043316
Compound 8g[14]0.045268
Celecoxib (Reference)[14]0.045327

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[17] Pyrazole-4-carbonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi.[18][19][20]

Several studies have reported the synthesis and antimicrobial evaluation of pyrazole-4-carbonitriles.[18][19] For instance, a series of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives showed a wide range of antimicrobial activities, including against both Gram-positive and Gram-negative bacteria.[18] Another study on 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives reported significant antioxidant and antimicrobial activity. While the exact mechanism of action for their antimicrobial effects is not fully elucidated in many cases, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms.[17]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (pyrazole-4-carbonitrile derivatives)

  • Positive control (known antibiotic/antifungal)

  • Negative control (vehicle)

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Perform serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Conclusion and Future Perspectives

The pyrazole-4-carbonitrile scaffold has unequivocally established itself as a versatile and highly valuable pharmacophore in modern drug discovery. This guide has highlighted its significant potential in targeting a diverse range of biological molecules implicated in cancer, inflammation, and infectious diseases. The demonstrated ability to potently and often selectively inhibit key enzymes such as protein kinases and cyclooxygenases underscores the therapeutic promise of this chemical class.

Future research in this area should continue to focus on:

  • Structure-Based Drug Design: Leveraging computational modeling and X-ray crystallography to design next-generation pyrazole-4-carbonitrile derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these compounds exert their biological effects, including the identification of novel targets and downstream signaling pathways.

  • Combating Drug Resistance: Exploring the potential of pyrazole-4-carbonitrile derivatives to overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases.

  • Expansion to Other Therapeutic Areas: Investigating the utility of this scaffold in other disease areas where the identified targets play a crucial role, such as neurodegenerative and metabolic disorders.

The continued exploration of the chemical space around the pyrazole-4-carbonitrile core, coupled with a deeper understanding of its biological interactions, holds immense promise for the development of novel and effective therapies for a wide range of human diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-methyl-1H-pyrazole-4-carbonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 3-methyl-1H-pyrazole-4-carbonitrile, demand a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily accessible, a conservative approach based on the known hazards of structurally similar pyrazole and nitrile-containing compounds is essential.

Pyrazole derivatives are recognized for their diverse pharmacological activities, and as such, should be handled with care. The nitrile functional group (-C≡N) can, in some instances, metabolize to release cyanide, posing a significant toxicological risk. Therefore, it is prudent to treat this compound as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and environmental harm if not disposed of correctly.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited due to the potential for environmental contamination.[1]

Table 1: Summary of Potential Hazards based on Structurally Related Compounds

Hazard ClassificationGHS Hazard Statement (H-code)Representative PictogramRationale and Precautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowed
alt text
Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[2][3][4]
Acute Toxicity (Dermal) H311: Toxic in contact with skin
alt text
Wear appropriate chemical-resistant gloves and a lab coat.
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Avoid skin contact. Wash hands thoroughly after handling.[2][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text
Wear chemical safety goggles or a face shield.[2][4]
Respiratory Irritation H335: May cause respiratory irritation
alt text
Handle in a well-ventilated area, preferably a chemical fume hood.[2][4]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effectsNo PictogramDo not release into the environment.
Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against accidental exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[5][6]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: All handling of solid this compound or solutions thereof should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[5]

Step 1: Waste Segregation At the point of generation, immediately segregate waste containing this compound. Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly approved by your EHS department.[5] This prevents unforeseen chemical reactions and ensures proper disposal routing.

Step 2: Containerization

  • Solid Waste: Unused or contaminated solid this compound, along with any grossly contaminated materials (e.g., weighing paper, gloves, absorbent pads), should be collected in a clearly labeled, sealable, and chemically compatible waste container.[5] The container must be in good condition with a secure, tight-fitting lid.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container.

  • Empty Containers: Empty containers that once held this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be disposed of according to institutional policy, but when in doubt, collect them as hazardous waste.

Step 3: Labeling Properly labeling hazardous waste is a critical regulatory requirement. Your waste container must be labeled with a completed EHS Hazardous Waste Label as soon as the first drop of waste is added.[8] The label should include:

  • The words "Hazardous Waste"[7]

  • The full chemical name: "this compound"[1]

  • An accurate list of all constituents and their approximate concentrations[7]

  • The date accumulation started[7]

  • The name of the principal investigator and the laboratory location[7]

Step 4: Storage Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory. This area should be well-ventilated, secure, and away from incompatible materials.[1][5] Utilize secondary containment, such as a chemically resistant tray, to contain any potential leaks.

Step 5: Request for Pickup and Final Disposal Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[5] Do not allow the waste to accumulate beyond the designated time limits (typically 90 days). The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being the most common and recommended method for such compounds.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]

  • Collect and Containerize: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's EHS for guidance), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe solid_waste Solid Waste (e.g., powder, contaminated items) ppe->solid_waste liquid_waste Liquid Waste (e.g., solutions) ppe->liquid_waste container_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled, Leak-proof Liquid Waste Container liquid_waste->container_liquid store Store Sealed Container in Designated Hazardous Waste Accumulation Area container_solid->store container_liquid->store request Request Waste Pickup from EHS Department store->request disposal Professional Disposal (e.g., High-Temperature Incineration) by Licensed Contractor request->disposal spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container_solid

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. Always consult your institution's specific guidelines and the most current Safety Data Sheets for the chemicals you handle.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.